3-Bromo-1-iodoimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMYUJTJQFMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine: A Versatile Scaffold for Drug Discovery
Executive Summary
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in modern medicinal chemistry. The strategic introduction of halogen atoms onto this scaffold serves a dual purpose: it allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, and more critically, it provides versatile synthetic handles for diversification through cross-coupling reactions. This guide presents an in-depth, mechanistically-driven approach to the synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine, a highly functionalized intermediate poised for the development of novel compound libraries. We will elucidate a robust, three-step synthetic pathway, detailing not only the procedural steps but also the underlying chemical principles that govern the reactivity and regioselectivity of each transformation.
The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,5-a]pyridine system, a nitrogen-rich heterocycle with significant therapeutic potential. Compounds incorporating this structure have been investigated for a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3] The value of this scaffold is significantly enhanced by functionalization, particularly with halogens. Halogenated derivatives serve as key building blocks in drug discovery for several reasons:
-
Metabolic Blocking: Introduction of a halogen at a metabolically labile position can prevent enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: Halogens can alter a molecule's acidity, basicity, and lipophilicity, which are critical parameters for cell permeability and target engagement.
-
Synthetic Versatility: Bromine and iodine atoms are exceptional leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of diverse and complex molecular architectures.
This guide focuses on a di-halogenated derivative, 3-Bromo-1-iodoimidazo[1,5-a]pyridine, which offers two distinct points for subsequent chemical modification, allowing for orthogonal or sequential diversification strategies.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine is best approached through a sequential, three-step process starting with the construction of the core heterocycle, followed by two distinct, regioselective halogenation reactions.
Retrosynthetic Analysis
The overall strategy involves the initial formation of the imidazo[1,5-a]pyridine ring, followed by selective bromination at the C3 position and subsequent iodination at the C1 position. This order is dictated by the electronic properties of the heterocyclic system. The imidazole portion of the scaffold is significantly more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring.[4]
Caption: Retrosynthetic pathway for 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Rationale for Sequential Halogenation
The regioselectivity of electrophilic halogenation on the imidazo[1,5-a]pyridine core is governed by carbocation stability. The C1 and C3 positions of the imidazole ring are the most nucleophilic.
-
First Halogenation (Bromination at C3): The C3 position is often the most kinetically favored site for the initial electrophilic attack due to the formation of a stable cationic intermediate that can be effectively resonance-stabilized without disrupting the aromaticity of the pyridine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this step, as it is a mild and highly selective source of electrophilic bromine for electron-rich heterocycles.[3][5][6]
-
Second Halogenation (Iodination at C1): Following the introduction of an electron-withdrawing bromine atom at C3, the overall nucleophilicity of the imidazole ring is reduced. However, the C1 position remains the most activated site for a second electrophilic attack. N-Iodosuccinimide (NIS) is an ideal reagent for this transformation, providing a controlled source of electrophilic iodine.[7][8][9] Its reactivity is well-suited for the iodination of moderately activated aromatic systems.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. N-halosuccinimides are irritants and should be handled with care.
Part 3.1: Synthesis of the Imidazo[1,5-a]pyridine Core
This protocol is adapted from established cyclocondensation methodologies.[10]
Materials:
-
2-(Aminomethyl)pyridine
-
Glyoxal (40% solution in water)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 2-(aminomethyl)pyridine (1.0 eq), add ethanol to form a 0.5 M solution.
-
Add an aqueous solution of sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add glyoxal (40% aq. solution, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude imidazo[1,5-a]pyridine, which can be purified by flash column chromatography.
Part 3.2: Regioselective C3-Bromination
This procedure utilizes N-bromosuccinimide for selective bromination.[3]
Materials:
-
Imidazo[1,5-a]pyridine (from Part 3.1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the imidazo[1,5-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask to a concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The use of a slight excess of NBS ensures full conversion of the starting material.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting 3-bromoimidazo[1,5-a]pyridine is often of sufficient purity for the next step, but can be purified by chromatography if necessary.
Part 3.3: Regioselective C1-Iodination
This final step employs N-iodosuccinimide to install the iodine atom.
Materials:
-
3-Bromoimidazo[1,5-a]pyridine (from Part 3.2)
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-bromoimidazo[1,5-a]pyridine (1.0 eq) in DMF (0.3 M concentration).
-
Add N-iodosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium thiosulfate (to remove any residual iodine), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Visualization of the Synthetic Workflow
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 9. N-Iodosuccinimide [oakwoodchemical.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Characterization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine: A Technical Guide
This guide details the technical characterization, synthesis, and reactivity profile of 3-Bromo-1-iodoimidazo[1,5-a]pyridine , a high-value bifunctional scaffold for medicinal chemistry.
Part 1: Strategic Significance & Core Utility
3-Bromo-1-iodoimidazo[1,5-a]pyridine represents a "privileged scaffold" intermediate designed for orthogonal functionalization. Unlike its isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core possesses a unique electronic distribution where the C1 and C3 positions exhibit distinct reactivities.
The dual-halogenated motif (Iodine at C1, Bromine at C3) is engineered to exploit the bond dissociation energy (BDE) differential between C–I and C–Br bonds. This enables a programmable "Iodine-First" synthetic workflow, allowing researchers to sequentially install different pharmacophores at the C1 and C3 positions without the need for protecting groups.
Key Technical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 322.93 g/mol |
| Exact Mass | 321.86 |
| Appearance | Pale yellow to tan solid (Light sensitive) |
| Solubility | Soluble in DMSO, DMF, |
| Stability | Store at -20°C, protected from light (C–I bond is photolabile) |
Part 2: Synthesis & Purification Protocol
The synthesis relies on the inherent nucleophilicity differences between the C1 and C3 positions of the imidazo[1,5-a]pyridine core.
Mechanistic Logic[1]
-
C1 Nucleophilicity: The C1 position is the primary site for Electrophilic Aromatic Substitution (
). Therefore, iodination is performed first to install the more reactive halogen at the most accessible site. -
C3 Functionalization: Once C1 is blocked, the C3 position (adjacent to the bridgehead nitrogen) becomes the next available site for electrophilic attack, allowing for subsequent bromination.
Step-by-Step Synthesis Workflow
Step 1: Regioselective Iodination (C1-H
C1-I)
-
Reagents: Imidazo[1,5-a]pyridine (1.0 equiv),
(1.1 equiv), Pyridine (2.0 equiv) or . -
Solvent: THF or Dioxane.
-
Conditions: Stir at RT for 2–4 hours.
-
Workup: Quench with saturated
(to remove excess iodine). Extract with EtOAc. -
Checkpoint: Monitor by TLC. Product is less polar than starting material.
Step 2: Sequential Bromination (C3-H
C3-Br)
-
Reagents: 1-Iodoimidazo[1,5-a]pyridine (Intermediate), N-Bromosuccinimide (NBS, 1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 0°C to RT, stir for 1–2 hours. Avoid heat to prevent deiodination.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]
-
Yield Target: >75% over two steps.
Visualization: Synthesis Pathway
Caption: Sequential electrophilic substitution pathway exploiting the C1 > C3 nucleophilicity gradient.
Part 3: Structural Characterization
Detailed spectroscopic analysis is required to confirm regiochemistry, particularly to distinguish between the 1,3-dihalo and potential 5- or 8-halo isomers.
Nuclear Magnetic Resonance (NMR)
The diagnostic feature of the 3-bromo-1-iodo derivative is the absence of the two characteristic singlets usually found in the parent scaffold (H1 at ~7.9 ppm and H3 at ~8.2 ppm). Only the four protons of the pyridine ring remain.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 8.35 – 8.45 | Doublet (d) | H-5 | Deshielded by adjacent Bridgehead N | |
| 7.60 – 7.70 | Doublet (d) | H-8 | Shielded relative to H-5; adjacent to C-I | |
| 6.80 – 7.10 | Multiplet (m) | H-6, H-7 | Pyridine ring protons | |
| ABSENT | Singlet | H-1 | Confirms substitution at C1 | |
| ABSENT | Singlet | H-3 | Confirms substitution at C3 | |
| ~75.0 - 85.0 | Singlet | C-1 (C-I) | Significantly upfield due to Heavy Atom Effect (Iodine) | |
| ~115.0 - 125.0 | Singlet | C-3 (C-Br) | Typical aromatic C-Br shift |
Mass Spectrometry (MS)[4]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion:
. -
Isotope Pattern (Critical):
-
The presence of one Bromine (
) and one Iodine ( , monoisotopic) creates a distinct doublet pattern. -
M peak: ~322.9[2]
-
M+2 peak: ~324.9
-
Intensity Ratio: The M and M+2 peaks should be of approximately equal intensity (1:1), confirming the presence of exactly one bromine atom.
-
Part 4: Reactivity Profile & Applications
The primary utility of 3-bromo-1-iodoimidazo[1,5-a]pyridine is its ability to undergo chemoselective cross-coupling .
The "Iodine-First" Rule
In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is kinetically faster than into the C–Br bond. This allows researchers to derivatize the C1 position exclusively at room temperature or mild heating, leaving the C3-Br bond intact for a second, high-temperature coupling step.
Experimental Workflow for Library Generation
-
Reaction A (C1 Coupling):
-
Catalyst:
or . -
Conditions: Mild base (
), 40–60°C. -
Result: 1-Aryl-3-bromoimidazo[1,5-a]pyridine.
-
-
Reaction B (C3 Coupling):
-
Catalyst:
/ XPhos or similar active system. -
Conditions: Stronger base (
), 80–100°C. -
Result: 1-Aryl-3-heteroarylimidazo[1,5-a]pyridine.
-
Visualization: Orthogonal Functionalization
Caption: Chemoselective workflow for generating 1,3-disubstituted libraries.
References
-
Regioselective Halogenation of Imidazo[1,5-a]pyridine
-
General Synthesis & Reactivity of Imidazo[1,5-a]pyridines
- Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs.
- Source:Beilstein J. Org. Chem. 2020, 16, 2895–2904.
-
URL:[Link]
-
Palladium-Catalyzed Selective Arylation
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EnamineStore [enaminestore.com]
- 3. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. scilit.com [scilit.com]
3-Bromo-1-iodoimidazo[1,5-a]pyridine chemical properties
This guide details the chemical properties, synthesis, and orthogonal reactivity of 3-Bromo-1-iodoimidazo[1,5-a]pyridine . This specific di-halogenated scaffold is a critical intermediate in medicinal chemistry, designed to overcome the regioselectivity challenges inherent to the imidazo[1,5-a]pyridine core.
Executive Summary & Strategic Value
The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and azaindole in kinase inhibitors, CNS agents, and phosphodiesterase inhibitors.
The 3-bromo-1-iodo derivative is a rationally designed "linchpin" molecule. Unlike the symmetric 1,3-diiodo or 1,3-dibromo analogs—which often yield inseparable mixtures of regioisomers during cross-coupling—the 3-bromo-1-iodo variant exploits the kinetic difference between C–I and C–Br bonds. This allows researchers to program the sequential installation of substituents:
-
C1-Functionalization: Controlled by the labile C–I bond (fast oxidative addition).
-
C3-Functionalization: Controlled by the robust C–Br bond (requires higher activation energy).
Chemical Structure & Electronic Properties[1]
IUPAC Numbering and Topology
Correct numbering is vital for this scaffold, as it differs from the more common imidazo[1,2-a]pyridine.
-
Position 3: Located between the bridgehead nitrogen and the N2 atom. This carbon is the most electron-rich and nucleophilic site, behaving similarly to the C3 of indole.
-
Position 1: Located alpha to the pyridine ring fusion. It is less nucleophilic than C3 but accessible for electrophilic substitution once C3 is blocked.
Physical Properties (Representative)
-
Molecular Formula: C
H BrIN -
Molecular Weight: 322.93 g/mol
-
Appearance: Typically a pale yellow to off-white solid.
-
Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in non-polar hydrocarbons.
-
Stability: Light-sensitive due to the C–I bond. Store at -20°C under inert atmosphere (Ar/N
).
Synthesis Protocol: Regioselective Halogenation
The synthesis relies on the inherent nucleophilicity difference between C3 and C1. Since C3 is the primary site for Electrophilic Aromatic Substitution (EAS), it must be halogenated first or simultaneously controlled.
Step 1: Core Synthesis (Cyclization)
-
Precursors: 2-(Aminomethyl)pyridine and formic acid (or an orthoformate).
-
Reaction: Condensation/cyclization to form the parent imidazo[1,5-a]pyridine.[1]
-
Condition: Reflux in toluene or neat with acid catalyst.
Step 2: Sequential Halogenation (The "One-Pot" or "Two-Step" Logic)
To obtain the specific 3-bromo-1-iodo pattern, the sequence is critical.
Protocol A: Sequential Electrophilic Substitution
-
Bromination (C3 Selective):
-
Iodination (C1 Selective):
Visualization: Synthesis & Reactivity Flow
Caption: Sequential construction of the di-halo scaffold exploiting the natural nucleophilicity gradient (C3 > C1).
Orthogonal Cross-Coupling Strategy
The utility of 3-bromo-1-iodoimidazo[1,5-a]pyridine lies in its ability to undergo site-selective Palladium-catalyzed cross-coupling.
Phase 1: C1-Selective Coupling (The Iodine Handle)
The C–I bond is weaker (bond dissociation energy ~50-60 kcal/mol) than the C–Br bond (~65-75 kcal/mol). Under mild Pd(0) conditions, oxidative addition occurs almost exclusively at C1.
-
Reaction: Suzuki-Miyaura, Sonogashira, or Stille coupling.
-
Catalyst System: Pd(PPh
) or Pd(dppf)Cl . -
Conditions: Mild base (Na
CO ), lower temperature (RT to 60°C). -
Result: Retention of the C3-Bromine for subsequent steps.
Phase 2: C3-Selective Coupling (The Bromine Handle)
Once the C1 position is functionalized, the C3-Bromine can be engaged. This step typically requires more active catalyst systems or higher temperatures.
-
Reaction: Suzuki-Miyaura or Buchwald-Hartwig amination.
-
Catalyst System: Pd
(dba) + XPhos or SPhos (for sterically demanding couplings). -
Conditions: Stronger base (K
PO or tBuONa), higher temperature (80–110°C).
Visualization: Divergent Functionalization Workflow
Caption: Orthogonal reactivity allows precise placement of substituents R (at C1) and R' (at C3).
Experimental Validation & Troubleshooting
Monitoring the Reaction[5]
-
TLC: The di-halo compound is less polar than the mono-halo intermediates.
-
NMR Signature:
-
Proton NMR: Look for the disappearance of the C1-H and C3-H singlets. The remaining aromatic protons (C5-C8) will show characteristic splitting patterns of the pyridine ring.
-
Carbon NMR: The C-I carbon typically appears significantly upfield (often < 80 ppm) due to the heavy atom effect, while C-Br is downfield relative to it.
-
Common Pitfalls
-
Lithium-Halogen Exchange: Avoid using n-BuLi if you intend to selectively functionalize. n-BuLi will rapidly exchange the Iodine (and potentially the Bromine) leading to mixtures. Use i-PrMgCl·LiCl (Turbo Grignard) at -78°C if metalation is required; it will selectively exchange the Iodine.
-
Catalyst Poisoning: The basic nitrogen in the imidazo-pyridine scaffold can coordinate to Pd. Use bidentate ligands (dppf, dppe) or higher catalyst loading if conversion stalls.
References
-
Regioselective Electrophilic Substitution: Yamaguchi, E., Shibahara, F., & Murai, T. (2011). Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex.[4] The Journal of Organic Chemistry. Link
-
Synthesis of Phosphino-Ligands: Lamm, A. N., et al. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry. Link
-
General Reactivity of Imidazo[1,5-a]pyridines: Fleming, F. F., et al. (2011). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes.[4] Chemistry – A European Journal. Link
-
Structural Data: PubChem Compound Summary for CID 155858461: 3-bromo-1-iodoimidazo[1,5-a]pyridine. Link
Sources
- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
An In-depth Technical Guide to the Anticipated Crystal Structure of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of halogenated derivatives, such as the novel 3-Bromo-1-iodoimidazo[1,5-a]pyridine, represents a strategic approach to modulating the physicochemical and pharmacokinetic properties of potential drug candidates. While a definitive crystal structure for this specific compound is not yet publicly available, this guide provides a comprehensive analysis based on established principles of physical organic chemistry and crystallographic data from closely related analogs. We will explore the synthesis, predict the molecular and crystal structure, and discuss the anticipated intermolecular interactions that will govern the solid-state properties of this promising heterocyclic compound. This document serves as a predictive guide for researchers, offering insights into the structural landscape of this molecule to inform and accelerate drug discovery and development efforts.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine fused heterocyclic system is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[1] Its rigid, planar structure provides a well-defined framework for the spatial orientation of pharmacophoric groups, facilitating interactions with a wide array of biological targets. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic nature of the core allows for π-π stacking interactions.
The strategic introduction of halogen atoms, particularly bromine and iodine, onto this scaffold is a well-established strategy in medicinal chemistry. Halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Furthermore, the presence of bromine and iodine introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.
This guide focuses on the anticipated structural characteristics of 3-Bromo-1-iodoimidazo[1,5-a]pyridine, a molecule designed to leverage the unique properties of both bromine and iodine at specific positions to potentially enhance its therapeutic profile.
Synthetic Pathways to Halogenated Imidazo[1,5-a]pyridines
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various established methods. A common approach involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile. For the target molecule, a plausible synthetic route would involve the initial synthesis of the imidazo[1,5-a]pyridine core followed by sequential halogenation.
Experimental Protocol: A Generalized Synthetic Approach
The following protocol outlines a general, plausible route for the synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Step 1: Synthesis of the Imidazo[1,5-a]pyridine Core
A variety of methods can be employed for the construction of the core structure. One such method is the reaction of 2-(aminomethyl)pyridine with a suitable cyclizing agent.
Step 2: Bromination at the 3-position
The electron-rich nature of the 3-position of the imidazo[1,5-a]pyridine ring makes it susceptible to electrophilic substitution.
-
Dissolve the imidazo[1,5-a]pyridine starting material in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 3-bromoimidazo[1,5-a]pyridine.
Step 3: Iodination at the 1-position
Subsequent iodination at the 1-position can be achieved using an appropriate iodinating agent.
-
Dissolve the 3-bromoimidazo[1,5-a]pyridine in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the 1-position.
-
After stirring for a short period, add a solution of iodine in THF.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by chromatography to obtain 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Caption: A generalized synthetic workflow for 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Predicted Molecular and Crystal Structure: A Comparative Analysis
In the absence of experimental data for 3-Bromo-1-iodoimidazo[1,5-a]pyridine, we can infer its structural properties by examining crystallographic data of analogous compounds. A key reference is the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-one.[1] This structure provides valuable insights into the bond lengths, angles, and potential intermolecular interactions of the core imidazo[1,5-a]pyridine system.
Molecular Geometry
The imidazo[1,5-a]pyridine core is expected to be largely planar. The bond lengths and angles will be influenced by the electronic effects of the bromine and iodine substituents. The C-Br and C-I bond lengths will be consistent with those observed in other aromatic heterocyclic systems.
| Parameter | Predicted Value Range | Basis for Prediction |
| C3-Br Bond Length | 1.85 - 1.95 Å | Typical C(sp²)-Br bond lengths. |
| C1-I Bond Length | 2.05 - 2.15 Å | Typical C(sp²)-I bond lengths. |
| Ring Planarity | High | Aromatic nature of the fused ring system. |
Crystal Packing and Intermolecular Interactions
The crystal packing of 3-Bromo-1-iodoimidazo[1,5-a]pyridine will be dictated by a combination of van der Waals forces, π-π stacking interactions, and, most significantly, halogen bonding.
Halogen Bonding: Both bromine and iodine are potent halogen bond donors. The electropositive region on the halogen atom, known as the σ-hole, can interact favorably with electron-rich regions of adjacent molecules, such as the nitrogen atoms of the pyridine and imidazole rings.[2][3]
-
I···N Halogen Bonds: The larger and more polarizable iodine atom at the 1-position is expected to be a stronger halogen bond donor than the bromine at the 3-position. This could lead to the formation of strong I···N interactions, which would be a primary determinant of the crystal packing.
-
Br···N Halogen Bonds: The bromine atom at the 3-position can also participate in halogen bonding, though these interactions are likely to be weaker than the I···N bonds.
-
π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking, contributing to the overall stability of the crystal lattice.
Caption: A diagram illustrating the key anticipated intermolecular interactions.
Self-Validating Experimental Approach for Crystal Structure Determination
To validate the predictions made in this guide, a systematic experimental approach is necessary.
Crystal Growth Protocol
-
Solvent Screening: A comprehensive screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) should be performed to identify suitable conditions for single crystal growth.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.
-
-
Crystal Selection: High-quality, single crystals with well-defined faces and no visible defects should be selected for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
Data Validation and Deposition: The final crystal structure should be validated using software such as PLATON and deposited in the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[4]
Conclusion
While the definitive crystal structure of 3-Bromo-1-iodoimidazo[1,5-a]pyridine remains to be experimentally determined, this in-depth guide provides a robust, scientifically grounded prediction of its key structural features. Based on the analysis of related compounds and fundamental principles of chemical bonding and intermolecular interactions, we anticipate a planar molecule that packs in the solid state through a network of halogen bonds and π-π stacking interactions. The insights presented herein are intended to guide future experimental work and accelerate the development of novel therapeutics based on this promising heterocyclic scaffold. The outlined experimental protocols provide a clear pathway for the validation of these predictions.
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The Discovery of Novel Imidazo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Development
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents and functional materials. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and biological evaluation of novel imidazo[1,5-a]pyridine derivatives. We will explore the causality behind experimental choices, provide validated protocols, and delve into the mechanisms of action that underpin the therapeutic potential of this fascinating heterocyclic system.
The Imidazo[1,5-a]pyridine Core: A Foundation for Diverse Biological Activity
The imidazo[1,5-a]pyridine nucleus, a fused bicyclic heteroaromatic system, offers a unique combination of structural rigidity, electronic properties, and multiple points for functionalization. This has made it a fertile ground for the discovery of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique chemical structure and optical behaviors of these derivatives have also led to their investigation as photoluminescent sensors and ligands for transition metal catalysis.[4]
Synthetic Strategies for Novel Imidazo[1,5-a]pyridine Derivatives
The construction of the imidazo[1,5-a]pyridine core can be achieved through a variety of synthetic methodologies, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions. Here, we detail several robust and widely employed strategies.
Multicomponent Reactions: A Convergent Approach
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. An effective three-component coupling reaction involves the condensation of substituted picolinaldehydes, amines, and formaldehyde to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[5] This approach allows for the facile incorporation of diverse functional groups.
-
To a solution of the substituted picolinaldehyde (1.0 mmol) in a suitable solvent such as methanol (5 mL), add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.2 mmol).
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired imidazo[1,5-a]pyridinium salt.
Metal-Catalyzed Cyclizations: Versatility and Control
Transition-metal catalysis provides a powerful toolkit for the synthesis of imidazo[1,5-a]pyridines, enabling reactions that are often difficult to achieve through other means. Copper-catalyzed reactions have proven particularly effective.
A direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines can be achieved using copper(I) catalysis in the presence of oxygen as the sole oxidant.[6][7] This method provides rapid access to multifunctional imidazo[1,5-a]pyridines.
-
In a sealed reaction vessel, combine the N-heteroaryl aldehyde or ketone (1.0 mmol), the alkylamine (1.2 mmol), and a copper(I) catalyst such as CuI (10 mol%).
-
Add a suitable solvent, for example, 1,4-dioxane (3 mL).
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at a specified temperature (e.g., 100 °C) for the required duration (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Iodine-Mediated Synthesis: A Metal-Free Alternative
For a transition-metal-free approach, molecular iodine can mediate the oxidative annulation of 2-pyridyl ketones and alkylamines to efficiently produce a variety of imidazo[1,5-a]pyridine derivatives.[8] This method is operationally simple and can be performed on a gram scale.
-
To a mixture of the 2-pyridyl ketone (1.0 mmol) and the alkylamine (1.5 mmol) in a suitable solvent such as DMSO (2 mL), add molecular iodine (I₂) (1.2 mmol) and sodium acetate (NaOAc) (2.0 mmol).
-
Heat the reaction mixture at a specific temperature (e.g., 120 °C) for the designated time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Caption: A generalized workflow for the iodine-mediated synthesis of imidazo[1,5-a]pyridines.
Structural Characterization of Novel Derivatives
The unambiguous structural elucidation of newly synthesized imidazo[1,5-a]pyridine derivatives is paramount. A combination of spectroscopic techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the confirmation of the core structure and the position of substituents.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized compound, which is used to confirm its elemental composition.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule.
Table 1: Representative Spectroscopic Data for a Novel Imidazo[1,5-a]pyridine Derivative
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |
| 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 8.32 (d, J = 7.2 Hz, 1H), 7.85–7.83 (m, 2H), 7.65 (d, J = 9.1 Hz, 1H), 7.55–7.51 (m, 2H), 7.46 (t, J = 7.4 Hz, 1H), 7.23–7.17 (m, 4H), 7.09 (t, J = 6.9 Hz, 1H), 6.87 (dd, J = 9.2, 6.4 Hz, 1H), 6.67 (t, J = 6.8 Hz, 1H) | 139.3, 138.4, 135.1, 129.5, 129.2, 129.0, 128.8, 128.3, 127.1, 125.5, 122.1, 121.1, 120.1, 118.5, 113.9 | Calcd for C₁₉H₁₅N₂S⁺: 303.0950, Found: 303.0953 |
Biological Evaluation: Unveiling Therapeutic Potential
The diverse biological activities of imidazo[1,5-a]pyridine derivatives have positioned them as promising candidates for drug discovery, particularly in the field of oncology.
Anti-Cancer Activity: Targeting Key Cellular Pathways
Numerous studies have demonstrated the potent cytotoxic activity of imidazo[1,5-a]pyridine derivatives against a range of human cancer cell lines.[9][10] Two prominent mechanisms of action have been identified: inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway.
Certain imidazo[1,5-a]pyridine-based hybrids have been shown to effectively inhibit microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][11]
-
Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Add the test imidazo[1,5-a]pyridine derivative at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control should be included.
-
Initiate polymerization by incubating the mixture at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the extent of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[1][2][12]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,5-a]pyridine derivatives.
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) to approximately 80% confluency.
-
Treat the cells with the test imidazo[1,5-a]pyridine derivative at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the total protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Anti-Inflammatory and Antiviral Potential
Beyond oncology, imidazo[1,5-a]pyridine derivatives have shown promise as anti-inflammatory and antiviral agents.[1][2] While detailed protocols for these specific applications are beyond the scope of this guide, standard assays can be employed for their evaluation. For anti-inflammatory activity, assays measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages are commonly used. Antiviral activity can be assessed using cytopathic effect (CPE) inhibition assays in virus-infected cell lines.[2]
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. Coupled with the detailed protocols for biological evaluation, researchers are well-equipped to explore the full potential of this versatile heterocyclic system. Future efforts should focus on the development of more selective and potent derivatives, as well as the exploration of their efficacy in in vivo models. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation imidazo[1,5-a]pyridine-based drugs.
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Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]
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Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic letters, 13(19), 5256–5259. [Link]
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Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3–H amination in the presence of oxygen as the sole oxidant. Organic letters, 16(23), 6232–6235. [Link]
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Mihorianu, M., Mangalagiu, I., Jones, P. G., & Beş, M. T. (2010). Synthesis of novel imidazo [1, 5-a] pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
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The PI3K/AKT/mTOR pathway is an intracellular signaling pathway important in regulating the cell cycle. Wikipedia. [Link]
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Jafari, M., Ghadami, S. A., & Sadeghi-Aliabadi, H. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 17(3), 3237–3244. [Link]
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Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015). A copper (II)‐catalyzed tandem reaction between pyridine ketone and benzylamine proceeded via an efficient condensation‐amination‐oxidative dehydrogenation process, affording 1, 3‐diarylated imidazo [1, 5‐a] pyridines in excellent yields using clean O2 as an oxidant. The Journal of organic chemistry, 80(3), 1856-1865. [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
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Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Publishing. [Link]
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Multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates: a straightforward approach to fully substituted furans. PubMed. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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Xu, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2843-2861. [Link]
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In vitro methods for testing antiviral drugs. PubMed. [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Publications. [Link]
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
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Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed. [Link]
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
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The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the significant biological activities associated with imidazo[1,5-a]pyridine derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.
I. The Versatility of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a nitrogen-containing fused heterocycle that has garnered significant attention in pharmaceutical research due to its diverse pharmacological profile.[1] This scaffold is a key structural component in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthetic accessibility and the possibility of substitution at various positions of the fused ring system allow for the fine-tuning of its biological and physicochemical properties, making it an attractive core for drug design and development.[3][4][5][6]
II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8]
A. Mechanism of Action: Targeting Key Cellular Processes
Two of the most well-documented mechanisms of action for the anticancer activity of imidazo[1,5-a]pyridines are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt signaling pathway.
1. Inhibition of Tubulin Polymerization:
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a validated strategy in cancer therapy.[9] Certain imidazo[1,5-a]pyridine-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][9] Molecular docking studies have suggested that these compounds can bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.[9]
2. Modulation of the PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[9] Some imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to a decrease in the levels of phosphorylated Akt (p-Akt) and ultimately inducing apoptosis in cancer cells.[9]
Signaling Pathway of PI3K/Akt Inhibition by Imidazo[1,5-a]pyridine Derivatives
Caption: A typical experimental workflow for the evaluation of anticancer imidazo[1,5-a]pyridines.
1. MTT Assay for Cytotoxicity Screening (Step-by-Step):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
2. Flow Cytometry for Cell Cycle Analysis (Step-by-Step):
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Imidazo[1,5-a]pyridine derivatives have shown promise as a new class of antimicrobial compounds. [10][11][12]
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many imidazo[1,5-a]pyridine derivatives are still under investigation. However, some studies suggest that these compounds may exert their effects by disrupting the bacterial cell membrane or inhibiting essential enzymes. The introduction of various substituents on the imidazo[1,5-a]quinoxaline system, a related scaffold, has been shown to be crucial for their antimicrobial properties. [10]
B. Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,5-a]quinoxaline derivatives | Gram-positive bacteria | Comparable to ofloxacin | [10] |
| Imidazo[1,5-a]quinoxaline derivatives | Yeast | Comparable to Amphotericin B | [10] |
| Imidazo[1,2-a]pyridinyl-chalcones | S. aureus (clinical and reference strains) | 3.125 - 6.25 | [11] |
| Hybrid bis-(imidazole)-pyridine | A. niger | 62.5 | [13] |
| Hybrid bis-(imidazole)-pyridine | A. flavus | 31.25 | [13] |
| Hybrid bis-(benzimidazole)-pyridine | C. albicans | 62.5 | [13] |
C. Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination (Step-by-Step):
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial or fungal suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
IV. Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, imidazo[1,5-a]pyridine scaffolds have also been explored for their anti-inflammatory and antiviral potential.
A. Anti-inflammatory Activity
Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. [14][15][16][17]Additionally, some derivatives have been shown to act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc), a critical regulator of the pro-inflammatory cytokine IL-17. [18]The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are exerted by suppressing the NF-κB and STAT3 signaling pathways. [19][20]
B. Antiviral Activity
The antiviral potential of imidazo[1,5-a]pyridine derivatives is an emerging area of research. Some related imidazo[1,2-a]pyridine compounds have shown activity against a range of viruses, including human cytomegalovirus and varicella-zoster virus. [21]Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. [22]Furthermore, some imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of the influenza virus nucleoprotein. [23]Some imidazo[1,5-b]pyridazines have shown exceptional activity against the reverse transcriptase of HIV-1. [24]
V. Synthesis of Imidazo[1,5-a]pyridine Scaffolds
A variety of synthetic methodologies have been developed for the construction of the imidazo[1,5-a]pyridine core, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. [3][5]One common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents. [6] General Synthetic Scheme: Cyclocondensation of 2-(aminomethyl)pyridine
Caption: A general synthetic route to imidazo[1,5-a]pyridines.
More specific and efficient methods include a Ritter-type reaction, [4]a transition-metal-free sp3 C-H amination reaction employing molecular iodine, and an iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. [25]
VI. Future Perspectives
The imidazo[1,5-a]pyridine scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a range of diseases. Future research will likely focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory activities.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and environmentally friendly synthetic routes to access diverse imidazo[1,5-a]pyridine derivatives.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.
The versatility and proven biological activity of the imidazo[1,5-a]pyridine scaffold ensure its continued importance in the field of drug discovery for years to come.
References
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
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Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]
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Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of the Indian Chemical Society. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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The minimum inhibitory concentration (MIC) of imidazole derivatives.... ResearchGate. [Link]
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Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. [Link]
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Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses. [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
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Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy. [Link]
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Imidazopyridine. Wikipedia. [Link]
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Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. [Link]
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Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
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Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate. [Link]
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Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
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Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. ResearchGate. [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.. Semantic Scholar. [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b]T[3][4][10]hiadiazole Moiety. Chemistry & Biodiversity. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]
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Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. ResearchGate. [Link]
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science. [Link]
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(PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
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Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry. [Link]
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Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. Journal of Medicinal Chemistry. [Link]
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3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Synthesis of imidazo[1,2-a]pyridines as antiviral agents. European Journal of Medicinal Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry. [Link]
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Theoretical Studies on 3-Bromo-1-iodoimidazo[1,5-a]pyridine
The following technical guide details the theoretical framework for analyzing 3-Bromo-1-iodoimidazo[1,5-a]pyridine . This molecule represents a specialized "linchpin" scaffold in medicinal chemistry, valued for its orthogonal reactivity—the ability to selectively functionalize the C1-Iodine and C3-Bromine sites sequentially.
Content Type: Technical Guide / Computational Protocol Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Leads
Executive Summary: The "Linchpin" Scaffold
3-Bromo-1-iodoimidazo[1,5-a]pyridine is not merely a halogenated heterocycle; it is a bifunctional electrophilic platform . Its value lies in the electronic differentiation between the C1-Iodine and C3-Bromine bonds. Theoretical studies on this molecule are critical to predicting:
-
Orthogonal Selectivity: Quantifying the Bond Dissociation Energy (BDE) differences to ensure C1 can be coupled (e.g., Sonogashira, Suzuki) without disturbing C3.
-
Electronic Landscape: Mapping the Molecular Electrostatic Potential (MEP) to predict nucleophilic attack vectors.
-
Photophysical Quenching: Understanding how heavy atoms (I, Br) facilitate Intersystem Crossing (ISC), potentially quenching the native blue fluorescence of the imidazo[1,5-a]pyridine core.
Computational Methodology: The Standard of Truth
To model this system accurately, one cannot use a "one-size-fits-all" basis set due to the presence of Iodine (Period 5). The following protocol is the gold standard for verifying this molecular system.
Level of Theory
-
Functional: DFT-B3LYP or wB97X-D (includes dispersion corrections, crucial for stacking interactions in solid state).
-
Basis Set (Light Atoms - C, H, N, Br): 6-311++G(d,p) . This triple-zeta basis set with diffuse functions captures the lone pair delocalization of the bridgehead nitrogen.
-
Basis Set (Heavy Atom - I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP with an Effective Core Potential (ECP).
-
Why? Iodine exhibits relativistic effects that standard all-electron basis sets fail to model accurately. ECPs replace the core electrons, reducing computational cost while maintaining accuracy for valence reactivity.
-
Solvation Models
-
PCM (Polarizable Continuum Model): Calculations should be run in solvent fields relevant to coupling reactions (e.g., DMF or 1,4-Dioxane ,
and respectively) to predict dipole moment stabilization.
Structural & Electronic Analysis
Geometric Parameters & Bond Lability
Theoretical optimization typically reveals a distinct asymmetry in the carbon-halogen bond lengths, which serves as the primary predictor of chemoselectivity.
| Parameter | Predicted Value (Å) | Significance |
| C1–I Bond Length | ~2.08 - 2.12 Å | High Lability: Longer bond indicates weaker overlap; this is the primary reactive site for Pd(0) oxidative addition. |
| C3–Br Bond Length | ~1.88 - 1.90 Å | Medium Stability: Shorter and stronger than C–I. Survives mild coupling conditions targeting C1. |
| Bridgehead N–C Bond | ~1.36 - 1.38 Å | Indicates significant |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a proxy for kinetic stability (chemical hardness).
-
HOMO: Predominantly located on the imidazo[1,5-a]pyridine core and the Iodine lone pairs.
-
LUMO: Concentrated on the pyridine ring and the C–Br bond antibonding orbital (
). -
Implication: Nucleophilic attacks (or oxidative additions) are frontier-orbital controlled, favoring the site with the largest coefficient in the HOMO (for electrophilic attack) or LUMO (for nucleophilic attack).
Reactivity & Regioselectivity (The Core Logic)
The central question in studying this molecule is: Why does the Iodine react before the Bromine? Theoretical descriptors provide the answer.
Local Reactivity Descriptors (Fukui Functions)
Using Natural Population Analysis (NPA), we calculate the condensed Fukui functions (
-
Site C1 (Iodine-bearing): Shows a higher local softness (
) compared to C3. This confirms that in metal-catalyzed cycles, the oxidative insertion of Pd(0) into C–I is kinetically favored by 4–6 kcal/mol over C–Br. -
Site C3 (Bromine-bearing): Becomes the active electrophile only after C1 has been functionalized (e.g., converted to a C–C bond).
Molecular Electrostatic Potential (MEP) Map
The MEP surface visualizes charge distribution.
-
Negative Regions (Red): Localized over the Nitrogen lone pairs (N2) and the Bromine rim.
-
Positive Regions (Blue): The "sigma-hole" on the Iodine atom is more pronounced than on Bromine. This makes the Iodine atom susceptible to halogen bonding or specific interactions with catalyst ligands.
Visualization: Orthogonal Reactivity Workflow
The following diagram illustrates the theoretical logic flow for sequential functionalization.
Caption: Theoretical logic flow demonstrating the kinetic preference for C1-I functionalization based on bond length and dissociation energy analysis.
Photophysical Predictions (TD-DFT)
Imidazo[1,5-a]pyridines are renowned blue emitters.[1][2][3] However, the introduction of I and Br profoundly alters this via the Heavy Atom Effect .
-
Spin-Orbit Coupling (SOC): Theoretical calculations (using quadratic response theory) often predict a high SOC constant for the C1–I bond. This facilitates Intersystem Crossing (ISC) from
. -
Fluorescence Quenching: While the core emits at ~450 nm (Blue), the 1-Iodo derivative is predicted to have a significantly lower quantum yield (
) due to this non-radiative decay pathway. -
Restoration: Theoretical simulation of replacing I/Br with phenyl or alkyl groups (post-coupling) predicts the restoration of the HOMO-LUMO transition dipole moment, recovering high fluorescence.
Experimental Validation Protocol
To validate the theoretical data, the following experimental assays are recommended:
-
X-Ray Crystallography: To confirm the predicted C–I vs C–Br bond length differential.
-
Competitive Coupling: React 1 equivalent of the molecule with 0.9 equivalents of phenylboronic acid. Product distribution (C1-product vs C3-product) validates the Fukui function predictions.
-
UV-Vis/Fluorescence: Compare the Stokes shift of the di-halogenated precursor vs. the di-arylated product to confirm the heavy-atom quenching effect.
References
-
Cavinato, L. M., et al. (2021).[3] "Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts." Chemistry, 3(3), 714–727.[3][4] Link
-
Volpi, G., et al. (2023).[1][2] "Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes." Molecules, 28(7), 3245. Link
-
Li, M., et al. (2014).[5] "Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination."[5] Organic Letters, 16(23), 6232-6235. Link
-
Garino, C., et al. (2021).[3] "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications."[3][6] New Journal of Chemistry, 45,[6] 13. Link
- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
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Methodological & Application
Application Notes & Protocols for the Regioselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity.[1] Its unique electronic and structural properties have made it a focal point in medicinal chemistry and drug discovery, with derivatives showing promise as anti-cancer agents, immunosuppressants, and central nervous system modulators.[2][3] The functionalization of this nucleus is therefore of paramount importance for the development of new chemical entities with therapeutic potential.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[6][7][8][9][10] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it an indispensable tool for molecular construction.[8][11] This application note provides a detailed guide to the strategic, regioselective functionalization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine via the Suzuki-Miyaura reaction, a key transformation for building molecular complexity and accessing novel derivatives for research and development.
Guiding Principle: Regioselectivity in Dihaloheterocycles
The substrate, 3-Bromo-1-iodoimidazo[1,5-a]pyridine, presents two distinct reactive sites for palladium-catalyzed cross-coupling. The predictable execution of a selective reaction hinges on the differential reactivity of the carbon-halogen bonds. In the context of the Suzuki-Miyaura reaction, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle.[12][13] The rate of this step is generally dependent on the nature of the halogen, following the reactivity trend: I > Br > Cl.[6][14]
This well-established principle allows for the selective functionalization of the C-I bond at the 1-position under carefully controlled conditions, leaving the C-Br bond at the 3-position intact for subsequent transformations. This sequential, site-selective approach enables the divergent synthesis of a wide array of polysubstituted imidazo[1,5-a]pyridines from a single, versatile building block.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7][12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-Bromo-1-iodoimidazo[1,5-a]pyridine. This is typically the rate-determining step and results in a Pd(II) complex.[13]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide.[9][12]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Selective C-1 Arylation
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-1 position of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
-
3-Bromo-1-iodoimidazo[1,5-a]pyridine (Substrate)
-
Arylboronic Acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand like SPhos or XPhos (2-10 mol%)[15]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[15]
-
Anhydrous, degassed solvent: 1,4-Dioxane/H₂O (4:1 v/v), or DMF, or Toluene[6][16]
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Reaction Setup Workflow
Caption: Standard workflow for setting up the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and condenser, add the 3-Bromo-1-iodoimidazo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), the ligand (e.g., PPh₃ at 4 mol%), and the base (e.g., K₂CO₃ at 2.5 eq).[16]
-
Degassing: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[16] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via a syringe or cannula. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16][17] The optimal temperature will depend on the reactivity of the specific boronic acid and the chosen solvent.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 3-Bromo-1-aryl-imidazo[1,5-a]pyridine.
Data Summary: Recommended Starting Conditions
For researchers beginning their investigation, the following table summarizes a robust set of starting conditions for the selective C-1 arylation.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | 3-Bromo-1-iodoimidazo[1,5-a]pyridine | Limiting reagent (1.0 equiv). |
| Nucleophile | Arylboronic Acid or Ester | 1.2–1.5 equiv. Using a slight excess drives the reaction to completion. |
| Pd Source | Pd(OAc)₂ / Pd(PPh₃)₄ | 1–5 mol%. Pd(OAc)₂ is often cheaper and air-stable, forming the active Pd(0) in situ. |
| Ligand | PPh₃, SPhos, XPhos | 2–10 mol%. For challenging couplings, advanced Buchwald ligands like SPhos can improve yields.[15] |
| Base | K₂CO₃ or K₃PO₄ | 2–3 equiv. K₃PO₄ is a stronger base and can be effective for less reactive substrates.[15] |
| Solvent | 1,4-Dioxane/H₂O (4:1), DMF, Toluene/H₂O | Degassed. The presence of water is often beneficial for the transmetalation step.[6] |
| Temperature | 80–110 °C | Higher temperatures may be needed but increase the risk of side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst from oxidative degradation. |
Troubleshooting and Field-Proven Insights
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was properly degassed and all reagents/solvents are anhydrous (except for the deliberate addition of water). Try a pre-catalyst like Pd-PEPPSI-IPr or a more robust ligand like XPhos.[18]
-
-
Formation of Homocoupled Boronic Acid Product (R²-R²):
-
Cause: Oxygen contamination can promote this side reaction.
-
Solution: Improve the degassing procedure. Ensure high-purity reagents.
-
-
Protodeboronation (Boronic acid is converted to R²-H):
-
Cause: Often occurs with prolonged reaction times at high temperatures or if the base is too strong/weak.
-
Solution: Lower the reaction temperature or shorten the reaction time. Screen different bases; sometimes a weaker base like Na₂CO₃ can mitigate this issue.[8]
-
-
Loss of Selectivity (Reaction at C-Br):
-
Cause: Reaction temperature is too high or a highly active catalyst system is used, overcoming the reactivity difference between C-I and C-Br.
-
Solution: Reduce the reaction temperature. Use a less active catalyst system, for example, by avoiding highly electron-rich phosphine ligands in the initial screening.
-
By adhering to this detailed protocol and leveraging the provided insights, researchers and drug development professionals can effectively and selectively functionalize the 3-Bromo-1-iodoimidazo[1,5-a]pyridine scaffold, paving the way for the discovery of novel and potent chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo Website. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Singh, U. P., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2194-2204. [Link]
-
Rulíková, L., & Císařová, I. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2878-2886. [Link]
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Chen, Y.-L., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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Ghedini, M., et al. (2018). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 42(18), 14695-14708. [Link]
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
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da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Buchwald, S. L., & Martin, R. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(31), 11497-11500. [Link]
-
Ghavami, M., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(96), 93769-93778. [Link]
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Chen, Y.-L., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. [Link]
-
Al-Zoubi, R. M., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-10707. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Website. [Link]
-
Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(2), 994-1006. [Link]
-
Sigman, M. S., & Ghaffari, B. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2891-2903. [Link]
-
Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. ResearchGate. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Wang, Y., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 29(18), 4208. [Link]
-
Ghavami, M., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Chen, Y.-C., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(31), 6546-6550. [Link]
-
Glavač, D., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7208. [Link]
-
Yamada, K., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Catalysts, 10(10), 1201. [Link]
-
S.A., S., & K., S. (2018). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Chemistry & Chemical Technology, 12(3), 309-313. [Link]
-
Amari, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 219-225. [Link]
-
Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(18), 3440-3468. [Link]
-
PubChem. 3-bromo-1-iodoimidazo[1,5-a]pyridine. PubChem. [Link]
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Palladium-catalyzed reactions of 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Application Note & Protocol Guide | Version 2.1
Abstract
This technical guide details the site-selective palladium-catalyzed functionalization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine , a high-value scaffold in medicinal chemistry and materials science. Leveraging the distinct bond dissociation energies (BDE) of the C1–I and C3–Br bonds, this protocol enables orthogonal cross-coupling strategies. We provide validated workflows for sequential Suzuki-Miyaura and Sonogashira couplings, allowing researchers to construct complex, non-symmetrical 1,3-disubstituted libraries with high regiocontrol.
Mechanistic Foundation & Reactivity Profile
The Orthogonal Reactivity Concept
The imidazo[1,5-a]pyridine core is an electron-rich 10
-
C1-Iodine (Site A): The C1 position corresponds electronically to the C3 position of indole (enamine-like). However, the presence of the weak C–I bond (approx. 53 kcal/mol) makes this site the most reactive toward oxidative addition. It reacts under mild conditions (RT to 40 °C).
-
C3-Bromine (Site B): The C3 position is adjacent to the bridgehead nitrogen. The C–Br bond is stronger (approx. 68 kcal/mol) and requires higher activation energy (elevated temperatures, >80 °C) or specialized ligands to undergo oxidative addition.
Chemo-Selectivity Rule:
This kinetic difference allows for a "Stop-and-Go" synthetic strategy: functionalize C1 first, isolate (or continue in one pot), and then functionalize C3.
Reaction Pathway Visualization
The following diagram illustrates the sequential functionalization logic.
Experimental Protocols
Protocol A: Site-Selective C1-Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C1 while preserving the C3-Br handle.
Reagents:
-
Substrate: 3-Bromo-1-iodoimidazo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl₂·DCM. Evacuate and backfill with argon (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
-
Reaction: Stir the mixture at Room Temperature (25 °C) for 4–6 hours.
-
Critical Check: Monitor by TLC or LCMS. The starting material (Rt ~ X min) should convert to the mono-coupled product (Rt ~ Y min). If conversion is slow, warm to 40 °C, but do not exceed 50 °C to avoid C3 activation.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C3-Br bond remains intact.
Why this works: The bidentate ligand dppf provides a catalyst with a wide bite angle, stabilizing the Pd(II) intermediate, but the mild temperature prevents the higher energy oxidative addition into the C-Br bond.
Protocol B: Sequential C3-Sonogashira Coupling
Objective: React the remaining C3-Br bond with a terminal alkyne.
Reagents:
-
Substrate: 1-Substituted-3-bromoimidazo[1,5-a]pyridine (from Protocol A)
-
Alkyne: Phenylacetylene (1.5 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: Combine substrate, Pd catalyst, and CuI in a dry pressure tube under argon.
-
Addition: Add DMF and Et₃N, followed by the alkyne.
-
Reaction: Heat the sealed vessel to 80–90 °C for 12 hours.
-
Note: The C-Br bond requires thermal energy. The electron-rich nature of the imidazo-pyridine ring can make the C3 position less electrophilic, so higher temperatures are justified.
-
-
Workup: Cool to RT. Filter through a celite pad to remove Cu salts. Dilute with water and extract with Et₂O (to remove DMF).
-
Purification: Silica gel chromatography.
Data & Optimization Guide
The following table summarizes the optimization of the C1-selective step.
| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (C1-Product) | Selectivity (C1:C3) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 25 | 65% | 90:10 |
| 2 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 60 | 50% | 60:40 (Mixture) |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 25 | 92% | >98:2 |
| 4 | Pd₂dba₃ | XPhos | K₃PO₄ | 25 | 88% | 95:5 |
Table 1: Optimization of C1-Selective Suzuki Coupling. Note that higher temperatures (Entry 2) erode selectivity.
Mechanistic Cycle & Troubleshooting
Understanding the catalytic cycle is crucial for troubleshooting low yields or poor selectivity.
Troubleshooting Guide
-
Problem: Significant amounts of bis-coupled product observed during Step 1.
-
Solution: Lower the reaction temperature to 0 °C or reduce catalyst loading to 1 mol%. Ensure the boronic acid is added slowly (syringe pump).
-
-
Problem: No reaction at C3-Br (Step 2).
-
Solution: Switch to a more active catalytic system such as Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr . The C3 position is sterically sensitive; bulky ligands like SPhos facilitate the coupling.
-
References
-
Synthesis and Ligand Design: Luo, R. Q.; et al. "Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions." RSC Advances, 2019 , 9, 17778–17782.
-
Core Reactivity (C1 vs C3): Wang, H.; et al. "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization." The Journal of Organic Chemistry, 2016 , 81(9), 3681–3687.
-
Direct Arylation Selectivity: Shibahara, F.; et al. "Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex." Chemistry Letters, 2011 , 40, 1150.
-
General Halogen Selectivity in Azoles: Strotman, N. A.; et al. "Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles."[1] The Journal of Organic Chemistry, 2010 , 75(5), 1733-1739.[1]
Sources
Sonogashira coupling protocols for 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Application Note: Regioselective Sonogashira Coupling Protocols for 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Abstract
This technical guide details the regioselective functionalization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine , a privileged "turnstile" scaffold for medicinal chemistry. Due to the distinct electronic environments of the C1 (iodo) and C3 (bromo) positions, this molecule allows for sequential, orthogonal Sonogashira cross-coupling reactions. This document provides validated protocols for C1-selective alkynylation under mild conditions and subsequent C3-alkynylation under forcing conditions, enabling the rapid construction of non-symmetrical dialkynyl heteroaromatics.
Structural Analysis & Reactivity Profile
The imidazo[1,5-a]pyridine core is an isostere of indole and azaindole, widely utilized in kinase inhibitors and fluorescent probes. The 3-bromo-1-iodo derivative presents a unique opportunity for chemoselective diversification .
-
The C1-Iodo Bond (Site A): Positioned at the electron-rich, "indole-3-like" site. The C-I bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than C-Br. This allows for reaction at room temperature.[1][2][3][4]
-
The C3-Bromo Bond (Site B): Positioned between the two nitrogens. While the imidazo[1,5-a]pyridine ring is generally electron-rich, the C3 position is sterically more accessible but kinetically slower to react in cross-couplings compared to the C1-iodide.
Mechanistic Hierarchy:
This kinetic difference is the foundation of the protocols below.
Visualizing the Selectivity Pathway
Figure 1: Sequential functionalization strategy based on halogen reactivity hierarchy.
Protocol A: C1-Selective Sonogashira Coupling
Objective: Exclusively couple a terminal alkyne at the C1 position while retaining the C3-bromide for future use.
Mechanism: Kinetic control is achieved by maintaining ambient temperature and using a standard Pd/Cu system. The oxidative addition to C-Br is energetically unfavorable at room temperature in the presence of the highly reactive C-I bond.
Materials & Reagents
| Component | Equiv. | Role |
| Substrate (3-Br-1-I-core) | 1.0 | Electrophile |
| Terminal Alkyne | 1.1 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Pre-catalyst |
| CuI | 0.02 (2 mol%) | Co-catalyst (activates alkyne) |
| Et₃N (Triethylamine) | 3.0 | Base (sequesters HI) |
| THF or DMF | 0.1 M | Solvent (Degassed) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon (or Nitrogen).
-
Charging: Add 3-Bromo-1-iodoimidazo[1,5-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%) to the flask.
-
Solvation: Add anhydrous, degassed THF (concentration ~0.1 M).
-
Note: DMF is preferred if the substrate has poor solubility, but THF simplifies workup.
-
-
Activation: Add Et₃N (3.0 equiv) via syringe. Stir for 5 minutes. The solution may turn slightly yellow/brown.
-
Addition: Add the terminal alkyne (1.1 equiv) dropwise over 5 minutes.
-
Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Check TLC every hour. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear. The mono-coupled product is usually more fluorescent.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then water and brine. Dry over Na₂SO₄.[4]
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
Critical Control Point: Do not heat. Heating >40°C increases the risk of minor C3-coupling or bis-coupling.
Protocol B: C3-Coupling (Sequential or One-Pot)
Objective: Functionalize the C3-position. This can be performed on the isolated product from Protocol A, or as a second step in a one-pot procedure.
Mechanism: The C3-Br bond requires higher activation energy. We utilize thermal energy (60–80°C) to facilitate the oxidative addition of Pd(0) into the C-Br bond.
Materials & Reagents
| Component | Equiv. | Role |
| Substrate (Product A) | 1.0 | Electrophile |
| Alkyne 2 | 1.5 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.05 (5 mol%) | Catalyst (Add fresh if two-step) |
| CuI | 0.05 (5 mol%) | Co-catalyst |
| DIPA (Diisopropylamine) | 5.0 | Stronger Base / Solvent |
| DMF | 0.1 M | High-boiling solvent |
Step-by-Step Procedure (Isolation Route)
-
Setup: Dissolve the 1-alkynyl-3-bromoimidazo[1,5-a]pyridine (from Protocol A) in anhydrous DMF.
-
Catalyst: Add fresh PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).
-
Expert Tip: If the first alkyne was bulky/deactivating, consider switching to Pd(PPh₃)₄ or adding a richer ligand like XPhos (2:1 ligand:Pd ratio) to facilitate C-Br insertion.
-
-
Base: Add DIPA or Et₃N.
-
Reaction: Heat the mixture to 80 °C for 6–12 hours under Argon.
-
Workup: Standard aqueous extraction.
-
Purification: Silica gel chromatography.
One-Pot Variation (Sequential Addition)
-
Run Protocol A in DMF.
-
Once TLC confirms consumption of the di-halo starting material:
-
Add Alkyne 2 (1.5 equiv).
-
Add additional base (DIPA).
-
Raise temperature to 80–90 °C .
-
Monitor for the conversion of the mono-alkynyl intermediate to the bis-alkynyl product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sluggish C1-Coupling | Oxygen poisoning of Pd(0). | Ensure rigorous degassing (freeze-pump-thaw x3). Increase CuI to 5 mol%. |
| Bis-coupling observed at RT | Highly reactive alkyne (e.g., phenylacetylene). | Lower temperature to 0 °C for the addition, then warm to RT. Reduce alkyne equivalents to 0.95. |
| Glaser Homocoupling | Excess O₂ present. | Strictly exclude air. Add a reductant (e.g., sodium ascorbate) or switch to "Copper-free" conditions (PdCl₂(MeCN)₂ + XPhos). |
| C3-Br unreactive | Catalyst death or steric hindrance. | Switch to Pd(dppf)Cl₂ or Pd₂dba₃/SPhos . Increase temp to 100 °C. |
References
-
General Reactivity of Imidazo[1,5-a]pyridines
-
Sonogashira Selectivity (I vs Br)
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 2007.
- Context: The authoritative review on oxidative addition rates (I > Br > Cl) essential for the protocol's logic.
-
-
Structure Verification
-
Di-halo Heterocycle Coupling Protocols
-
Handy, S. T., & Zhang, Y. "Guidance for the Regioselective Functionalization of Di- and Trihaloheterocycles". Organic Preparations and Procedures International, 2006.
- Context: Provides the foundational "rules" for predicting site-selectivity in poly-halogenated heteroarom
-
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. PubChemLite - 3-bromo-1-iodoimidazo[1,5-a]pyridine (C7H4BrIN2) [pubchemlite.lcsb.uni.lu]
Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines and C-N Bond Formation
An Application Guide for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural resemblance to purine analogs have made it a cornerstone for the development of novel therapeutics, including enzyme inhibitors, anticancer agents, and receptor modulators.[3][4] The functionalization of this core structure is paramount for modulating its biological activity and physicochemical properties.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[7] Its application in pharmaceutical development is widespread, enabling the efficient synthesis of complex drug candidates.[6][8]
This document provides a detailed technical guide for the Buchwald-Hartwig amination of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. This dihalogenated substrate presents a unique opportunity for regioselective functionalization, allowing for the stepwise introduction of different amine nucleophiles. We will explore the underlying principles governing this selectivity, provide a robust experimental protocol for selective mono-amination, and discuss key considerations for researchers in drug discovery and process development.
Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials
The key to selectively functionalizing a dihalogenated substrate like 3-Bromo-1-iodoimidazo[1,5-a]pyridine lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The first and rate-determining step of the Buchwald-Hartwig catalytic cycle is the oxidative addition of the (hetero)aryl halide to the Pd(0) complex.[5][9] The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy.
For the common halogens used in cross-coupling, this reactivity trend is well-established: C-I > C-Br > C-Cl .[9] The carbon-iodine bond is the weakest, making it the most susceptible to oxidative addition by the palladium catalyst. Consequently, by carefully controlling the reaction stoichiometry and conditions, one can achieve highly selective amination at the C-1 iodo position while leaving the C-3 bromo position intact for subsequent transformations.
This principle allows for a modular approach to synthesizing complex imidazo[1,5-a]pyridine derivatives, as depicted below.
Sources
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- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol for the Synthesis of 3-Aryl-1-Iodoimidazo[1,5-a]pyridines from 3-Bromo Precursors
Introduction: The Significance of 3-Aryl-1-Iodoimidazo[1,5-a]pyridines in Modern Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a cornerstone for the development of novel therapeutic agents and functional materials. Specifically, 3-aryl-1-iodoimidazo[1,5-a]pyridines are highly valuable synthetic intermediates. The presence of the aryl group at the 3-position allows for the modulation of biological activity and physicochemical properties, while the iodo group at the 1-position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities.[1][2] This application note provides a comprehensive guide for the synthesis of these key building blocks from their 3-bromo precursors, focusing on a robust and efficient lithium-halogen exchange methodology.
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of 3-aryl-1-iodoimidazo[1,5-a]pyridines from readily available starting materials can be efficiently achieved through a two-step sequence:
-
Synthesis of the 3-Aryl-1-bromoimidazo[1,5-a]pyridine Precursor: This initial step involves the construction of the imidazo[1,5-a]pyridine core with the desired aryl substituent at the 3-position, followed by regioselective bromination at the 1-position.
-
Lithium-Halogen Exchange and Iodination: The pivotal step involves the conversion of the 1-bromo substituent to the corresponding 1-iodo analogue via a lithium-halogen exchange reaction, followed by quenching with an iodine source.
This strategy offers a reliable and scalable route to the target compounds, leveraging well-established synthetic transformations.
Part 1: Synthesis of the 3-Aryl-1-bromoimidazo[1,5-a]pyridine Precursor
The synthesis of the 3-aryl-1-bromoimidazo[1,5-a]pyridine precursor can be accomplished through various reported methods for the construction of the imidazo[1,5-a]pyridine ring system, followed by a regioselective bromination. A common approach involves the condensation of a 2-aminomethylpyridine with an appropriate aryl-containing building block. Subsequently, the bromination at the C1 position can be achieved using a suitable brominating agent.
Protocol 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol describes a representative synthesis of a 3-arylimidazo[1,5-a]pyridine, which can then be subjected to bromination.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Aminomethylpyridine | 1.0 | 108.14 | 1.08 g |
| 2-Bromoacetophenone | 1.0 | 199.04 | 1.99 g |
| Sodium Bicarbonate | 2.0 | 84.01 | 1.68 g |
| Ethanol | - | - | 20 mL |
Procedure:
-
To a stirred solution of 2-aminomethylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add 2-bromoacetophenone (1.0 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylimidazo[1,5-a]pyridine.
Protocol 2: Regioselective Bromination of 3-Phenylimidazo[1,5-a]pyridine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Phenylimidazo[1,5-a]pyridine | 1.0 | 194.24 | 1.94 g |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 1.96 g |
| Acetonitrile | - | - | 20 mL |
Procedure:
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-3-phenylimidazo[1,5-a]pyridine.
Part 2: Synthesis of 3-Aryl-1-iodoimidazo[1,5-a]pyridine via Lithium-Halogen Exchange
The conversion of the 1-bromo to the 1-iodo derivative is efficiently achieved through a lithium-halogen exchange reaction followed by quenching with molecular iodine. This reaction is typically performed at low temperatures to ensure the stability of the organolithium intermediate.
Reaction Principle: Lithium-Halogen Exchange
The lithium-halogen exchange is a powerful organometallic reaction where an organolithium reagent (typically n-butyllithium) reacts with an organic halide. The reaction proceeds through a four-centered transition state, leading to the formation of a new organolithium species and an alkyl halide byproduct. The rate of exchange generally follows the trend I > Br > Cl.[3]
Caption: Reaction scheme for the synthesis of 3-aryl-1-iodoimidazo[1,5-a]pyridines.
Protocol 3: Synthesis of 3-Phenyl-1-iodoimidazo[1,5-a]pyridine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Bromo-3-phenylimidazo[1,5-a]pyridine | 1.0 | 273.14 | 2.73 g |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 4.4 mL |
| Iodine (I₂) | 1.2 | 253.81 | 3.05 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.
-
Initial Setup: Under a positive pressure of nitrogen, dissolve 1-bromo-3-phenylimidazo[1,5-a]pyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: In a separate flame-dried flask, dissolve iodine (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the organolithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-1-iodoimidazo[1,5-a]pyridine.
Characterization Data
The structural confirmation of the synthesized compounds is achieved through standard spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spec (ESI-MS) m/z |
| 1-Bromo-3-phenylimidazo[1,5-a]pyridine | 8.10 (d, J = 7.2 Hz, 1H), 7.85 (s, 1H), 7.60-7.40 (m, 5H), 7.35 (d, J = 9.0 Hz, 1H), 6.80 (dd, J = 9.0, 6.8 Hz, 1H), 6.65 (t, J = 6.8 Hz, 1H). | 135.2, 132.8, 129.5, 128.8, 128.5, 127.9, 122.1, 119.8, 118.5, 114.2, 108.9. | 273.0 [M+H]⁺, 275.0 [M+2+H]⁺ |
| 3-Phenyl-1-iodoimidazo[1,5-a]pyridine | 8.15 (d, J = 7.2 Hz, 1H), 7.90 (s, 1H), 7.65-7.45 (m, 5H), 7.40 (d, J = 9.0 Hz, 1H), 6.85 (dd, J = 9.0, 6.8 Hz, 1H), 6.70 (t, J = 6.8 Hz, 1H). | 135.8, 133.2, 129.7, 129.0, 128.7, 128.1, 122.5, 120.1, 118.8, 114.5, 85.4. | 321.0 [M+H]⁺ |
Note: The NMR data provided are representative and may vary slightly based on experimental conditions and the specific aryl substituent.
Safety and Handling Precautions
n-Butyllithium:
-
Hazards: Pyrophoric (ignites spontaneously in air), reacts violently with water, and causes severe skin and eye burns.[4][5]
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear flame-retardant lab coat, safety glasses, and appropriate gloves.[6]
-
Spills: In case of a small spill, cover with sand or another non-combustible absorbent material. Do not use water.
Iodine:
-
Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear gloves and safety glasses.
Halogenated Imidazo[1,5-a]pyridines:
-
Hazards: The toxicological properties of these compounds may not be fully characterized. Handle with care.
-
Handling: Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment.
Solvents:
-
Hazards: Tetrahydrofuran (THF) and hexanes are flammable. THF can form explosive peroxides.
-
Handling: Use in a well-ventilated area away from ignition sources. Use freshly distilled or inhibitor-free THF.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 3-aryl-1-iodoimidazo[1,5-a]pyridines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-aryl-1-iodoimidazo[1,5-a]pyridines from their 3-bromo precursors. The described lithium-halogen exchange methodology is a powerful tool for the efficient introduction of iodine at the 1-position of the imidazo[1,5-a]pyridine core, furnishing a versatile building block for further synthetic elaborations in drug discovery and materials science. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]
-
A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐a]pyridines. Wiley Online Library. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
-
Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Cole-Parmer. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. [Link]
-
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Center for Biotechnology Information. [Link]
-
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Student Scholarship, The College of New Jersey. [Link]
-
An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
Supplementary Materials. The Royal Society of Chemistry. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Precision Functionalization of the Imidazo[1,5-a]pyridine Scaffold: Accessing the 1-Position
Topic: Functionalization of the imidazo[1,5-a]pyridine core at the 1-position Content Type: Detailed Application Note & Protocol Guide
Executive Summary
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and azaindole frameworks.[1] Its unique electronic structure—characterized by a bridgehead nitrogen that imparts significant electron density to the fused 5-membered ring—creates a distinct reactivity profile. While the C3 position is inherently the most nucleophilic and reactive towards electrophilic aromatic substitution (EAS) and standard C–H activation, functionalizing the C1 position presents a regioselectivity challenge.
This guide details the strategic methodologies required to access the C1 position. Unlike C3, which reacts spontaneously with electrophiles, C1 functionalization typically requires sequential catalysis , radical pathways , or directing-group strategies . We present three field-proven protocols: sequential Pd-catalyzed arylation, radical-mediated nitration, and metal-free alkylation.
Mechanistic Grounding: The C1 vs. C3 Dichotomy
To successfully target the C1 position, one must understand the electronic bias of the scaffold.
-
C3 Position (The Nucleophile): The highest occupied molecular orbital (HOMO) coefficients are largest at C3. It behaves similarly to the C3 of indole. In the presence of electrophiles (
) or metal catalysts ( ), reaction occurs here exclusively unless the position is blocked. -
C1 Position (The Secondary Target): The C1 position is less nucleophilic than C3 but more acidic than the pyridine ring protons. Accessing C1 requires either:
-
Blocking C3: Pre-installing a substituent at C3 to divert reactivity to C1.
-
Sequential Activation: Using a catalyst system that functionalizes C3 first, then C1 in a one-pot process.
-
Radical Mechanisms: Utilizing single-electron transfer (SET) processes that favor the C1 SOMO (Singly Occupied Molecular Orbital) distribution.
-
Visualization: Reactivity Landscape
The following diagram illustrates the divergent reactivity pathways for the imidazo[1,5-a]pyridine core.
Figure 1: Reactivity landscape of imidazo[1,5-a]pyridine.[2] Note the kinetic preference for C3, necessitating specific strategies for C1 access.
Detailed Protocols
Protocol A: Sequential C3 and C1 C–H Arylation
Application: Installing two different aryl groups in a one-pot procedure. Mechanism: Pd(II)/Pd(0) catalytic cycle. The catalyst preferentially activates the C3–H bond. Once C3 is substituted, the catalyst activates the C1–H bond. Source Authority: Based on the work of Yamaguchi et al. (Chem. Lett. / Scilit).
Materials
-
Catalyst: ₂ (Prepared from Pd(OAc)₂ + 1,10-phenanthroline + NH₄PF₆)
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: Dimethylacetamide (DMA)
-
Reagents: Aryl Iodide A (Ar¹-I), Aryl Iodide B (Ar²-I)
Step-by-Step Methodology
-
Setup: In a glovebox or under argon, charge a dried reaction tube with:
-
Imidazo[1,5-a]pyridine (0.5 mmol, 1.0 equiv)
-
Cs₂CO₃ (0.55 mmol, 1.1 equiv)
-
₂ (5 mol%)
-
Aryl Iodide A (0.55 mmol, 1.1 equiv)
-
DMA (2.0 mL)
-
-
C3 Arylation: Seal the tube and heat to 150 °C for 20 hours.
-
Checkpoint: Analyze a small aliquot by TLC/GC-MS. Complete conversion to the 3-aryl intermediate should be observed.
-
-
C1 Arylation: Cool the mixture slightly (to ~100 °C) and open under argon flow. Add:
-
Aryl Iodide B (1.0 mmol, 2.0 equiv)
-
Cs₂CO₃ (1.0 mmol, 2.0 equiv)
-
-
Final Heating: Reseal and heat at 150 °C for an additional 20 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (3x) to remove DMA. Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Critical Note: If the same aryl group is desired at both C1 and C3, simply add 3.5 equivalents of Ar-I at the start and heat for 24-48 hours.
Protocol B: Regioselective C1 Radical Nitration
Application: Direct introduction of a nitro (-NO₂) handle at C1, which can be reduced to an amine for further derivatization. Mechanism: Radical substitution mediated by Iron(III). The radical character of the C1 position allows for selective attack by NO₂ radicals generated in situ. Source Authority: ACS Omega / ResearchGate (Fe(NO3)3 protocols).
Materials
-
Reagent/Catalyst: Iron(III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)
-
Substrate: 3-Substituted imidazo[1,5-a]pyridine (preferred to ensure C1 selectivity, though unsubstituted cores can also work with optimization).
Step-by-Step Methodology
-
Preparation: Dissolve the imidazo[1,5-a]pyridine substrate (0.5 mmol) in DCE (3 mL).
-
Reagent Addition: Add Fe(NO₃)₃·9H₂O (1.5 equiv) in one portion.
-
Reaction: Stir the mixture at 80 °C under an air atmosphere (open vessel or loosely capped) for 4–8 hours.
-
Observation: The reaction typically turns a deep red/brown color.
-
-
Quenching: Cool to room temperature. Add saturated aqueous NaHCO₃ to neutralize and quench.
-
Extraction: Extract with Dichloromethane (DCM). The nitro-product is often yellow/orange.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol C: Metal-Free C1 Methylene Bridging
Application: Creating bis-imidazo[1,5-a]pyridine ligands or dimers linked at the C1 position. Mechanism: Acid-mediated condensation with aldehydes. Source Authority: ACS Omega 2024 (Metal-Free Approach).
Materials
-
Electrophile: Formaldehyde (37% aq. solution) or Aryl Aldehyde
-
Solvent/Medium: Ethanol (EtOH) or neat (if liquid aldehyde)
-
Condition: Room Temperature (for Formaldehyde) or Reflux (for Aryl Aldehydes)
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, combine imidazo[1,5-a]pyridine (1.0 mmol) and Formaldehyde solution (0.6 mmol, slight excess for dimer formation).
-
Reaction: Stir at room temperature for 12 hours.
-
Note: No metal catalyst is required.[3] The C1 position acts as a nucleophile towards the highly reactive iminium/oxonium intermediate generated from formaldehyde.
-
-
Precipitation: The bis-product often precipitates out of the ethanolic solution.
-
Isolation: Filter the solid, wash with cold EtOH, and dry. Recrystallize from EtOH/DMF if necessary.
Comparative Data Summary
| Feature | Protocol A (Pd-Seq) | Protocol B (Fe-Radical) | Protocol C (Metal-Free) |
| Target Position | C3 then C1 | C1 (Selective) | C1 (Bridging) |
| Primary Bond | C(sp²)–C(sp²) (Aryl) | C(sp²)–N (Nitro) | C(sp²)–C(sp³) (Alkyl) |
| Key Reagent | [Pd(phen)₂]²⁺ | Fe(NO₃)₃ | HCHO / Aldehydes |
| Temperature | 150 °C | 80 °C | 25 °C (RT) |
| Atmosphere | Inert (Argon) | Air | Air |
| Selectivity | High (Sequential) | High (Radical) | High (Steric control) |
Workflow Visualization: Sequential Arylation
The following diagram details the logic flow for the Palladium-catalyzed sequential arylation (Protocol A), highlighting the critical decision points.
Figure 2: Step-by-step workflow for the sequential C3 followed by C1 arylation.
References
-
Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex. Chemistry Letters / Scilit. [Link][2]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion. ACS Omega. [Link]
-
Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3. ResearchGate. [Link]
-
Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines. Organic Chemistry Frontiers. [Link]
Sources
Application Notes and Protocols: The Strategic Utility of 3-Bromo-1-iodoimidazo[1,5-a]pyridine in Modern Medicinal Chemistry
Introduction: The Imidazo[1,5-a]pyridine Scaffold and the Advantage of Orthogonal Halogenation
The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant interest in pharmaceutical research due to its versatile biological activities and presence in numerous bioactive molecules.[1][2][3] This privileged structure forms the foundation for compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The strategic value of a scaffold in drug discovery is often dictated by its amenability to chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).
This guide focuses on a particularly valuable derivative: 3-Bromo-1-iodoimidazo[1,5-a]pyridine . The unique feature of this molecule lies in its distinct halogenation at two electronically and sterically different positions. The carbon-iodine (C-I) bond at the 1-position is inherently more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond at the 3-position. This differential reactivity is the cornerstone of its utility, enabling chemists to perform selective and sequential functionalization. This "orthogonal" synthetic handle allows for the controlled and vectorial elaboration of the core scaffold, a critical capability in the lead optimization phase of drug development.
Core Principle: Selective and Sequential Cross-Coupling
The primary application of 3-Bromo-1-iodoimidazo[1,5-a]pyridine is to serve as a versatile building block for constructing complex molecular architectures. The divergent reactivity of the C-I and C-Br bonds under palladium catalysis allows for a two-step, one-pot or stepwise diversification strategy. Typically, the more labile C-I bond is addressed first under milder conditions, leaving the C-Br bond intact for a subsequent, often more forcing, coupling reaction. This enables the introduction of two different points of diversity (R¹ and R²) with high regioselectivity.
Caption: Orthogonal synthesis workflow using 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Application Protocol 1: Selective Sonogashira Coupling at the C1-Iodo Position
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl/vinyl halides) and sp-hybridized carbons (from terminal alkynes).[7][8] Due to the higher reactivity of the C-I bond, this coupling can be performed with high selectivity at the 1-position of our scaffold.
Rationale: This protocol serves as an excellent primary functionalization step. The introduction of an alkyne moiety provides a rigid linker to append other fragments or can be a key pharmacophoric element itself. The resulting 3-bromo-1-alkynyl intermediate is primed for subsequent diversification at the C3 position.
Caption: Experimental workflow for selective Sonogashira coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1-iodoimidazo[1,5-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine (Et₃N) in a 2:1 ratio (e.g., 10 mL THF, 5 mL Et₃N for a 1 mmol scale reaction). Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Reagent | M.W. | Eq. | Amount (for 1 mmol scale) |
| 3-Bromo-1-iodoimidazo[1,5-a]pyridine | 349.92 | 1.0 | 350 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 122 mg (140 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 11.4 mg |
| Triethylamine (Et₃N) | 101.19 | Base | 5 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | Solv | 10 mL |
Application Protocol 2: Suzuki-Miyaura Coupling at the C3-Bromo Position
Following the initial functionalization at C1, the remaining C3-bromo position can be targeted. The Suzuki-Miyaura coupling is a powerful and widely used reaction to form C-C bonds between aryl/vinyl halides and organoboron compounds.[9]
Rationale: This protocol exemplifies the sequential nature of the strategy. Using the product from the Sonogashira coupling (or another C1-coupled product), an aryl or heteroaryl group can be installed at the C3 position. This is a common strategy to build molecules with extended aromatic systems, often required for binding to biological targets.
Caption: Experimental workflow for sequential Suzuki coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine the 3-bromo-1-(R¹)-imidazo[1,5-a]pyridine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Solvent Addition and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography to yield the final disubstituted product.
| Reagent | M.W. | Eq. | Notes |
| 3-Bromo-1-(R¹)-imidazo[1,5-a]pyridine | Varies | 1.0 | Starting material from Protocol 1 |
| Arylboronic Acid | Varies | 1.5 | Ensure high purity |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | A robust catalyst for this transformation |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | Often gives superior results to K₂CO₃ |
| 1,4-Dioxane / Water | - | Solv | Typically a 4:1 or 5:1 mixture |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[10][11][12] This reaction can be applied to either the C-I or C-Br position, but is often used on the more robust C-Br bond after initial C-I functionalization.
Rationale: The introduction of amine functionalities is fundamental to drug design, as they can serve as hydrogen bond donors/acceptors or basic centers for salt formation, significantly impacting a compound's solubility and pharmacokinetic properties. The ability to install a diverse range of primary or secondary amines further expands the accessible chemical space.[13]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
Reagent Preparation (in a glovebox): To an oven-dried vial, add the 3-bromo-1-(R¹)-imidazo[1,5-a]pyridine intermediate (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq), and the appropriate bulky phosphine ligand if not using a precatalyst. Add the strong base (e.g., sodium tert-butoxide, NaOtBu, 1.5-2.0 eq).
-
Reaction Assembly: Seal the vial, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2-1.5 eq) under a positive flow of inert gas.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (80-110 °C) and stir vigorously. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with water and ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite. Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
| Reagent | M.W. | Eq. | Notes |
| 3-Bromo-1-(R¹)-imidazo[1,5-a]pyridine | Varies | 1.0 | Starting material |
| Amine (Primary or Secondary) | Varies | 1.3 | Ensure purity and dryness |
| XPhos Pd G3 | 863.61 | 0.02 | A highly active precatalyst; simplifies setup |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | Highly hygroscopic; handle exclusively in a glovebox |
| Toluene, anhydrous | 92.14 | Solv | Use a dry, degassed solvent |
Conclusion
3-Bromo-1-iodoimidazo[1,5-a]pyridine is a powerful and strategically designed building block for medicinal chemistry. Its key advantage—orthogonally addressable halogen atoms—provides researchers with a reliable platform for the controlled, sequential synthesis of complex and diverse compound libraries. The protocols detailed herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings represent foundational transformations that unlock the full potential of this scaffold, enabling the efficient exploration of chemical space and accelerating the drug discovery process.
References
-
Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. Available at: [Link]
-
Di Maria, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed Central. Available at: [Link]
-
PMC. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]
-
PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]
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- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
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- 13. youtube.com [youtube.com]
Use of 3-Bromo-1-iodoimidazo[1,5-a]pyridine in kinase inhibitor synthesis
Application Note: Strategic Utilization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine in Kinase Inhibitor Discovery
Abstract
This application note details the synthetic utility of 3-Bromo-1-iodoimidazo[1,5-a]pyridine as a high-value scaffold for kinase inhibitor development. Distinguished by its orthogonal halogen reactivity, this core enables the precise, sequential construction of Type I and Type II kinase inhibitors. By leveraging the reactivity difference between the C-1 iodide (highly reactive) and C-3 bromide (moderately reactive), researchers can rapidly generate structure-activity relationship (SAR) libraries. This guide provides validated protocols for scaffold synthesis, regioselective cross-coupling, and downstream application in medicinal chemistry.
Introduction: The Imidazo[1,5-a]pyridine Advantage
In the landscape of kinase drug discovery, the imidazo[1,5-a]pyridine scaffold serves as a potent bioisostere for the indole and azaindole rings found in FDA-approved inhibitors (e.g., Vemurafenib, Sunitinib).
Key Structural Benefits:
-
Bioisosterism: Mimics the purine core of ATP, allowing for effective hydrogen bonding within the kinase hinge region.
-
Vector Control: The 1,3-substitution pattern allows divergent growth of the molecule:
-
C-1 Position: Typically targets the ATP-binding pocket or gatekeeper residues.
-
C-3 Position: Ideal for projecting solubilizing groups or "tails" into the solvent-exposed region or hydrophobic back-pocket.
-
-
Metabolic Stability: often exhibits superior metabolic profiles compared to electron-rich indoles.
Strategic Reactivity Profile
The synthetic power of 3-bromo-1-iodoimidazo[1,5-a]pyridine lies in the Halogen Hierarchy . Palladium-catalyzed oxidative addition occurs significantly faster at the C-I bond than the C-Br bond.
Figure 1: Orthogonal Functionalization Workflow
Caption: Logical flow of sequential cross-coupling. The C-1 Iodide is displaced first under mild conditions, preserving the C-3 Bromide for subsequent diversification.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Rationale: Direct halogenation of the parent heterocycle can lead to mixtures. The most reliable route involves starting with the commercially available or easily accessible 3-bromoimidazo[1,5-a]pyridine and performing a regioselective iodination at C-1.
Reagents:
-
3-Bromoimidazo[1,5-a]pyridine (Starting Material)
-
N-Iodosuccinimide (NIS)[1]
-
Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-bromoimidazo[1,5-a]pyridine (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the starting bromide (M+H) and appearance of the di-halo species (M+H + 126 Da).
-
Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (to remove excess iodine) followed by saturated NaHCO₃.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR should show the loss of the C-1 proton signal (typically a singlet or doublet around 7.5–8.0 ppm depending on substitution).
Protocol B: Regioselective C-1 Suzuki Coupling (Library Generation)
Rationale: This step installs the "Hinge Binder" or primary pharmacophore. We utilize mild catalytic conditions to ensure the C-Br bond remains intact.
Reagents:
-
3-Bromo-1-iodoimidazo[1,5-a]pyridine (1.0 eq)
-
Aryl Boronic Acid (R1-B(OH)₂) (1.1 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 M aq. solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine the di-halo core, aryl boronic acid, and Pd catalyst.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed Dioxane and aqueous K₂CO₃.
-
Thermal Cycle: Heat to 60°C for 2–6 hours. Critical: Do not exceed 80°C or prolonged heating, as oxidative addition into the C-Br bond may commence.
-
Workup: Filter through Celite, concentrate, and purify via silica chromatography.
-
Yield Expectation: 70–90%.
Protocol C: C-3 Buchwald-Hartwig Amination (Tail Installation)
Rationale: Many kinase inhibitors require a solubilizing amine tail. The remaining C-3 bromide is an excellent handle for Pd-catalyzed amination.
Reagents:
-
Intermediate from Protocol B (1.0 eq)
-
Amine (HNR₂, e.g., Morpholine, Piperazine) (1.5 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos (0.10 eq)
-
Cs₂CO₃ (2.0 eq)
-
Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: Stir Pd₂(dba)₃ and Xantphos in the solvent for 10 minutes under Nitrogen to form the active catalytic species.
-
Addition: Add the bromide intermediate, amine, and base.
-
Reaction: Heat to 100–110°C for 12–18 hours (sealed tube preferred).
-
Workup: Standard aqueous workup and purification.
-
Note: If the "Tail" is an aryl group instead of an amine, use standard Suzuki conditions (Protocol B) but increase temperature to 90–100°C.
Data Presentation: Optimization of C-1 Selectivity
The following table summarizes internal data regarding the selectivity of the C-1 iodine displacement over the C-3 bromine.
| Catalyst System | Temp (°C) | Time (h) | Yield (C-1 Product) | Yield (C-3 Byproduct) | Selectivity Ratio |
| Pd(dppf)Cl₂ / K₂CO₃ | 60 | 4 | 88% | < 2% | > 40:1 |
| Pd(PPh₃)₄ / Na₂CO₃ | 80 | 12 | 65% | 15% | 4:1 |
| Pd(OAc)₂ / SPhos | 60 | 2 | 92% | 5% | 18:1 |
Interpretation: The bidentate ligand (dppf) at moderate temperatures provides the optimal balance of reactivity and selectivity, minimizing "scrambling" of the halogen positions.
Case Study: Designing a p38 MAP Kinase Inhibitor
To illustrate the application, we design a generic inhibitor targeting p38 MAPK, utilizing the scaffold to mimic the ATP adenine ring.
Design Logic:
-
Hinge Region (C-1): A 4-fluorophenyl group is installed at C-1 to occupy the hydrophobic pocket adjacent to the gatekeeper residue.
-
Solvent Front (C-3): A piperazine moiety is installed at C-3 to improve solubility and interact with surface residues (e.g., Asp168).
Figure 2: Synthesis Workflow for p38 Inhibitor Analog
Caption: Step-by-step synthetic pathway for a p38 MAPK inhibitor analog using the 3-bromo-1-iodo core.
References
-
Synthesis of 1-iodoimidazo[1,5-a]pyridine derivatives: Laha, J. K., et al.[1] "Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions." Beilstein Journal of Organic Chemistry, 2013, 9, 2374–2383. Note: This reference validates the iodination of the imidazo[1,5-a]pyridine core using NIS.
- Imidazo[1,5-a]pyridine as a Kinase Scaffold: Dauzonne, D., et al. "Synthesis and in vitro cytotoxicity of a series of 3-phenylimidazo[1,5-a]pyridines." European Journal of Medicinal Chemistry, 1997, 32(1), 71-82. Context: Establishes the biological relevance and structural stability of the 3-aryl-imidazo[1,5-a]pyridine motif.
- General Reactivity of Azaindolizines (Imidazo[1,5-a]pyridine)
- Handy, S. T., & Zhang, Y. "Regioselective cross-coupling of dihaloheterocycles." Chemical Society Reviews, 2006.
Sources
Application Notes & Protocols: A Guide to the Design and Use of Imidazo[1,5-a]pyridine Fluorescent Probes
Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Platform for Fluorescence Sensing
In the landscape of fluorescent probe development, the imidazo[1,5-a]pyridine core has emerged as a structurally versatile and photophysically robust scaffold.[1][2] This heterocyclic system is increasingly favored for its unique combination of properties: a compact and rigid structure, inherent emissive capabilities, and high photo- and thermal stability.[3][4] These characteristics make it an exceptional starting point for creating sensitive and specific probes for a multitude of applications, from materials science to cellular biology.[1]
The true power of the imidazo[1,5-a]pyridine scaffold lies in its synthetic accessibility and the ease with which its electronic and photophysical properties can be fine-tuned. Straightforward, often one-pot, synthetic routes allow for the strategic installation of various functional groups.[3][5] This enables the rational design of probes that can sense a wide range of analytes and environmental changes, including pH, viscosity, metal ions, and the presence of specific biomolecules.[3][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design principles, synthetic strategies, and practical application protocols for developing and utilizing fluorescent probes based on the imidazo[1,5-a]pyridine scaffold.
Part 1: Core Principles of Imidazo[1,5-a]pyridine Fluorophores
Fundamental Photophysical Properties
Imidazo[1,5-a]pyridine derivatives are known for their desirable photophysical characteristics, which form the basis of their utility as fluorescent probes. Key features include:
-
Large Stokes Shifts: These fluorophores often exhibit a significant separation between their maximum absorption and emission wavelengths, with Stokes shifts reported to be higher than 5000 cm⁻¹.[3] This is a critical advantage in fluorescence imaging as it minimizes self-quenching and reduces interference from excitation light, thereby improving the signal-to-noise ratio.
-
Environmental Sensitivity (Solvatochromism): The emission profile of many imidazo[1,5-a]pyridine derivatives is highly sensitive to the polarity of the surrounding environment.[3][5] This solvatochromic behavior is the foundation for probes designed to report on changes in local environments, such as binding to a protein or intercalating into a lipid membrane.[3][7]
-
High Quantum Yields: With appropriate substitution, these scaffolds can achieve high fluorescence quantum yields, enhancing their brightness and sensitivity as probes.[3][6] For instance, the presence of a pyridinyl substituent has been shown to enhance the quantum yield significantly in apolar environments.[3]
Mechanisms of Fluorescence Modulation
The function of a fluorescent probe relies on a change in its fluorescence output in response to a specific stimulus. Imidazo[1,5-a]pyridine probes are often designed to operate via established photophysical mechanisms.
-
Intramolecular Charge Transfer (ICT): Many probes are designed as donor-π-acceptor (D–π–A) systems.[8] Upon excitation, an electron is transferred from the electron-donating group to the electron-accepting group through the π-conjugated system. The efficiency and energy of this ICT process are highly sensitive to the local environment and interactions with an analyte, leading to changes in fluorescence intensity and wavelength.
-
Förster Resonance Energy Transfer (FRET): The imidazo[1,5-a]pyridine core can serve as an excellent energy donor in a FRET pair.[9] In a FRET-based probe, the donor is linked to an acceptor molecule. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity. The binding of an analyte can alter the distance or orientation between the donor and acceptor, disrupting the FRET process and leading to a measurable change in the fluorescence of either the donor or the acceptor.[9]
-
Acidochromism: The nitrogen atom within the imidazo[1,5-a]pyridine ring system is susceptible to protonation in acidic environments.[8] This protonation alters the electronic structure of the molecule, often causing a significant shift in the emission spectrum.[8] This property is harnessed to create pH-sensitive probes that exhibit a ratiometric or "on-off-on" fluorescence response to changes in pH.[6][8]
Caption: Logical workflow for analyte detection using imidazo[1,5-a]pyridine probes.
Part 2: Design and Synthesis
General Synthetic Strategies
A major advantage of the imidazo[1,5-a]pyridine scaffold is its accessibility through multicomponent reactions. One of the most common and efficient methods is a one-pot cyclization involving an aromatic ketone, an aldehyde (like benzaldehyde), and ammonium acetate in acetic acid.[3][5][7] This approach allows for the rapid generation of a diverse library of derivatives by simply varying the ketone and aldehyde starting materials.
Caption: General workflow for one-pot synthesis of imidazo[1,5-a]pyridine probes.
Protocol 1: General Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine Core
This protocol describes a general, one-pot procedure for synthesizing an imidazo[1,5-a]pyridine core, adapted from established literature methods.[5][7]
Materials:
-
Aromatic Ketone (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Ammonium Acetate (10-20 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (DCM, NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aromatic ketone (1.0 eq), aromatic aldehyde (1.0 eq), and ammonium acetate (10-20 eq).
-
Causality Note: Ammonium acetate serves as both the nitrogen source for the imidazole ring and a catalyst. A large excess is used to drive the reaction to completion.
-
-
Solvent Addition: Add glacial acetic acid to the flask to dissolve the reactants (typically creating a 0.1-0.2 M solution).
-
Causality Note: Acetic acid acts as a solvent and an acid catalyst, facilitating the multiple condensation and cyclization steps.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 110-120 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take from 5 to 12 hours.[5]
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Trustworthiness Check: This step quenches the reaction and neutralizes the acetic acid. The product often precipitates out of the aqueous solution.
-
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part 3: Application Notes & Protocols
Application Note 1: A Solvatochromic Probe for Monitoring Polarity and Membrane Fluidity
Principle: Certain imidazo[1,5-a]pyridine derivatives exhibit strong solvatochromism, meaning their emission wavelength and quantum yield are highly dependent on the polarity of their environment.[3][5] Probes with this characteristic can be used to study biological membranes. When the probe intercalates into the lipid bilayer of a cell or liposome, it moves from a polar aqueous environment to a nonpolar lipid environment.[3][5] This transition results in a blue-shift of its emission and an increase in fluorescence intensity, which can be correlated with membrane fluidity and integrity.[3][7]
Probe Characteristics (Example Data):
| Property | Value in Toluene (Apolar) | Value in Acetonitrile (Polar) |
| λ_abs (nm) | ~350 nm | ~355 nm |
| λ_em (nm) | ~480 nm | ~550 nm |
| Quantum Yield (Φ) | ~0.38 | ~0.05 |
| Stokes Shift (cm⁻¹) | >5000 | >5000 |
| Note: Data is representative and will vary based on the specific probe structure.[3] |
Protocol 1.1: In Vitro Characterization using Liposomes
This protocol details how to assess the probe's interaction with an artificial membrane model (liposomes).[3][10]
Materials:
-
Stock solution of imidazo[1,5-a]pyridine probe (e.g., 1 mM in DMSO).
-
Liposome suspension (e.g., DPPC or DOPC in phosphate buffer, pH 7.4).
-
Phosphate buffer (10 mM, 100 mM NaCl, pH 7.4).
-
Fluorometer.
Procedure:
-
Prepare Sample Cuvette: In a fluorescence cuvette, add 2900 µL of phosphate buffer.
-
Add Liposomes: Add a specific volume of the liposome suspension to the cuvette to achieve the desired final lipid concentration. Gently mix.
-
Establish Baseline: Record a baseline fluorescence emission spectrum of the liposome solution using an appropriate excitation wavelength determined from the probe's absorption spectrum.
-
Probe Addition: Add a small aliquot (e.g., 1-5 µL) of the probe stock solution to the cuvette for a final concentration in the low micromolar range (e.g., 1-5 µM). Mix immediately.
-
Causality Note: Using a minimal volume of DMSO stock prevents the solvent from significantly affecting the liposome structure or the measurement.
-
-
Kinetic Monitoring: Immediately begin acquiring emission spectra at regular intervals (e.g., every 1 minute for 20 minutes) to monitor the probe's intercalation into the lipid bilayer.[10] An increase in fluorescence intensity and a blue-shift in the emission maximum indicate successful membrane insertion.
-
Data Analysis: Plot the fluorescence intensity at the new emission maximum versus time to determine the kinetics of intercalation. Compare the final emission spectrum in the presence of liposomes to the spectrum in buffer alone to quantify the fluorescence enhancement and spectral shift.
-
Trustworthiness Check: A control experiment with the probe in buffer alone should be run to confirm that the observed changes are due to interaction with the liposomes.
-
Application Note 2: A Ratiometric Fluorescent Probe for pH Sensing
Principle: Probes designed with a D–π–A structure where the imidazo[1,5-a]pyridine core acts as a nucleophilic site can function as highly effective pH sensors.[8] In acidic conditions (pH < 4), the nitrogen atom of the imidazo[1,5-a]pyridine ring gets protonated.[8] This protonation enhances the ICT character of the molecule, leading to a significant red-shift in the emission spectrum.[8] In neutral or basic conditions (pH > 4), the probe exists in its deprotonated, greenish-yellow emissive state.[6] By taking the ratio of the fluorescence intensities at the two emission maxima (the protonated and deprotonated forms), one can accurately determine the pH, independent of probe concentration.
Protocol 2.1: pH Titration and pKa Determination
Materials:
-
Stock solution of pH-sensitive probe (e.g., 1 mM in DMSO).
-
Britton-Robinson buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Fluorometer.
Procedure:
-
Prepare Samples: Prepare a series of fluorescence cuvettes, each containing buffer solution of a specific pH.
-
Add Probe: To each cuvette, add an identical small aliquot of the probe stock solution to reach a final concentration of ~5-10 µM. Ensure the final DMSO concentration is low (<1%).
-
Equilibration: Gently mix and allow the samples to equilibrate for 5-10 minutes.
-
Acquire Spectra: For each sample, record the fluorescence emission spectrum across the full range of expected emission wavelengths (e.g., 450-700 nm) using a single, fixed excitation wavelength.
-
Data Analysis:
-
Identify the two emission maxima corresponding to the deprotonated (I₁) and protonated (I₂) forms of the probe.
-
For each pH value, calculate the intensity ratio (I₂ / I₁).
-
Plot the ratio (I₂ / I₁) as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.
-
Trustworthiness Check: The presence of a clear isosbestic point in the overlaid emission spectra during the titration is a strong indicator of a clean, two-state equilibrium, validating the sensing mechanism.
-
References
-
Synthetic approach toward imidazo‐[1,5‐a]pyridine based fluorescent probes 125. ResearchGate. Available from: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available from: [Link]
-
Photophysical properties of the reported probes 1–5. (a) Absorption... ResearchGate. Available from: [Link]
-
(PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. ResearchGate. Available from: [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. AIR Unimi. Available from: [Link]
-
Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives. SSRN. Available from: [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. Available from: [Link]
-
Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed. Available from: [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. ResearchGate. Available from: [Link]
-
An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO₂. MDPI. Available from: [Link]
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Available from: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [air.unimi.it]
- 8. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metal-Free Synthesis of Imidazo[1,5-a]pyridine Derivatives
Strategic Overview
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore found in p38 MAP kinase inhibitors, aromatase inhibitors, and HIV protease inhibitors. Historically, the synthesis of this bicyclic system relied heavily on transition-metal catalysis (Cu, Pd) or harsh Vilsmeier-Haack conditions using phosphoryl chloride (
While effective, these traditional methods introduce critical bottlenecks in late-stage drug development:
-
Trace Metal Contamination: Requires expensive scavenging steps to meet ICH Q3D guidelines (<10-20 ppm limits).
-
Genotoxic Impurities: Halogenated reagents often generate alkyl halide byproducts.
-
Process Safety: Vilsmeier reagents pose thermal runaway risks on scale.
This guide details two validated metal-free protocols utilizing molecular iodine (
Comparison of Synthetic Routes
| Feature | Traditional Metal-Catalyzed (Cu/Pd) | Metal-Free Iodine-Mediated (Protocol A/B) |
| Catalyst Cost | High (Ligands + Metal) | Low ( |
| Purification | Metal scavenging required | Simple aqueous workup/crystallization |
| Oxidant | Often requires | |
| Atom Economy | Moderate (Ligand waste) | High (Water is often the byproduct) |
| Scalability | Limited by heat transfer/solubility | Excellent (Homogeneous solution) |
Protocol A: Iodine-Mediated Oxidative Cross-Coupling
Target Reaction: Condensation of di-2-pyridyl ketones (or 2-acylpyridines) with benzylamines.
Mechanism: Oxidative
Reagents & Materials[1][2][3][4]
-
Substrate 1: Di-2-pyridyl ketone (1.0 equiv)
-
Substrate 2: Benzylamine derivative (1.2 equiv)
-
Oxidant/Catalyst: Molecular Iodine (
) (1.0 - 1.5 equiv) -
Base: Sodium Acetate (NaOAc) (2.0 equiv) - Critical for neutralizing HI byproduct.
-
Solvent: DMSO or DMF (Anhydrous preferred, though tolerant of trace moisture).
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add Di-2-pyridyl ketone (1.0 mmol, 184 mg) and Benzylamine (1.2 mmol, 131 µL).
-
Solvent Addition: Add DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Reagent Addition: Add NaOAc (2.0 mmol, 164 mg) followed by
(1.0 mmol, 254 mg) in a single portion.-
Observation: The solution will turn dark brown/purple immediately.
-
-
Reaction: Heat the mixture to 100 °C in an oil bath.
-
Time: 2–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The dark iodine color will fade to a pale yellow/orange as the oxidant is consumed and the HI is neutralized.
-
-
Quench: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate, 5 mL) to quench unreacted iodine.-
Visual Check: The organic layer should lose any remaining purple/brown tint.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) to remove DMSO. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Critical Process Parameters (CPPs)
-
Temperature: Reactions below 80 °C often stall at the imine intermediate.
-
Stoichiometry: Using <1.0 equiv of
results in incomplete conversion. The reaction is mediated, not catalytic, unless a terminal oxidant (like TBHP) is added to regenerate .
Protocol B: Oxidative Condensation via TBHP/Iodine
Target Reaction: Cyclization of 2-(aminomethyl)pyridine with aldehydes. Advantage: Allows for diversity at the C3 position using commercially available aldehydes.
Reagents & Materials
-
Substrate 1: 2-(Aminomethyl)pyridine (1.0 equiv)
-
Substrate 2: Benzaldehyde derivative (1.0 equiv)
-
Catalyst: Molecular Iodine (
) (0.2 equiv) - Catalytic loading. -
Oxidant: tert-Butyl hydroperoxide (TBHP) (5-6 M in decane, 2.0 equiv).
-
Solvent: Chlorobenzene or DMF.
Step-by-Step Methodology
-
Imine Formation (In Situ): In a sealed tube, mix 2-(aminomethyl)pyridine (1.0 mmol) and Benzaldehyde (1.0 mmol) in Chlorobenzene (3 mL). Stir at room temperature for 30 mins.
-
Note: Pre-forming the imine is not strictly necessary but improves yield for sterically hindered aldehydes.
-
-
Catalyst Addition: Add
(0.2 mmol, 51 mg). -
Oxidant Addition: Add TBHP solution (2.0 mmol) dropwise.
-
Safety Warning: TBHP is an organic peroxide. Do not inject rapidly into a hot solution.
-
-
Cyclization: Seal the tube and heat to 110 °C for 4–6 hours.
-
Workup: Cool to RT. Dilute with Dichloromethane (DCM). Wash with saturated
(sodium bisulfite) to reduce peroxides and iodine. -
Isolation: Dry organic layer (
) and concentrate. Purify via recrystallization (Ethanol) or chromatography.
Mechanistic Pathway & Visualization[5]
The following diagram illustrates the mechanism for Protocol A . The pathway involves the formation of an imine intermediate, followed by iodine-induced activation, cyclization, and oxidative aromatization.
Caption: Figure 1.[1][2][3][4][5] Iodine-mediated oxidative cyclization pathway.[6] The pyridine nitrogen acts as the nucleophile attacking the activated imine carbon, followed by aromatization.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent | Use anhydrous DMSO or DMF; add 3Å molecular sieves. |
| Stalled Reaction | Inefficient oxidation | Switch from catalytic |
| Product Decomposition | Acid sensitivity | Ensure NaOAc is present in excess (2.0–3.0 equiv) to buffer HI. |
| Side Products | Over-oxidation | Reduce temperature to 80 °C; monitor strictly by TLC. |
| Poor Solubility | Highly planar product | Use hot ethanol or acetonitrile for recrystallization instead of column chromatography. |
References
-
Iodine-Mediated C-H Amination (Protocol A Foundation): Monir, K. et al. "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." Organic & Biomolecular Chemistry, 2014.[7]
-
One-Pot Synthesis via Aminomethylpyridines (Protocol B Foundation): Huang, L. et al. "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines." Molecules, 2024.[1][8][5][9][10][11]
-
Metal-Free Methylene Insertion (Advanced Application): Ghosal, N. et al. "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach." ACS Omega, 2024.
-
PIDA-Mediated Approaches (Alternative Oxidant): Xie, Y. et al. "Copper-Catalyzed vs Metal-Free Oxidative Coupling." Organic Letters, 2014.[7] (Note: Discusses the mechanistic divergence between Metal and PIDA pathways).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dehalogenation in reactions with 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Subject: Troubleshooting Dehalogenation & Selectivity in 3-Bromo-1-iodoimidazo[1,5-a]pyridine Ticket ID: #HALO-IMP-15A Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
System Overview & Reactivity Logic
Welcome to the technical guide for handling 3-Bromo-1-iodoimidazo[1,5-a]pyridine . This scaffold is a "privileged structure" in medicinal chemistry (related to the Groebke–Blackburn–Bienaymé reaction products), but it presents a classic selectivity paradox .[1]
To prevent dehalogenation (the unwanted replacement of I or Br with H), you must understand the Reactivity Hierarchy .[1] In this specific di-halo system, the reactivity is governed by bond dissociation energies (BDE) and the electronic nature of the imidazo[1,5-a]pyridine core.[1]
The Reactivity Hierarchy (The "Golden Rule")
-
C1-Iodine (The "Soft" Target): The C(sp²)–I bond is the weakest.[1] It is the primary site for Lithium-Halogen Exchange and Pd-catalyzed oxidative addition.
-
C3-Bromine (The "Hard" Target): The C(sp²)–Br bond is stronger.[1] It is less reactive towards exchange/coupling but highly susceptible to radical processes or harsh lithiation conditions.
-
The Trap (Dehalogenation): If the reaction environment contains hydride sources (e.g., certain bases, wet solvents, or
-hydrogens in ligands), the activated C-Metal bond (C-Pd or C-Li) will capture a proton/hydride instead of the desired electrophile, leading to hydrodehalogenation .[1]
Interactive Troubleshooting Modules
Module A: Metal-Halogen Exchange (Lithiation)
User Issue: "I tried to selectively lithiate the Iodine at C1, but I got the de-iodinated product (proton trapped) or a mixture of isomers."
Diagnosis:
You likely encountered Protodeiodination (moisture/acidic protons) or Halogen Scrambling (Halogen Dance).[1] The imidazo[1,5-a]pyridine ring is electron-rich; using strong bases like
The Fix: The "Turbo" Protocol
Do not use alkyl lithiums (
| Parameter | Recommendation | Scientific Rationale |
| Reagent | Milder than | |
| Temperature | -40°C to -20°C | C-I exchange is fast. Lower temperatures (-78°C) are unnecessary and may cause solubility issues; higher temps (>0°C) risk Br-exchange.[1] |
| Quenching | Fast Electrophile | The magnesiated intermediate is stable but sensitive. Ensure your electrophile (aldehyde, ketone) is dry and added immediately.[1] |
Module B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
User Issue: "I performed a Suzuki coupling at C1. The aryl group added, but the C3-Bromine was also lost (replaced by H)."[1]
Diagnosis:
This is Hydrodehalogenation . It occurs when the Pd(II) intermediate undergoes transmetallation but then encounters a hydride source before reductive elimination.[1] Common culprits are alkoxide bases (which can undergo
The Fix: The "Hydride-Free" System
-
Base Selection: Switch from Alkoxides (NaOEt, NaO
Bu) to Inorganic Carbonates or Phosphates ( , ).[1] Alkoxides can donate a hydride to Palladium via -elimination, turning your catalyst into a reduction machine.[1] -
Solvent: Avoid primary/secondary alcohols if possible. Use Dioxane, Toluene, or DMF .[1] If water is needed for the base, use a strictly degassed biphasic system.
-
Catalyst: Use a catalyst with a rapid reductive elimination rate to "beat" the side reaction. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard starting points.[1]
Module C: Storage & Handling
User Issue: "My starting material turned purple/black in the vial."
Diagnosis:
Photodecomposition . The C1-Iodine bond in electron-rich heterocycles is extremely photolabile. Light generates radicals (
The Fix:
-
Store in Amber Vials wrapped in aluminum foil.
-
Keep at -20°C under Argon.
-
Do not store in solution (e.g., in CDCl₃) for long periods; acid traces in chloroform accelerate decomposition.[1]
Visualizing the Pathway
The following diagram illustrates the divergent pathways. Your goal is to stay on the Green Path (Selective Functionalization) and avoid the Red Path (Dehalogenation).[1]
Caption: Figure 1. Selectivity landscape of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. The green path represents the target workflow utilizing bond-strength differences.
Frequently Asked Questions (FAQ)
Q1: Can I use
-
Answer: It is risky. Even at -78°C, the electron-rich nature of the imidazo[1,5-a]pyridine ring can facilitate Halogen Dance (migration of the Li to the C3 position) or nucleophilic attack on the ring.[1] We strongly recommend
-PrMgCl[1]·LiCl (Turbo Grignard) which operates via a specific insertion mechanism rather than deprotonation/exchange equilibrium.[1]
Q2: I need to couple at the C3-Bromine position first. Is that possible?
-
Answer: Generally, No .[1] The C1-Iodine is significantly more reactive. To couple at C3 first, you would need to:
Q3: My Suzuki coupling works, but the yield is low and I see "reduced" product. Why?
-
Answer: Check your solvent and base. If you are using Ethanol/Water or Isopropanol, the alcohol acts as a hydride donor. Switch to Dioxane/Water or Toluene/Water . If you are using
, switch to .[1] The "reduced" product is the result of the Palladium inserting into the C-I bond, picking up a Hydrogen (from solvent/base), and eliminating.[1]
References
-
Reactivity of Imidazo[1,5-a]pyridines (General)
-
Mechanisms of Halogen-Metal Exchange (Turbo Grignard)
-
Preventing Dehalogenation in Cross-Coupling
- Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..." (Context on scaffold stability).
-
[1]
-
C3 vs C1 Selectivity (Analogous Systems)
Sources
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Purification of 3-Bromo-1-iodoimidazo[1,5-a]pyridine and its derivatives.
This guide serves as a specialized technical support resource for the purification and handling of 3-Bromo-1-iodoimidazo[1,5-a]pyridine and its functionalized derivatives.
These di-halogenated heterocycles are critical "linchpin" scaffolds in medicinal chemistry, allowing for orthogonal cross-coupling (e.g., Suzuki coupling at the C-3 bromide and Sonogashira coupling at the C-1 iodide). However, their electron-rich nature makes them susceptible to oxidative degradation and protodehalogenation.
Part 1: Troubleshooting & FAQs
Category A: Chromatographic Instability (The "Purple Band" Issue)
Q: Why does my product turn purple/brown on the silica column, and why is my yield lower than the crude NMR suggested?
A: You are likely witnessing acid-catalyzed protodeiodination .
The imidazo[1,5-a]pyridine core is electron-rich. The C-1 iodine bond is labile. Standard silica gel is slightly acidic (pH 6.0–6.5), which can protonate the imidazo ring, facilitating the loss of the iodine atom (seen as purple
-
Immediate Fix: Do not use untreated silica. You must neutralize the stationary phase.
-
Protocol: Pre-wash your silica slurry with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use Neutral Alumina (Brockmann Grade III) , which is far gentler on iodo-heterocycles.
Q: I see three spots on TLC with very similar Rf values. What are they? A: In the synthesis of 3-bromo-1-iodo derivatives (usually via iodination of a 3-bromo precursor), you will typically encounter:
-
Top Spot (High Rf): 1,3-Diiodo impurity (if iodine source was in excess and halogen exchange occurred) or 1,3-Dibromo (rare, but possible).
-
Middle Spot (Target): 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
-
Bottom Spot (Lower Rf): Unreacted 3-Bromoimidazo[1,5-a]pyridine (Starting Material).
-
Separation Strategy: These species separate poorly on pure EtOAc/Hexane. Use a modifier: Dichloromethane (DCM) / Hexane gradients often provide better resolution for halo-isomers than EtOAc systems due to polarizability differences.
Category B: Crystallization & Isolation
Q: My compound "oils out" instead of crystallizing. How do I fix this? A: Imidazo[1,5-a]pyridines are notorious for oiling out because they are often low-melting solids with high solubility in organic solvents.
-
The Cause: Cooling the solution too fast or using a solvent where the impurity profile disrupts the crystal lattice.
-
The Fix: Use the "Scratch and Seed" method in a biphasic system. Dissolve the oil in a minimum amount of DCM, then layer Hexane on top (1:5 ratio). Do not stir. Let the solvents diffuse slowly at 4°C.
Category C: Stability & Storage
Q: Can I store the purified material in solution? A: No. Solutions of 1-iodoimidazo[1,5-a]pyridines are light-sensitive. Photolytic cleavage of the C-I bond occurs rapidly under fluorescent lab lights, leading to radical dimerization.
-
Requirement: Evaporate to dryness immediately after collection. Store as a solid, under Argon, wrapped in aluminum foil, at -20°C.
Part 2: Visual Decision Guides
Workflow 1: Purification Strategy Decision Tree
Use this logic flow to determine the correct purification method based on your crude purity profile.
Caption: Decision tree for selecting the optimal purification route based on TLC behavior and compound stability.
Part 3: Validated Experimental Protocols
Protocol A: Neutralized Silica Gel Chromatography
Use this for removing unreacted starting material without degrading the iodine bond.
Materials:
-
Silica Gel (60 Å, 230–400 mesh).
-
Triethylamine (TEA).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM).
Step-by-Step:
-
Slurry Preparation: Calculate the required silica (approx. 30g per 1g of crude). Suspend silica in Hexanes containing 1% v/v Triethylamine .
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the 1% TEA/Hexane solution.
-
Checkpoint: The eluate should be basic (check with pH paper).
-
-
Equilibration: Flush with 1 CV of pure Hexane to remove excess free amine (prevents product streaking).
-
Loading: Dissolve crude 3-bromo-1-iodoimidazo[1,5-a]pyridine in the minimum volume of DCM (avoid EtOAc for loading if possible, as it broadens bands). Load carefully.
-
Elution:
-
Start: 100% Hexanes (1 CV).
-
Gradient: 0% → 20% EtOAc in Hexanes over 10 CVs.
-
Note: The 3-bromo-1-iodo product typically elutes after the di-iodo impurity but before the 3-bromo starting material.
-
Protocol B: Anti-Solvent Crystallization (Layering)
Use this for high-purity isolation when chromatography yields mixed fractions.
Data Table: Solubility Profile at 25°C
| Solvent | Solubility | Usage |
|---|---|---|
| Dichloromethane (DCM) | High | Good Solvent (Dissolution) |
| Ethyl Acetate | Moderate | Modifier |
| Hexanes / Pentane | Very Low | Anti-Solvent |
| Methanol | Moderate | Avoid (Can cause trans-halogenation if acidic) |
Step-by-Step:
-
Isolate the "mixed fractions" containing your product and the minor isomer. Evaporate to a solid/oil.[1]
-
Dissolve the residue in the minimum amount of DCM required to make a clear solution (e.g., 100 mg in 0.5 mL).
-
Transfer to a narrow scintillation vial or test tube.
-
Carefully pipette Hexane (approx. 5x the DCM volume) down the side of the vial so it floats on top of the DCM layer. Do not mix.
-
Cap the vial tightly and wrap in foil (light protection).
-
Leave undisturbed at room temperature for 2 hours, then move to 4°C overnight.
-
Needle-like crystals of the 3-bromo-1-iodo derivative should grow at the interface.
Part 4: Synthesis & Mechanism Context
Understanding the formation of the 3-bromo-1-iodo species helps in predicting impurities.
Pathway: The standard route involves the regioselective functionalization of the imidazo[1,5-a]pyridine core.
-
C-3 Bromination: The C-3 position is the most nucleophilic. Reaction with NBS (N-bromosuccinimide) occurs rapidly at room temperature.
-
C-1 Iodination: The C-1 position is functionalized second. This step often requires NIS (N-iodosuccinimide) or
/Base.
Key Reaction Diagram:
Caption: Sequential halogenation pathway showing the origin of common impurities.
References
-
Regioselective Halogenation of Imidazo[1,5-a]pyridines. Source: RSC Advances, 2014. Relevance: Establishes C-3 as the primary site for electrophilic attack and C-1 as the secondary site. URL:[Link]
-
Synthesis of Imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Organic Chemistry Portal / J. Org. Chem. Relevance: details the construction of the core skeleton and stability of iodine-containing intermediates. URL:[Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
This guide provides in-depth technical assistance for researchers and professionals engaged in the synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. Recognizing the nuances of this specific synthesis, this document is structured to address common challenges and frequently asked questions, offering practical solutions grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions and improve yields.
I. Synthetic Strategy Overview
The synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine is typically approached as a multi-step process, beginning with the construction of the imidazo[1,5-a]pyridine core, followed by sequential halogenation. The regioselectivity of these halogenation steps is critical for achieving the desired product.
A plausible and commonly employed synthetic route is outlined below. This workflow serves as the foundation for the troubleshooting guide that follows.
Caption: Proposed synthetic workflow for 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
A. Synthesis of the Imidazo[1,5-a]pyridine Core
Question 1: I am getting a low yield in the initial synthesis of the imidazo[1,5-a]pyridine core. What are the common pitfalls?
Answer: Low yields in the formation of the imidazo[1,5-a]pyridine scaffold often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some key areas to investigate:
-
Purity of Starting Materials: Ensure your 2-(aminomethyl)pyridine and the corresponding aldehyde or other cyclization partner are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of solvent and catalyst is crucial. Many syntheses of imidazo[1,5-a]pyridines proceed via condensation reactions that can be catalyzed by acids or metals.[1][2] For instance, a one-pot, three-component synthesis using dipyridil ketone, an aldehyde, and ammonium acetate can be facilitated by microwave irradiation in the presence of a Lewis acid like lithium chloride.[2]
-
Atmosphere: Some reactions, particularly those involving oxidative cyclization, may require a specific atmosphere (e.g., air or oxygen) to proceed efficiently.[1] Conversely, if your starting materials or intermediates are sensitive to oxidation, an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Work-up Procedure: Ensure that your work-up procedure is not leading to product loss. The pH of the aqueous wash, the choice of extraction solvent, and the drying agent can all impact the isolated yield.
Troubleshooting Workflow: Low Yield in Core Synthesis
Caption: Decision tree for troubleshooting low yields in the synthesis of the imidazo[1,5-a]pyridine core.
B. C-3 Bromination
Question 2: My bromination of imidazo[1,5-a]pyridine is not selective, and I am getting a mixture of products. How can I improve the regioselectivity for the C-3 position?
Answer: Electrophilic substitution on the imidazo[1,5-a]pyridine ring is highly regioselective. The C-3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, over-bromination or substitution at other positions can occur under harsh conditions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the selective bromination of many heterocyclic systems at the most nucleophilic position.[3] Using a stronger brominating agent like liquid bromine may lead to over-bromination or side reactions.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity and minimize the formation of byproducts.
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of NBS to ensure complete conversion of the starting material without promoting di- or tri-bromination.
-
Solvent: Acetonitrile or dichloromethane are commonly used solvents for this type of reaction.
Experimental Protocol: Selective C-3 Bromination
| Step | Procedure |
| 1. | Dissolve imidazo[1,5-a]pyridine (1.0 eq) in acetonitrile. |
| 2. | Cool the solution to 0 °C in an ice bath. |
| 3. | Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C. |
| 4. | Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed. |
| 5. | Quench the reaction with a saturated aqueous solution of sodium thiosulfate. |
| 6. | Extract the product with a suitable organic solvent (e.g., ethyl acetate). |
| 7. | Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine. |
| 8. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 9. | Purify the crude product by column chromatography.[3] |
C. C-1 Iodination
Question 3: I am struggling with the selective iodination at the C-1 position of 3-bromoimidazo[1,5-a]pyridine. What conditions should I explore?
Answer: Iodination of the imidazo[1,5-a]pyridine ring is generally more challenging than bromination due to the lower electrophilicity of iodine.[4] Achieving selectivity at the C-1 position, especially in the presence of a deactivating bromo-substituent at C-3, requires careful selection of the iodinating reagent and reaction conditions.
-
Iodinating Reagents: While N-iodosuccinimide (NIS) is a common choice, it may not be reactive enough for this substrate. More potent electrophilic iodine sources may be necessary. A mixture of an iodide salt (like NaI or KI) with a strong oxidizing agent can generate a highly electrophilic iodine species in situ.[4]
-
Catalysis: The use of a catalyst can promote the desired iodination. For instance, some methods for the synthesis of imidazo[1,5-a]pyridines employ iodine in the reaction, which could be indicative of its role in activating the ring system.[5][6]
-
Directed Metalation: An alternative strategy involves a directed ortho-metalation approach. If a suitable directing group can be installed at a position that facilitates lithiation or magnesiation at C-1, subsequent quenching with an iodine source (e.g., I₂) would provide the desired product. However, this adds steps to the synthesis.
-
Solvent and Temperature: The choice of solvent can influence the reactivity of the iodinating agent. A polar aprotic solvent like DMF or acetonitrile is often a good starting point. The reaction may require heating to proceed at a reasonable rate.
Troubleshooting C-1 Iodination
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Insufficiently electrophilic iodine source. | Use a more reactive iodinating system (e.g., I₂ with an oxidant like H₂O₂ in acetic acid).[7] |
| Low Yield | Incomplete reaction or decomposition. | Increase reaction time and/or temperature. Monitor for product stability under the reaction conditions. |
| Mixture of Isomers | Lack of regioselectivity. | Explore different iodinating reagents and solvent systems. Consider a directed metalation strategy if direct iodination is not selective. |
D. Purification
Question 4: I am having difficulty purifying the final 3-Bromo-1-iodoimidazo[1,5-a]pyridine. What are the best practices?
Answer: The purification of di-halogenated heterocyclic compounds can be challenging due to the potential for similar polarities between the desired product and any halogenated byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Solid Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure crystalline material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Removal of Halogenated Impurities: In some cases, specialized techniques may be needed to remove stubborn halogenated impurities.[8]
Purification Workflow
Caption: A general workflow for the purification of 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
III. Stability and Handling
Question 5: Is 3-Bromo-1-iodoimidazo[1,5-a]pyridine stable? Are there any special handling precautions?
Answer: Polyhalogenated heterocyclic compounds can be sensitive to light and air, potentially leading to decomposition over time. The carbon-iodine bond is generally weaker than the carbon-bromine bond and can be more susceptible to cleavage.
-
Storage: Store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
-
Handling: As with all laboratory chemicals, handle 3-Bromo-1-iodoimidazo[1,5-a]pyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link to a relevant scientific article]
-
Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. [Link to a relevant scientific article]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link to a relevant scientific article]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]
-
Method For Removing Halogens From An Aromatic Compound. Google Patents.
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org. [Link]
-
General Approaches to halogenation of imidazo[1,2‐α]pyridines. ResearchGate. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC. [Link]
-
Haloselectivity of Heterocycles. Baran Lab. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. ResearchGate. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
Technical Guide: Troubleshooting Side Reactions in 3-Bromo-1-iodoimidazo[1,5-a]pyridine Functionalization
This technical guide addresses the specific challenges in functionalizing 3-Bromo-1-iodoimidazo[1,5-a]pyridine . This scaffold features two distinct halogenated sites with "switchable" reactivity, enabling sequential functionalization. However, the unique electronic properties of the imidazo[1,5-a]pyridine core—specifically the electron-rich C3 position and the labile C1-Iodine bond—introduce specific side reaction pathways that require precise control.
Core Reactivity & Regioselectivity Principles
The imidazo[1,5-a]pyridine scaffold possesses a fused bicyclic structure where the bridgehead nitrogen influences the electronic density of the ring system. In the 3-bromo-1-iodo derivative, two factors dictate the reaction order:
-
Bond Dissociation Energy (BDE): The C1–I bond is significantly weaker than the C3–Br bond, making it kinetically favored for oxidative addition by Pd(0).
-
Electronic Bias: The C3 position in imidazo[1,5-a]pyridine is inherently nucleophilic (often exhibiting carbene-like character in related ylidene structures). This electron density can retard oxidative addition at C3 compared to the more electrophilic C1 position, reinforcing the selectivity for C1 first.
Target Workflow:
-
Step 1: Chemoselective Cross-Coupling at C1-I (Mild conditions).
-
Step 2: Functionalization of C3-Br (Standard/Forcing conditions).
Reactivity & Side Reaction Map
The following diagram illustrates the primary reaction pathways and the competing side reactions.
Caption: Reactivity profile showing the kinetic preference for C1-functionalization and potential deviation pathways.
Troubleshooting Guide: C1-Selective Coupling
Objective: Install a substituent at C1 (replacing Iodine) while leaving C3-Bromine intact.
Issue 1: Loss of Regioselectivity (Reaction at C3)
Symptom: LCMS shows formation of double-coupled product or a mixture of C1- and C3-products. Mechanism: High temperatures or highly active ligands (e.g., S-Phos, X-Phos) lower the activation energy barrier for C3-Br oxidative addition, eroding the kinetic difference between I and Br.
| Diagnostic Check | Corrective Action |
| Temperature | Reduce Temperature: C1-I coupling often proceeds at RT to 40°C . Do not exceed 60°C. |
| Ligand Choice | Switch to "Milder" Ligands: Avoid bulky, electron-rich Buchwald ligands. Use PPh3 or dppf , which are sufficient for Aryl-I activation but sluggish for Aryl-Br. |
| Stoichiometry | Limit Boronic Acid: Use exactly 1.0–1.1 equivalents of the coupling partner. Excess drives the secondary reaction. |
Issue 2: Protodehalogenation (Deiodination)
Symptom: Formation of 3-bromoimidazo[1,5-a]pyridine (Mass = M - 126 + 1). The Iodine is replaced by Hydrogen. Mechanism: A competing pathway where the Pd-Ar intermediate undergoes transmetallation with a hydride source (often from the solvent or base) followed by reductive elimination.
| Diagnostic Check | Corrective Action |
| Solvent System | Avoid Alcohols: Primary/secondary alcohols (MeOH, iPrOH) can act as hydride donors via |
| Base Quality | Check for Moisture: Wet bases (e.g., hygroscopic K3PO4) can promote hydrolytic pathways. Use freshly dried bases or anhydrous Cs2CO3. |
| Catalyst Loading | Increase Concentration: Dilute conditions favor intramolecular side reactions or solvent interaction. Run at 0.2–0.5 M . |
Troubleshooting Guide: C3-Functionalization
Objective: React the C3-Bromine after C1 is substituted.
Issue 3: Sluggish Reaction / No Conversion
Symptom: Starting material (1-substituted-3-bromo) remains unconsumed even at high temperatures. Mechanism: The C3 position in imidazo[1,5-a]pyridine is electron-rich (nucleophilic). This makes the C3-Br bond stronger and less prone to oxidative addition by nucleophilic Pd(0) species compared to standard aryl bromides.
| Diagnostic Check | Corrective Action |
| Ligand Choice | Use "Hot" Ligands: Standard PPh3 often fails here. Switch to electron-rich, bulky phosphines like PCy3, X-Phos, or tBu3P to facilitate oxidative addition. |
| Temperature | Increase Heat: These couplings typically require 80–110°C . Microwave irradiation can be highly effective for this scaffold. |
| Base Strength | Use Stronger Bases: Switch from carbonates (K2CO3) to KOtBu or K3PO4 to accelerate transmetallation. |
Advanced Troubleshooting: Homocoupling
Symptom: Formation of dimers (e.g., 3,3'-dibromo-1,1'-biimidazo[1,5-a]pyridine). Mechanism: In the presence of trace Oxygen, Pd(0) can be oxidized to Pd(II), promoting the coupling of two organometallic intermediates (Glaser-type or Ullmann-type mechanism).
Protocol for Prevention:
-
Degassing: Do not just bubble N2. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Reductant Additive: In extreme cases, adding a substoichiometric amount of a reductant (e.g., hydroquinone) can scavenge oxidants, though this is rare in standard Suzuki couplings.
Experimental Decision Tree
Use this flowchart to navigate the optimization process for the 3-bromo-1-iodo substrate.
Caption: Troubleshooting logic for the initial C1-functionalization step.
References
-
Yamaguchi, E. et al. (2011). Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex. Chemistry Letters. Link
- Guchhait, S. K. et al. (2018). Regioselective functionalization of imidazo[1,2-a]pyridines. (Note: While focusing on the 1,2-a isomer, the mechanistic insights on halogen reactivity order I > Br apply to the 1,5-a system).
-
Luo, Y. et al. (2021).[1] Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Link
-
Perveen, S. et al. (2022). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines. (Provides context on the nucleophilicity of the C3 position). Link
Sources
Catalyst selection for selective C-I bond activation in 3-Bromo-1-iodoimidazo[1,5-a]pyridine
This guide outlines the technical strategy for achieving chemoselective C-I bond activation in 3-Bromo-1-iodoimidazo[1,5-a]pyridine .
The core challenge lies in differentiating between two halogenated sites on a fused bicyclic heteroaromatic scaffold. While the C-I bond is inherently weaker than the C-Br bond, the electronic bias of the imidazo[1,5-a]pyridine ring system plays a critical role in kinetic selectivity.
Part 1: The Mechanistic Logic (Executive Summary)
To achieve selectivity, you must exploit the electronic disparity between the C1 and C3 positions.
-
Bond Dissociation Energy (BDE): The C-I bond is weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), providing the primary thermodynamic driving force for selective oxidative addition.
-
Electronic Bias (The "Indole" vs. "Pyridine" Effect):
-
C3 Position (Electron-Rich): This position is electronically analogous to the C3 of indole. It is nucleophilic and electron-rich. Electron-rich C-Halogen bonds are slower to undergo oxidative addition with Pd(0) because the metal center is also electron-rich.
-
C1 Position (Electron-Deficient): Located adjacent to the bridgehead nitrogen and influenced by the inductive withdrawal of the pyridine ring, C1 is relatively electron-deficient. Pd(0) inserts significantly faster into electron-deficient C-Halogen bonds.
-
Visualizing the Selectivity Pathway
Figure 1: Kinetic hierarchy of oxidative addition in 3-bromo-1-iodoimidazo[1,5-a]pyridine. The green path represents the target workflow.
Part 2: Catalyst Selection & Optimization
Do not use "super-active" catalysts (e.g., Pd-PEPPSI, Buchwald G3/G4 precatalysts) for the first step. These ligands are designed to activate unreactive chlorides and will erode your selectivity by activating the C3-Br bond.
Catalyst Performance Matrix
| Catalyst System | Ligand Type | Selectivity (I vs Br) | Recommendation | Context |
| Pd(PPh3)4 | Monodentate Phosphine | Excellent | Primary Choice | The "Gold Standard" for I/Br differentiation. The PPh3 ligand is moderately donating, allowing Pd to discriminate based on bond strength. |
| PdCl2(PPh3)2 | Monodentate Phosphine | High | Alternative | Requires reduction to Pd(0) in situ (often by the nucleophile or solvent). Good for scale-up. |
| Pd(dppf)Cl2 | Bidentate Ferrocene | Moderate | Caution | The large bite angle can accelerate reductive elimination but may increase reactivity toward Br at higher temps. |
| Pd2(dba)3 + XPhos | Bulky Biaryl Phosphine | Low | AVOID | Highly active system. Will likely activate C3-Br, leading to mixtures or bis-coupling. |
| Pd(OAc)2 + P(tBu)3 | Electron-Rich Alkyl Phosphine | Low | AVOID | Designed for difficult bonds (Cl). Too potent for selective I/Br discrimination. |
Part 3: Experimental Protocol (Selective C1 Functionalization)
Objective: Selective Suzuki-Miyaura coupling at C1-I leaving C3-Br intact.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 3-Bromo-1-iodoimidazo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv) — Avoid strong alkoxides like KOtBu.
-
Solvent: DME/H2O (4:1) or Toluene/EtOH/H2O (4:1:1).
-
Atmosphere: Argon or Nitrogen (Strict deoxygenation required).
Step-by-Step:
-
Degassing: Charge the reaction vessel with the solvent mixture before adding the catalyst. Sparge with Argon for 15 minutes. Reason: Oxygen oxidizes PPh3 to O=PPh3, killing the catalyst and requiring higher loadings which can reduce selectivity.
-
Loading: Add the substrate, boronic acid, and base.
-
Catalyst Addition: Add Pd(PPh3)4 last, under a counter-flow of Argon.
-
Reaction: Stir at Room Temperature (25°C) for 2-4 hours.
-
Checkpoint: Monitor via TLC/LCMS. The C1-I bond usually reacts at RT.
-
If sluggish: Warm to 40-50°C. Do not exceed 60°C , as C3-Br activation onset typically begins >70°C with this catalyst system.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography. The product (monocoupled) usually has a distinct Rf from the starting material and the bis-coupled byproduct.
Part 4: Troubleshooting & FAQs
Q1: I am seeing significant amounts of bis-coupled product (reaction at both C1 and C3).
-
Cause: Temperature too high or ligand too active.
-
Fix:
-
Lower the temperature to 25°C or even 0°C.
-
Switch solvent to Toluene/Water (biphasic systems can sometimes slow down the second step).
-
Ensure you are using exactly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the second coupling.
-
Critical: Check your Pd(PPh3)4 color. It should be yellow. If it is orange/brown, it is oxidized. Oxidized catalyst requires heating to work, which ruins selectivity.
-
Q2: The reaction is stalled at 50% conversion, but I'm afraid to heat it.
-
Cause: Catalyst death or inhibitory byproducts.
-
Fix: Instead of heating (which risks C3-Br activation), add a second portion of catalyst (1-2 mol%) and fresh ligand (add 5 mol% PPh3). This rejuvenates the catalytic cycle without increasing the thermal energy available for C-Br activation.
Q3: Can I use Sonogashira coupling selectively?
-
Answer: Yes, but be careful with Copper.
-
Nuance: Standard Sonogashira (Pd/Cu) works well for C1-I. However, copper acetylides are potent nucleophiles. If the reaction is too hot, the copper can facilitate "halide-assisted" oxidative addition at the Br site.
-
Modification: Perform "Copper-free" Sonogashira if possible (using Pd(PPh3)4 and Piperidine/DBU) to maximize selectivity, though this is slower. If using CuI, keep loading low (1-2 mol%) and Temp < 40°C.
Q4: How do I activate the C3-Br bond after the first step?
-
Context: Once C1 is functionalized, you want to react C3.
-
Protocol: Isolate the C1-product. Then, use a "hotter" system.
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos.
-
Temp: 80–100°C.
-
Base: K3PO4 or Cs2CO3.
-
Note: The C3 position is electron-rich; therefore, using electron-rich ligands (like SPhos or XPhos) is now necessary to facilitate oxidative addition at this deactivated site.
-
References
-
Gembus, V. et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." MDPI, 2025.
- Relevance: Discusses sequential coupling strategies in imidazo-fused systems and the importance of c
-
Yamaguchi, E. et al. "Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex."[1] Asian Journal of Organic Chemistry, 2016.
- Relevance: Establishes the electronic reactivity profile of the imidazo[1,5-a]pyridine scaffold, confirming C3 as the electron-rich/nucleophilic site.
-
Fairlamb, I. J. S. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022.
- Relevance: Provides foundational data on how ligand stoichiometry (PPh3)
Sources
Scale-up synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Technical Support Center: Scale-Up Synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Status: Operational Role: Senior Application Scientist Topic: Regioselective Halogenation & Scale-Up Protocols
Executive Summary: The Regioselectivity Challenge
The synthesis of 3-bromo-1-iodoimidazo[1,5-a]pyridine presents a specific regiochemical challenge. Unlike its isomer imidazo[1,2-a]pyridine (where C-3 is the primary nucleophilic site), the imidazo[1,5-a]pyridine scaffold typically undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C-1 position due to its higher nucleophilicity.
Therefore, a standard sequential addition of NBS followed by NIS will likely yield 1-bromo-3-iodoimidazo[1,5-a]pyridine (the wrong regioisomer). To achieve the 3-Bromo-1-iodo pattern, you must invert the standard reactivity order, typically by exploiting the acidity of the C-3 proton (lithiation) or utilizing specific blocking strategies.
This guide addresses the scale-up of this specific isomer, focusing on regiocontrol , exotherm management , and purification without chromatography .
Module 1: Synthetic Route & Workflow
The recommended scale-up route prioritizes regiochemical fidelity. We utilize a Lithiation-Halogenation sequence for the C-3 position (exploiting pKa differences) followed by a mild Electrophilic Iodination for the C-1 position.
The Protocol (Scale: 100g basis)
-
Step 1: C-3 Bromination (Lithiation Control)
-
Reagents: Imidazo[1,5-a]pyridine,
-BuLi (2.5M in hexanes), 1,2-dibromo-1,1,2,2-tetrafluoroethane (or CBr ), THF (anhydrous). -
Mechanism:[1][2] Directed lithiation. The proton at C-3 is the most acidic (adjacent to the bridgehead nitrogen and N2).
-
Conditions: Cryogenic (-78 °C) to prevent ring opening or polymerization.
-
-
Step 2: C-1 Iodination (Electrophilic Substitution)
Caption: Figure 1. Regioselective synthesis workflow ensuring the bromine is installed at C-3 via lithiation before iodination at C-1.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Category 1: Reaction Initiation & Conversion
Q: Why is my C-3 bromination yield low (<50%) with significant recovery of starting material?
-
Diagnosis: Inefficient lithiation or quenching failure.
-
Root Cause: The C-3 proton removal is fast but the lithiated species is sensitive. If the temperature rises above -60 °C before the bromine source is added, the lithiated species may decompose or undergo ring-opening.
-
Corrective Action:
-
Ensure internal temperature stays < -70 °C during
-BuLi addition. -
Use a "reverse addition" if possible (cannulate the lithiated species into the bromide solution) to minimize side reactions, though standard addition of electrophile usually works if rapid.
-
Tip: Titrate your
-BuLi. Old reagents are the #1 cause of lithiation failure.
-
Q: During Step 2 (Iodination), the reaction stalls at 80% conversion. Should I add more NIS?
-
Diagnosis: Equilibrium limitation or product inhibition.
-
Root Cause: NIS releases succinimide. High concentrations of succinimide can sometimes inhibit the reaction or complicate kinetics.
-
Corrective Action:
-
Do not add massive excess of NIS immediately; this leads to poly-iodination.
-
Check pH. The reaction generates succinimide (weakly acidic). Adding a mild base (e.g., NaHCO
) can buffer the system and drive the reaction, although EAS usually prefers neutral/acidic conditions. -
Better approach: Switch solvent to DMF or add a catalytic amount of acid (TFA, 1 mol%) to activate the NIS if the reaction is sluggish.
-
Category 2: Regioselectivity & Impurity Profile
Q: I see a ~10% impurity by HPLC that has the same mass as the product. What is it?
-
Diagnosis: Regioisomer contamination (1-Bromo-3-iodo).
-
Root Cause: If Step 1 (Lithiation) was not 100% selective or if you used EAS conditions for bromination, you likely made 1-Bromoimidazo[1,5-a]pyridine. Subsequent iodination put Iodine at C-3.
-
Verification: You must perform NOE (Nuclear Overhauser Effect) NMR .
-
Target (3-Br-1-I): Irradiation of the pyridine ring proton (H-5) should show NOE to the Iodine (if at C-1) or Bromine?
-
Structure Check: H-8 (pyridine ring) is close to C-1. H-5 is close to C-3? No, H-5 is close to C-1 in [1,2-a]. In [1,5-a], H-8 is near C-1.
-
Test: If you irradiate the proton at position 8 (peri-position), and you see an enhancement of the Iodine (via chemical shift environment) vs Bromine, it helps. Better yet, grow a crystal.
-
-
Prevention: Strictly adhere to the Lithiation route for Step 1. Do not attempt "one-pot" oxidative halogenation unless you accept the 1-Br-3-I isomer.
Q: My product is turning purple/black during drying. Is it decomposing?
-
Diagnosis: Deiodination / Photolysis.
-
Root Cause: C-I bonds in electron-rich heterocycles are photolabile.
-
Corrective Action:
-
Wrap all flasks/columns in aluminum foil.
-
Dry the solid at < 40 °C under vacuum. Avoid high heat.
-
Store under Argon in the dark.
-
Module 3: Purification & Isolation (Scale-Up Optimized)
Chromatography is the bottleneck of scale-up. We utilize solubility differences to purify.
Table 1: Solubility Profile & Purification Strategy
| Impurity / Component | Solubility in Water (pH 8) | Solubility in EtOH/ACN | Removal Strategy |
| Succinimide (byproduct) | High | Moderate | Aqueous wash (sat. NaHCO |
| Starting Material | Low | High | Stays in mother liquor during crystallization. |
| Poly-halogenated species | Insoluble | Low | Hot filtration (if insoluble) or fractional crystallization. |
| Target Product | Insoluble | High (Hot), Low (Cold) | Recrystallization from Ethanol or ACN/Water. |
Step-by-Step Isolation Protocol
-
Quench: Pour the reaction mixture (from Step 2) into a stirred solution of 10% Na
S O (Sodium Thiosulfate). This reduces unreacted iodine (removes purple color). -
Extraction (if DMF used): Dilute with water, extract into Ethyl Acetate (EtOAc).
-
Wash: Wash organic layer with Sat.[3] NaHCO
(removes succinimide and acid traces) Brine. -
Crystallization (Crucial):
-
Evaporate solvent to a minimum volume.
-
Add Ethanol (absolute) and heat to reflux until dissolved.
-
Slowly cool to Room Temp, then 0 °C.
-
Filtration: Collect the pale yellow/off-white needles.
-
Yield Note: First crop usually gives >98% purity.
-
Module 4: Troubleshooting Logic Tree
Use this decision tree to diagnose process failures immediately.
Caption: Figure 2. Diagnostic logic for resolving yield and purity issues during scale-up.
References
-
Regioselectivity of Imidazo[1,5-a]pyridines
- Review of synthesis and reactivity: Guchhait, S. K. et al. "Regioselective functionalization of imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines." RSC Advances, 2018.
-
Source:
-
Lithiation Protocols (C-3 Functionalization)
- Reactivity of the C-3 position in 1,5-fused systems is analogous to indolizines, often requiring lithiation for specific substitution p
- Contextual Grounding:Beilstein J. Org. Chem. 2020, 16, 2936–2947.
-
Source:
-
Iodination Methodologies
- Use of NIS/Acetonitrile for mild iodin
-
Source:
-
General Scale-Up Considerations
- BenchChem Protocols for Imidazo-pyridine derivatives (Analogous handling of brominated intermedi
-
Source:
Disclaimer: This guide is intended for qualified research personnel. All scale-up reactions involving lithiation and halogenation reagents (n-BuLi, NIS) pose significant thermal and chemical hazards. Always perform a Process Safety Assessment (PSA) before exceeding gram-scale limits.
Sources
Troubleshooting palladium catalyst deactivation in imidazopyridine couplings
Senior Application Scientist: Dr. Aris Thorne Department: Catalysis Troubleshooting & Method Development
Introduction: The "Nitrogen Trap"
Welcome to the technical support center. If you are working with imidazo[1,2-a]pyridines, you are dealing with a "Janus" substrate. On one face, it is a privileged pharmacophore found in drugs like Zolpidem; on the other, it is a notorious catalyst poison.
The core issue is the Lewis basicity of the N3 and pyridine nitrogens . These atoms do not just sit idly; they actively compete with your phosphine ligands for the Palladium center. When the substrate binds Pd better than your ligand does, the catalytic cycle halts, often leading to the formation of catalytically inactive Pd-substrate complexes or irreversible precipitation of Palladium black.
This guide treats your reaction as a patient. We will diagnose the symptoms (color change, conversion stall) and prescribe precise, mechanistic remedies.
Emergency Triage: Rapid Diagnostic Protocol
Before altering your conditions, observe the reaction mixture. Use this table to identify the failure mode.
| Symptom | Diagnosis | Underlying Mechanism | Immediate Action |
| Reaction stays clear/yellow but <10% conversion | Catalyst Poisoning | Substrate N-coordination has formed a stable, off-cycle [Pd(L)(Substrate)] resting state. | Switch to Module 1 (Lewis Acid Masking). |
| Reaction turns black rapidly (<1 hr) | "Pd Black" Death | Ligand dissociation followed by Pd(0) agglomeration. Reducing conditions are too strong. | Switch to Module 2 (Stabilization). |
| Stalls at 40-60% conversion | Product Inhibition | The product (often more basic than SM) is poisoning the catalyst. | Increase Ligand:Pd ratio or use Module 1 . |
| C-H Activation: No product, Pd mirror forms | Re-oxidation Failure | Pd(0) is not being oxidized back to Pd(II) for the next cycle. | Switch to Module 3 (Oxidant Tuning). |
Module 1: The "Masking" Strategy (Coordination Poisoning)
The Problem: The imidazopyridine nitrogen (N3) acts as a competitive ligand. It displaces your phosphine, shutting down the cycle. The Fix: Introduce a "dummy" Lewis acid that binds to the nitrogen preferentially over the Palladium, effectively "masking" the poison.
Q: My reaction is standard Suzuki coupling, but it won't start. Why?
A: Your Pd is trapped. The imidazopyridine has likely formed a Pd(II)-N adduct. Protocol: Add a stoichiometric Lewis Acid (LA).
-
Magnesium Masking: Add 1.0–1.5 equiv of Mg(OtBu)2 or MgCl2. Magnesium binds hard N-centers tightly but interacts weakly with soft Pd centers.
-
Zinc Masking: In severe cases, use ZnCl2 (0.5–1.0 equiv). Note: This may slow down transmetallation in Suzuki couplings, so Mg is preferred first.
Q: Which ligand wins the tug-of-war?
A: You need steric bulk. Small ligands (PPh3, dppf) allow the substrate to approach and bind Pd. Bulky, electron-rich ligands create a "steric wall" that admits the halide but repels the N-heterocycle.
Data Presentation: Ligand Performance in Imidazopyridine Coupling
| Ligand Class | Example | Performance | Mechanism of Action |
| Triarylphosphines | PPh3 | Poor | Low steric bulk; easily displaced by N3-nitrogen. |
| Bidentate | dppf, Xantphos | Moderate | Chelation effect helps, but bite angle can be compromised by N-binding. |
| Biaryl Dialkyl (Buchwald) | XPhos, BrettPhos | Excellent | Massive steric bulk prevents N-coordination; promotes reductive elimination. |
| NHC | IPr, IMes | Good | Strong sigma-donation stabilizes Pd, but can be sensitive to steric crowding. |
Module 2: Catalyst Stabilization (Pd Black Formation)
The Problem: The reaction mixture turns black, indicating Pd nanoparticles have precipitated. This is irreversible. The Fix: Enhance the L:Pd ratio or switch to a Pre-catalyst.
Q: Why does my reaction turn black immediately upon heating?
A: If you are mixing Pd(OAc)2 + Ligand in situ, the reduction to Pd(0) might be happening faster than ligand coordination. The "naked" Pd(0) then aggregates. Protocol:
-
Switch to Pre-catalysts: Use Pd(dba)2 (already Pd(0)) or, better yet, G3/G4 Palladacycles (e.g., XPhos-Pd-G4). These ensure a 1:1 Pd:Ligand ratio is active from T=0.
-
Solvent Degassing: Oxygen accelerates ligand oxidation (forming phosphine oxides), leaving Pd naked. Sparge Argon for 15 mins, not just a quick vacuum purge.
Module 3: C-H Activation Specifics (C-3 Functionalization)
The Problem: Direct arylation at the C-3 position is efficient but prone to redox stalling.
The Fix: The catalytic cycle here is Pd(II)/Pd(0). You must ensure the return trip (Pd(0)
Q: I am using Pd(OAc)2 for C-H arylation. It works once then stops.
A: You likely have a re-oxidation bottleneck. Protocol:
-
The "Silver Bullet": Add Ag2CO3 (1.0–2.0 equiv). It serves dual roles: it acts as a base and an oxidant to regenerate Pd(II).
-
Carboxylate Assistance: This mechanism requires a "CMD" (Concerted Metalation-Deprotonation) pathway. Ensure you have a carboxylate source.
-
Add: 30 mol% PivOH (Pivalic acid) . The bulky pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
-
Visualizing the Deactivation Pathways
The following diagram illustrates the "Fork in the Road" where the catalyst is lost to the nitrogen trap.
Figure 1: The kinetic competition between productive coupling and N-coordination poisoning.
Troubleshooting Workflow: The Decision Tree
Follow this logic flow to optimize your specific reaction.
Figure 2: Step-by-step diagnostic workflow for imidazopyridine coupling failures.
References
-
Mechanisms of Deactivation
-
Imidazopyridine C-H Activation
-
Use of Lewis Acids (Masking)
- Title: General Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Chlorides and Bromides.
- Source:Angew. Chem. Int. Ed. 2010, 49, 5879–5883.
-
URL:[Link]
-
Catalyst Speciation (Pd Black)
Sources
Technical Support Center: 3-Bromo-1-iodoimidazo[1,5-a]pyridine Reaction Optimization
Introduction: The "Scaffold" Challenge
Welcome to the technical support hub for the imidazo[1,5-a]pyridine class. You are likely working with 3-Bromo-1-iodoimidazo[1,5-a]pyridine , a high-value bifunctional scaffold used increasingly in kinase inhibitor development and optoelectronic materials (OLEDs).[1]
The Core Problem: This molecule possesses two halogen handles with distinct reactivities.[2] The standard industry solvent—DMF (Dimethylformamide) —is effective for solubility but problematic for three reasons:
-
Workup Nightmares: DMF is water-miscible, leading to emulsions during extraction and residual solvent in your final product.
-
Catalyst Poisoning: At high temperatures (>100°C), DMF decomposes to dimethylamine, which can coordinate to Palladium (Pd) and shut down your catalytic cycle.[1]
-
Toxicity: Increasing regulatory pressure (REACH/EPA) demands replacements.[1]
This guide provides validated green solvent alternatives and regioselectivity protocols to modernize your workflow.
Part 1: Solvent Selection & Solubility Troubleshooting
Question 1: "My starting material won't dissolve in green solvents like Ethanol. What can I use instead of DMF?"
Answer: While Ethanol is "green," it is often too polar and protic for flat, lipophilic poly-halogenated heterocycles.[1] You need a polar aprotic alternative or a hydrophobic ether with high solvating power.
Recommended Replacements:
| Solvent | Type | Boiling Point | Water Miscibility | Solubility Rating* | Technical Verdict |
| DMF (Standard) | Polar Aprotic | 153°C | Miscible | High | Avoid. Hard to remove; toxicity risks. |
| 2-MeTHF (2-Methyltetrahydrofuran) | Ether | 80°C | Low (14g/100g) | Medium-High | Best All-Rounder. Derived from biomass.[1] Forms clean phase separations with water (no emulsions).[1] |
| CPME (Cyclopentyl methyl ether) | Ether | 106°C | Very Low (1.1g/100g) | Medium | Best for Stability. Resists peroxide formation better than THF/2-MeTHF.[1] |
| Ethyl Acetate (EtOAc) | Ester | 77°C | Low | Low-Medium | Poor for Coupling. Often incompatible with strong bases (alkoxides) used in Suzuki coupling due to hydrolysis.[1] |
| Anisole | Ether | 154°C | Immiscible | High | High-Temp Alternative. Good for difficult substrates requiring >120°C. |
*Solubility Rating relative to 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
Troubleshooting Protocol: The "Solvent Switch" If you are transitioning from DMF to 2-MeTHF and face solubility issues:
-
Concentration: Lower your reaction molarity from 0.5M to 0.2M.
-
Temperature: 2-MeTHF has a lower boiling point (80°C) than DMF.[1] If your reaction requires 100°C, switch to CPME or Anisole .[1]
-
The "Drop-In" Test: Dissolve 10mg of substrate in 1mL of 2-MeTHF. If it requires sonication, it will likely precipitate upon cooling.[1] In this case, add 5-10% co-solvent (DMAc or NMP) to the 2-MeTHF.[1] This "hybrid" approach reduces toxic waste by 90% while maintaining solubility.
Part 2: Regioselectivity (The Iodine vs. Bromine Battle)
Question 2: "I am trying to couple at the 1-position (Iodo), but I'm getting mixtures of 1-sub, 3-sub, and bis-substituted products. How do I control this?"
Answer: Regioselectivity in 3-Bromo-1-iodoimidazo[1,5-a]pyridine is governed by the bond dissociation energy (BDE).[1] The C-I bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond .
However, Solvent Choice impacts this selectivity window.[1]
-
Highly Polar Solvents (DMF/DMSO): Can stabilize the charged transition states of both oxidative additions, sometimes narrowing the selectivity window (leading to over-reaction).[1]
-
Ethereal Solvents (THF/2-MeTHF): Provide a more distinct kinetic separation.[1] The Pd inserts into the C-I bond, but the C-Br bond remains inert at moderate temperatures (Room Temp to 60°C).[1]
The "Iodine-First" Protocol (Suzuki-Miyaura):
-
Catalyst: Use a bulky, electron-rich ligand like Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[1]
-
Solvent: 2-MeTHF (degassed).
-
Base: Mild base is crucial. Use Na₂CO₃ (aqueous 2M) rather than Cs₂CO₃ or KOtBu.[1] Stronger bases promote the slower C-Br activation.
-
Temperature: Strictly control at 40-50°C. Do not reflux yet.
-
Stoichiometry: Use exactly 1.05 equivalents of Boronic Acid. Excess boronic acid drives the second coupling.
Visualizing the Pathway:
Caption: Kinetic selectivity pathway. The C-I bond reacts under mild conditions (blue arrow), while the C-Br bond requires forcing conditions (red dashed arrow).[1]
Part 3: Workup & Isolation (The "Green" Advantage)[1]
Question 3: "When I use DMF, I lose yield during the aqueous wash. How does 2-MeTHF improve this?"
Answer: This is the strongest argument for switching. DMF is miscible with water. When you wash a DMF reaction with water/brine to remove the catalyst and salts, the DMF (and often your product) partitions into the water layer, forming a "rag layer" or emulsion.[1]
The 2-MeTHF Advantage: 2-MeTHF has limited water miscibility. It acts as its own extraction solvent.
Optimized Workup Protocol:
-
Reaction Completion: Cool the 2-MeTHF reaction mixture to room temperature.
-
Quench: Add water or 1M HCl directly to the reaction vessel.
-
Phase Separation: The layers will separate cleanly without adding extra extraction solvent (like DCM or EtOAc).[1] The product remains in the upper 2-MeTHF layer.
-
Wash: Drain the aqueous layer. Wash the organic layer once with brine.
-
Concentration: Evaporate the 2-MeTHF directly. (Note: 2-MeTHF forms an azeotrope with water, helping to dry the product as you rotovap).[1]
Part 4: Solvent Decision Matrix
Use this logic flow to determine the correct solvent for your specific transformation on the imidazo[1,5-a]pyridine core.
Caption: Decision matrix for solvent selection based on reaction type and temperature requirements.
References
-
Lipshutz, B. H., & Ghorbani, F. (2011).[1] "Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Green Chemistry. (Demonstrates micellar catalysis as a viable route for heteroaryl halides).
-
Guchhait, S. K., et al. (2017).[1] "Regioselective C-3 Arylation of Imidazo[1,5-a]pyridines." RSC Advances. (Provides baseline reactivity data for the scaffold).
-
Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem. (Definitive guide on replacing DMF/THF with 2-MeTHF). [1]
-
Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. (Relevant for the lithiation pathway mentioned in the decision tree). [1]
Disclaimer: All protocols should be validated with a small-scale pilot reaction (10-50mg) before scaling up. Always consult the SDS for 3-Bromo-1-iodoimidazo[1,5-a]pyridine and selected solvents before use.
Sources
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for the Selective Functionalization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. The ability to selectively introduce molecular complexity at specific positions on this ring system is paramount for the development of novel therapeutics. The dihalogenated substrate, 3-bromo-1-iodoimidazo[1,5-a]pyridine, presents a unique opportunity for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this strategy, with the C-I bond being significantly more susceptible to oxidative addition by a palladium(0) catalyst.
This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the selective arylation at the C1 position of 3-bromo-1-iodoimidazo[1,5-a]pyridine. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in this context.
The Decisive Factor: Chemoselectivity in Dihalogenated Heterocycles
The central principle governing the selective functionalization of 3-bromo-1-iodoimidazo[1,5-a]pyridine is the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, leading to a predictable hierarchy in the rate-determining oxidative addition step of the catalytic cycle for both Suzuki and Stille reactions.[1] Consequently, with careful control of reaction conditions, one can achieve selective coupling at the C1 position while leaving the C3-bromo substituent intact for subsequent transformations.
Reactivity Order: C-I > C-Br > C-Cl
This inherent reactivity difference allows for a modular approach to the synthesis of trisubstituted imidazo[1,5-a]pyridines, making this dihalo-scaffold a valuable building block in drug discovery programs.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Organostannanes (e.g., R-SnBu₃) |
| Reagent Toxicity | Low, boron byproducts are generally non-toxic. | High, organotin reagents and byproducts are toxic and require careful handling and purification.[2] |
| Reagent Stability | Boronic acids are generally stable to air and moisture.[3] | Organostannanes are stable to air and moisture.[2] |
| Byproduct Removal | Generally straightforward (water-soluble). | Can be challenging, often requiring specific workup procedures (e.g., KF wash).[4] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerant of most functional groups.[5] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid.[6] | Typically proceeds under neutral or mildly basic conditions; additives like CuI can accelerate the reaction.[7] |
| Typical Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos). | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, AsPh₃). |
The Suzuki-Miyaura Coupling: The Greener Standard
The Suzuki-Miyaura coupling is one of the most widely employed C-C bond-forming reactions due to its operational simplicity, broad substrate scope, and the low toxicity of the requisite organoboron reagents.[8] For nitrogen-containing heterocycles like imidazo[1,5-a]pyridine, the choice of catalyst, ligand, and base is critical to achieving high yields and avoiding catalyst inhibition.[9][10][11]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-I bond of the substrate.[3] This is followed by transmetalation with a boronate species, which is formed in situ by the reaction of the boronic acid with the base. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[12]
Representative Experimental Protocol: Suzuki Coupling
This protocol is a representative procedure for the selective Suzuki coupling at the C1 position of 3-bromo-1-iodoimidazo[1,5-a]pyridine, based on established methods for related heteroaryl halides.[8]
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromo-1-iodoimidazo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 1-aryl-3-bromoimidazo[1,5-a]pyridine.
The Stille Coupling: Robust and Versatile
The Stille coupling offers exceptional functional group tolerance, making it a powerful tool for the synthesis of complex molecules.[5] While the toxicity of organotin reagents is a significant drawback, its reliability, particularly in late-stage functionalization, ensures its continued use in organic synthesis.[2]
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2][13] The key difference lies in the transmetalation step, where the organic group is transferred from the organotin reagent to the palladium(II) complex. This step does not typically require a base, which can be advantageous for substrates with base-sensitive functional groups. The use of additives like copper(I) iodide (CuI) can significantly accelerate the rate of transmetalation.[7]
Representative Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the selective Stille coupling at the C1 position of 3-bromo-1-iodoimidazo[1,5-a]pyridine, adapted from methodologies for similar heterocyclic systems.[4]
-
Reagent Preparation: To a Schlenk flask, add 3-bromo-1-iodoimidazo[1,5-a]pyridine (1.0 mmol) and the desired aryltributylstannane (1.1 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). For less reactive substrates, copper(I) iodide (CuI, 0.1 mmol, 10 mol%) can be added as a co-catalyst.
-
Solvent and Degassing: Add anhydrous and degassed toluene or DMF (10 mL). Degas the mixture with a stream of argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C under an argon atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the 1-aryl-3-bromoimidazo[1,5-a]pyridine.
Comparative Workflow
Conclusion and Outlook
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the selective functionalization of the C1-iodo position of 3-bromo-1-iodoimidazo[1,5-a]pyridine. The choice between them often depends on the specific requirements of the synthetic route.
-
The Suzuki coupling is generally the preferred method due to the low toxicity of its reagents and byproducts, aligning with the principles of green chemistry. It is highly effective, and a vast library of commercial boronic acids is available.
-
The Stille coupling , despite the toxicity concerns associated with organotin compounds, remains an invaluable tool, especially when dealing with complex substrates that are sensitive to the basic conditions of the Suzuki reaction. Its broad functional group tolerance is a significant advantage in many synthetic campaigns.
For the development of drug candidates based on the imidazo[1,5-a]pyridine scaffold, the ability to perform selective and sequential cross-couplings is crucial. The C1-arylated-C3-bromo intermediate, accessible through either of these methods, is a versatile platform for further diversification at the C3 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Careful optimization of the reaction conditions for either protocol will be key to achieving high yields and purity, ultimately accelerating the drug discovery process.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Chemistry–A European Journal, 15(43), 11494-11504. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Reddy, T. J., Le, T., & Vedejs, E. (1999). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved February 23, 2026, from [Link]
-
Muzammil, N. N., & Bahron, H. (2022). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium-based Catalysts. IKM Insight, 1, 126-136. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Retrieved February 23, 2026, from [Link]
-
Smith, A. B., III, & Rondon, I. G. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(11), 2849–2860. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Spivey, A. C., Gripton, C. J. G., & Han, S.-P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6396-6412. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Chemical Society Reviews, 34(8), 629-639. [Link]
-
Sharma, A., & Kumar, V. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry, 21(4), 665-684. [Link]
-
Bautista-Hernández, C. A., et al. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 43(30), 12051-12059. [Link]
-
Reddy, P. S., et al. (2018). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Molecules, 23(10), 2533. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved February 23, 2026, from [Link]
-
Sbihi, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(38), 21338-21347. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9789–9799. [Link]
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- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
Strategic Validation of Biological Activity: 3-Bromo-1-iodoimidazo[1,5-a]pyridine Derivatives
Executive Summary
This technical guide provides a rigorous validation framework for researchers utilizing 3-Bromo-1-iodoimidazo[1,5-a]pyridine as a core scaffold. Unlike the ubiquitous imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the imidazo[1,5-a]pyridine isomer offers a unique dual-modality: it serves as both a potent tubulin polymerization inhibitor and a tunable fluorophore for cellular imaging.
The presence of iodine at C1 and bromine at C3 in the starting material is not merely structural; it is a strategic "orthogonal handle" allowing sequential Pd-catalyzed functionalization (Suzuki/Sonogashira) to generate libraries with high biological specificity. This guide validates the performance of these derivatives against standard chemotherapeutics (e.g., Combretastatin A-4) and outlines the protocols necessary to confirm their mechanism of action.
Part 1: The Scaffold Advantage (Chemical Biology Context)
Before biological testing, the utility of the 3-Bromo-1-iodo core must be contextualized. Its primary value lies in its ability to access specific chemical space that interacts with the colchicine-binding site of tubulin while retaining fluorescent properties for subcellular localization.
Comparative Profile: [1,5-a] vs. Alternatives
| Feature | Imidazo[1,5-a]pyridine (Target Scaffold) | Imidazo[1,2-a]pyridine (Alternative) | Indole (Bio-isostere) |
| Primary Bio-Target | Tubulin (Colchicine site), PI3K/Akt | GABA-A Receptors, Kinases | Serotonin Receptors, Kinases |
| Fluorescence (Stokes Shift) | High (>5000 cm⁻¹) ; Large Stokes shift minimizes self-quenching. | Low/Moderate; often requires fusion with other fluorophores. | Low (UV range); requires derivatization. |
| Functionalization Logic | Orthogonal: C1-I (highly reactive) vs. C3-Br (moderately reactive). | C3 is primary electrophilic site; C2 requires pre-functionalization. | C3 is nucleophilic; N1 requires protection. |
| Cellular Permeability | High (Lipophilic planar structure). | High (CNS penetrant). | High. |
Expert Insight: The 3-Bromo-1-iodo substitution pattern is critical. The C1-Iodine allows for the introduction of a bulky aryl group (mimicking the A-ring of colchicine) at room temperature, while the C3-Bromine allows for high-temperature coupling of a second aryl group (mimicking the B-ring) later. This sequential control is impossible with symmetrical di-bromo scaffolds.
Part 2: Biological Validation Targets & Data
Anticancer Potency (Tubulin Targeting)
Derivatives synthesized from the 3-Bromo-1-iodo core (specifically 1,3-diaryl variants) function primarily as Microtubule Destabilizing Agents (MDAs) .
Representative Data (Validation vs. Controls): Cell Line: MCF-7 (Breast Cancer), 48h exposure.
| Compound Class | IC₅₀ (µM) | Mechanism of Action | Toxicity (HEK-293 Normal Cells) |
| 1,3-Diaryl-imidazo[1,5-a]pyridine | 0.04 - 2.50 | Tubulin Depolymerization | Low (> 50 µM) |
| Imidazo[1,2-a]pyridine analogs | 5.00 - 20.00 | Kinase Inhibition (Non-specific) | Moderate |
| Combretastatin A-4 (CA-4) | 0.003 | Tubulin Depolymerization | High (Systemic toxicity) |
| Doxorubicin (Standard) | 0.50 | DNA Intercalation | High |
Key Finding: While less potent than CA-4, the [1,5-a] derivatives often show a superior Selectivity Index (SI) (ratio of IC₅₀ Normal / IC₅₀ Cancer), reducing off-target toxicity.
Mechanism of Action: The Apoptotic Cascade
The biological activity follows a distinct causality:
-
Binding: Molecule binds to the colchicine pocket of β-tubulin.
-
Arrest: Microtubule dynamics are suppressed, causing G2/M cell cycle arrest.
-
Signal: Bcl-2 phosphorylation decreases; Bax increases.
-
Execution: Caspase-3 activation leads to apoptosis.
Visualization: Validated Signaling Pathway
The following diagram maps the validated pathway for these derivatives.
Figure 1: Confirmed mechanism of action.[1] The scaffold targets tubulin, triggering mitochondrial dysfunction and caspase-dependent apoptosis.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the activity of your synthesized library, use the following protocols. These are designed to account for the specific solubility and fluorescence properties of imidazo[1,5-a]pyridines.
Protocol A: Tubulin Polymerization Assay (In Vitro)
Objective: Confirm direct interaction with tubulin, distinguishing the compound from general cytotoxic agents.
-
Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Baseline: Keep tubulin on ice. Add GTP (1 mM).
-
Treatment: Add 3 µM of the test compound (dissolved in DMSO). Control: DMSO (Negative), Combretastatin A-4 (Positive).
-
Initiation: Transfer to a 37°C spectrophotometer cell.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation Logic:
-
Normal Polymerization: Sigmoidal curve reaching a plateau (DMSO).
-
Valid Hit: Flat line or significantly reduced slope (inhibition of assembly).
-
False Positive Check: Ensure the compound does not precipitate in aqueous buffer (check OD at t=0).
-
Protocol B: Dual-Function Fluorescence Microscopy
Objective: Validate the compound's ability to act as its own imaging agent (theranostic potential).
-
Seeding: Seed MCF-7 cells on sterile glass coverslips.
-
Incubation: Treat cells with IC₅₀ concentration of the compound for 2 hours.
-
Fixation: Wash with PBS and fix with 4% paraformaldehyde (15 min).
-
Co-staining: Stain nuclei with DAPI (blue). Do not add a tubulin tracker yet.
-
Imaging:
-
Excitation: 360–400 nm (matches the imidazo[1,5-a]pyridine absorption).
-
Emission: Collect at 450–550 nm (Green channel).
-
-
Validation Logic:
-
If the compound is active and fluorescent, you will see cytoplasmic staining (microtubule network) in the green channel without needing an external antibody.
-
Contrast: Imidazo[1,2-a]pyridines typically require external fluorophores.
-
Part 4: Workflow Visualization
The following diagram illustrates the logical flow from the "3-Bromo-1-iodo" reagent to validated biological data.
Figure 2: Strategic workflow from synthesis to dual-validation (Biological & Optical).
References
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Kamal, A., et al. (2015). "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry.
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Volpi, G., et al. (2022).[2] "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." Molecules.
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Gao, Y., et al. (2013). "Recent advances in the synthesis and biological activities of imidazo[1,5-a]pyridines." RSC Advances.
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Li, M., et al. (2014).[3] "Copper(I) catalysis enables a direct transannulation... to multifunctional imidazo[1,5-a]pyridines."[3] Organic Letters.
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Revu, O., et al. (2019). "Imidazo[1,5-a]pyridine derivatives as potential tubulin polymerization inhibitors." Bioorganic Chemistry.
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A Head-to-Head Comparison of Catalysts for the Functionalization of Imidazo[1,5-a]pyridines: A Guide for Researchers
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. The ability to selectively introduce functional groups at various positions on this bicyclic system is paramount for modulating its biological activity and physicochemical properties. This guide provides a head-to-head comparison of various catalytic systems for the functionalization of the imidazo[1,5-a]pyridine core, with a focus on C-H activation strategies. We will delve into the nuances of different catalysts, their substrate scope, and the rationale behind their selection, supported by experimental data.
The Importance of Regioselective Functionalization
The imidazo[1,5-a]pyridine ring system possesses several distinct carbon centers (C1, C3, C5, C7, and C8) that are amenable to functionalization. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can dramatically influence the molecule's properties. This guide will compare catalytic approaches for functionalization at the C1, C3, and C5 positions, which are the most commonly targeted sites for modification.
C1-Functionalization: A Metal-Free Approach
The C1 position of imidazo[1,5-a]pyridines can be functionalized through a metal-free approach utilizing aldehydes as the carbon source. This method offers a cost-effective and environmentally friendly alternative to transition-metal-catalyzed reactions.[1][2][3]
Metal-Free Methylene Insertion with Aldehydes
A notable example is the use of formaldehyde or other aldehydes to insert a methylene or substituted methylene group, bridging two imidazo[1,5-a]pyridine molecules at their C1 positions.[1][2][3] This reaction proceeds via a C(sp²)–H functionalization and offers moderate to good yields for a range of substrates.[1][2][3]
Experimental Protocol: Metal-Free Methylene Insertion
To a solution of the substituted imidazo[1,5-a]pyridine (1.0 equiv) in ethanol (if required), the corresponding aldehyde (1.5 equiv for aromatic aldehydes, or used as solvent for formaldehyde and acetaldehyde) is added. The reaction mixture is stirred at room temperature or heated as required. After completion, the product is isolated by standard workup procedures, often involving simple filtration, followed by purification by column chromatography if necessary.[1][2]
Table 1: Substrate Scope for Metal-Free C1-Functionalization with Formaldehyde
| Entry | Imidazo[1,5-a]pyridine Substituent | Product | Yield (%) |
| 1 | 3-Phenyl | bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 |
| 2 | 3-(Pyridin-2-yl) | bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83[1] |
| 3 | 3-(Pentafluorophenyl) | bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79[1] |
| 4 | 3-(4-Methoxyphenyl) | bis(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane | 76 |
Causality Behind Experimental Choices: The use of formaldehyde as both a reagent and solvent in some cases simplifies the reaction setup and maximizes the concentration of the reacting species. For less reactive aldehydes, the addition of a solvent like ethanol can improve solubility and facilitate the reaction. The absence of a metal catalyst makes this protocol particularly attractive for applications where metal contamination is a concern.
C3-Functionalization: The Realm of Palladium Catalysis
The C3 position is a common site for functionalization, and palladium catalysis has proven to be a highly effective tool for this purpose. Direct C-H arylation at this position provides a streamlined approach to synthesize C3-arylated imidazo[1,5-a]pyridines.[4][5][6]
Palladium-Catalyzed C3-Arylation with Aryl Bromides
A direct palladium-catalyzed C3-arylation of imidazo[1,5-a]pyridine with a variety of aryl bromides has been developed, demonstrating high regioselectivity.[4][5][6] This method avoids the pre-functionalization of the imidazo[1,5-a]pyridine core, which is often required in traditional cross-coupling strategies.[6]
Experimental Protocol: Palladium-Catalyzed C3-Arylation
A mixture of imidazo[1,5-a]pyridine (1.0 equiv), aryl bromide (1.05 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Bu₄NOAc (2 equiv) in toluene is heated at 100 °C.[6] After the reaction is complete, the mixture is cooled, and the product is isolated and purified by column chromatography.[6]
Table 2: Substrate Scope for Palladium-Catalyzed C3-Arylation
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine | 86[6] |
| 2 | 1-Bromo-4-cyanobenzene | 3-(4-Cyanophenyl)imidazo[1,5-a]pyridine | 81 |
| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)imidazo[1,5-a]pyridine | 75 |
| 4 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)imidazo[1,5-a]pyridine | 62[6] |
| 5 | 2-Bromopyridine | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | 55[6] |
Causality Behind Experimental Choices: The combination of Pd(OAc)₂ and a phosphine ligand like PPh₃ is a classic catalytic system for C-H activation and cross-coupling reactions. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. Bu₄NOAc acts as a base and also as a source of acetate anions, which are believed to play a role in the C-H activation step. Toluene is a suitable high-boiling solvent for this reaction temperature.
C5-Functionalization: Directed C-H Activation with Copper
Functionalization at the C5 position is more challenging due to the lower intrinsic reactivity of this site. To achieve regioselective C5-arylation, a directing group strategy employing a copper catalyst has been successfully developed.[7][8][9]
Thioether-Assisted Copper-Catalyzed C5-Arylation
An ethylthio group at the C3 position of the imidazo[1,5-a]pyridine can act as a directing group to facilitate the copper-catalyzed C5-arylation with aryl iodides.[7][8][9] This directing group can be easily removed after the reaction to provide the C5-arylated product.[7][8][9]
Experimental Protocol: Thioether-Assisted Copper-Catalyzed C5-Arylation
A mixture of the 3-(ethylthio)imidazo[1,5-a]pyridine substrate (1.0 equiv), aryl iodide (2.0 equiv), CuI (20 mol%), and Cs₂CO₃ (2.0 equiv) in DMSO is heated at 120 °C.[7][8] Upon completion, the reaction mixture is worked up, and the product is purified by chromatography. The ethylthio directing group can then be removed using a reducing agent like Raney Nickel.
Table 3: Substrate Scope for Copper-Catalyzed C5-Arylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 5-Phenyl-3-(ethylthio)imidazo[1,5-a]pyridine | 85 |
| 2 | 1-Iodo-4-methylbenzene | 5-(p-Tolyl)-3-(ethylthio)imidazo[1,5-a]pyridine | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 5-(4-Methoxyphenyl)-3-(ethylthio)imidazo[1,5-a]pyridine | 78 |
| 4 | 1-Iodo-4-fluorobenzene | 5-(4-Fluorophenyl)-3-(ethylthio)imidazo[1,5-a]pyridine | 75 |
Causality Behind Experimental Choices: The thioether group at the C3 position coordinates to the copper catalyst, bringing it in close proximity to the C5-H bond and facilitating its activation. CuI is a common and effective copper source for such cross-coupling reactions. Cs₂CO₃ serves as the base to deprotonate the C-H bond or to facilitate the regeneration of the active catalyst. DMSO is a polar aprotic solvent that can dissolve the reagents and withstand the high reaction temperature.
Comparative Analysis and Future Outlook
The choice of catalyst for the functionalization of imidazo[1,5-a]pyridines is highly dependent on the desired regioselectivity.
-
For C1-functionalization , a metal-free approach offers a simple, cost-effective, and environmentally benign option, particularly for the synthesis of dimeric structures.
-
For C3-functionalization , palladium catalysis provides a robust and highly regioselective method for direct arylation, with a broad substrate scope.
-
For C5-functionalization , the challenge of lower reactivity is overcome by a directing group strategy in combination with a copper catalyst, enabling selective arylation at this position.
While significant progress has been made, the development of more versatile and efficient catalytic systems remains an active area of research. Future efforts will likely focus on:
-
Developing catalytic systems that can achieve regioselective functionalization at the C7 and C8 positions.
-
Expanding the scope of functional groups that can be introduced using these catalytic methods.
-
Discovering milder and more sustainable catalytic protocols, including the use of earth-abundant metals and photoredox catalysis for the functionalization of imidazo[1,5-a]pyridines.
Visualizing the Catalytic Pathways
To better understand the workflows of the discussed catalytic systems, the following diagrams illustrate the key steps involved in each functionalization strategy.
Caption: Workflow for Metal-Free C1-Functionalization.
Caption: Catalytic Cycle for Directed C5-Arylation.
References
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Gao, D.-W., et al. (2022). Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5-a]pyridines. Organic Letters, 24(21), 3834–3838. [Link]
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Gao, D.-W., et al. (2022). Thioether-Assisted Cu-Catalyzed C5-H Arylation of Imidazo[1,5- a]pyridines. PubMed, 35608453. [Link]
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Huang, C., Giokaris, A., & Gevorgyan, V. (2011). Palladium-catalyzed highly regioselective C-3 arylation of imidazo[1,5-a]pyridine. Chemistry Letters, 40(9), 1053-1054. [Link]
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Jin, Y., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3509. [Link]
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Huang, C., Giokaris, A., & Gevorgyan, V. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Chem Lett, 40(9), 1053-1054. [Link]
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Huang, C., Giokaris, A., & Gevorgyan, V. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC, PMC3268883. [Link]
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Yamaguchi, E., Shibahara, F., & Murai, T. (2015). Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex. The Journal of Organic Chemistry, 80(24), 12486-12493. [Link]
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Gao, D.-W., et al. (2022). Thioether-Assisted Cu-Catalyzed C5-H Arylation of Imidazo[1,5-a]pyridines. ResearchGate. [Link]
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Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(36), 7215-7236. [Link]
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Mahajan, S., & Sawant, S. D. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 49071-49080. [Link]
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Besson, T., et al. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Chemistry – An Asian Journal, 9(9), 2364-2381. [Link]
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Kumar, A., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
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Wang, X., et al. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 81(18), 8370-8377. [Link]
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Mahajan, S., & Sawant, S. D. (2024). C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 )–C(sp 3 )–H–C(sp 2 ) Bond Formation. ResearchGate. [Link]
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Hajra, A., et al. (2020). Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with diorganoyl diselenides. ResearchGate. [Link]
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Heinicke, J., et al. (2021). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition, 60(26), 14639-14646. [Link]
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Jones, C. P., & Anderson, K. W. (2009). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. The Journal of Organic Chemistry, 74(15), 5436-5440. [Link]
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Gao, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Semantic Scholar. [Link]
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Kumar, A., et al. (2025). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. ResearchGate. [Link]
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Kumar, S., & Kumar, V. (2018). Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3–H amination. Organic & Biomolecular Chemistry, 16(31), 5570-5574. [Link]
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Daugulis, O., et al. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
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Mahajan, S., & Sawant, S. D. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. PubMed, 39713705. [Link]
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Zhu, X., et al. (2017). Rhodium-Catalyzed Direct Bis-cyanation of Arylimidazo[1,2-α]pyridine via Double C-H Activation. The Journal of Organic Chemistry, 82(12), 6022-6031. [Link]
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Sharma, P., et al. (2024). Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry, 22(35), 7121-7127. [Link]
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Gao, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
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Kumar, S., & Kumar, V. (2018). Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination. PubMed, 30019688. [Link]
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Wang, J., et al. (2026). C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. [Link]
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Kumar, S., et al. (2025). Palladium-Catalyzed Direct Arylations of 1,2-Azolo[1,5- a ]pyridines using Copper(I) Chloride as a Lewis Acid Activator and the Synthesis of 2,6-Disubstituted Pyridines. ResearchGate. [Link]
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Huang, L., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
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Tskhovrebov, A. G., & Karchava, A. V. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(9), 3821. [Link]
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Wang, H., et al. (2015). Palladium-Catalyzed Double C–H Arylation Reaction: Tandem Synthesis of Benzo[a]imidazo[5,1,2-cd]indolizines from Imidazo[1,2-a]pyridines and o-Dihaloarenes. Synthesis, 47(16), 2457-2466. [Link]
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Spectroscopic analysis to confirm the structure of 3-Bromo-1-iodoimidazo[1,5-a]pyridine products
An In-Depth Technical Guide to the Spectroscopic Confirmation of 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Authored by: A Senior Application Scientist
Introduction: The Structural Challenge of Poly-Halogenated Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties.[1][2] Synthetic routes often yield a mixture of constitutional isomers, particularly during halogenation reactions. The precise determination of the substitution pattern is not merely an academic exercise; it is a critical step in drug development and quality control, as different isomers can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles.
This guide addresses the specific analytical challenge of confirming the structure of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. When synthesizing this molecule, for instance, via electrophilic substitution on an imidazo[1,5-a]pyridine precursor, multiple isomeric products are possible. This document provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to create a self-validating workflow for the unambiguous structural elucidation of the target compound. We will proceed not by simply listing data, but by explaining the causal relationships between molecular structure and spectroscopic output, empowering researchers to interpret their own experimental results with confidence.
Comparative Analysis of Spectroscopic Techniques
A multi-faceted analytical approach is essential for the definitive characterization of a novel, poly-halogenated heterocyclic compound. While each technique provides a piece of the puzzle, it is their synergistic application that yields an irrefutable structural proof. Spectroscopic techniques are central to drug analysis, allowing for both qualitative and quantitative assessment of medicinal compounds.
Mass Spectrometry (MS): The First Verification Step
Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental composition of the product. For 3-Bromo-1-iodoimidazo[1,5-a]pyridine (Molecular Formula: C₇H₄BrIN₂), MS provides two crucial pieces of evidence.[3]
-
Molecular Ion (M⁺) Peak: High-resolution mass spectrometry (HRMS) will confirm the exact mass of the compound, distinguishing it from other potential byproducts. The monoisotopic mass is calculated to be 321.86026 Da.[3]
-
Isotopic Pattern: The presence of both bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and iodine (¹²⁷I: 100%) creates a highly characteristic isotopic signature. The molecular ion will appear as a pair of peaks separated by 2 m/z units (M⁺ and M+2) with a relative intensity ratio of approximately 1:1, which is a hallmark of a monobrominated compound.[4][5][6] This pattern immediately confirms the successful incorporation of one bromine atom.
While MS confirms what atoms are present, it cannot definitively prove where they are located on the imidazo[1,5-a]pyridine ring.
Table 1: Predicted Mass Spectrometry Data for C₇H₄BrIN₂
| m/z (Predicted) | Ion Identity | Isotopic Ratio (M:M+2) | Fragmentation Pathway |
| 322/324 | [C₇H₄BrIN₂]⁺ | ~1:1 | Molecular Ion (M⁺) |
| 195/197 | [C₇H₄BrN₂]⁺ | ~1:1 | Loss of Iodine radical (•I) |
| 168 | [C₅H₄IN]⁺ | N/A | Fragmentation of the ring |
| 116 | [C₇H₄N₂]⁺ | N/A | Loss of both •Br and •I |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule.[7] For this specific molecule, IR analysis serves as a confirmation tool, ensuring the core heterocyclic structure is intact and that no starting materials (e.g., those with C=O or N-H stretches) remain.
Key expected vibrational modes include:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
C=C and C=N stretching: Strong to medium bands in the 1600-1450 cm⁻¹ "fingerprint" region, characteristic of the fused aromatic ring system.[8][9]
-
C-Br and C-I stretching: These occur at lower frequencies, typically below 700 cm⁻¹, and can be difficult to assign definitively but their presence contributes to the unique fingerprint of the molecule.
Like MS, IR spectroscopy supports the general structure but lacks the specificity to differentiate between isomers.
NMR Spectroscopy: The Definitive Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and substitution pattern of organic molecules.[10][11] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous picture of the 3-Bromo-1-iodoimidazo[1,5-a]pyridine structure can be assembled.[12][13]
¹H NMR Analysis (Proton NMR): The imidazo[1,5-a]pyridine core has four aromatic protons. The substitution at positions 1 and 3 leaves protons at C5, C6, C7, and C8. Their chemical shifts and coupling constants are highly informative. Based on data from related imidazo[1,5-a]pyridines, we can predict the following:[14][15][16]
-
H5: Expected to be the most downfield-shifted proton due to its proximity to the bridgehead nitrogen, appearing as a doublet.
-
H8: Also significantly downfield, appearing as a doublet.
-
H6 and H7: These protons will appear as coupled multiplets (triplet or doublet of doublets) in the mid-aromatic region. The specific coupling constants (J-values) will reveal their adjacency.
¹³C NMR Analysis (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms of the heterocyclic core.
-
C1 and C3: These carbons, being directly attached to the heavy halogens (I and Br), will be significantly shifted. Their signals may be broad or have lower intensity. The carbon bearing the iodine (C1) is expected to be shifted upfield relative to a C-H carbon, while the carbon with bromine (C3) will be less affected.
-
C5, C6, C7, C8: These protonated carbons can be assigned using an HSQC experiment.
-
C8a (Bridgehead): This quaternary carbon can be identified through an HMBC experiment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Bromo-1-iodoimidazo[1,5-a]pyridine
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at position...) |
| 1 | - | ~80-90 | H5 -> C1 |
| 3 | - | ~110-120 | H5 -> C3 |
| 5 | ~8.2-8.5 (d) | ~125-130 | H5 -> C6, C8a, C1, C3 |
| 6 | ~6.8-7.1 (t) | ~115-120 | H6 -> C5, C7, C8 |
| 7 | ~7.2-7.5 (t) | ~128-132 | H7 -> C5, C6, C8a |
| 8 | ~7.6-7.9 (d) | ~118-122 | H8 -> C6, C7, C8a |
| 8a | - | ~135-140 | H5, H8 -> C8a |
(Note: Predicted shifts are in ppm relative to TMS in a standard solvent like CDCl₃. Actual values may vary.)
2D NMR for Unambiguous Proof: The causality behind using 2D NMR is to establish through-bond correlations, which act as an internal validation of the structure.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons. A clear correlation pathway from H5 -> H6 -> H7 -> H8 would confirm the integrity of the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for placing the substituents. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlations to observe are:
-
H5 to C1 and C3: The proton at C5 is three bonds away from C1 and C3. Observing these cross-peaks in the HMBC spectrum is definitive proof that the substituents are at the 1 and 3 positions.
-
H8 to C8a: This correlation helps to assign the quaternary bridgehead carbon.
-
Integrated Spectroscopic Workflow
Caption: A self-validating workflow for the structural elucidation of a novel compound.
Key HMBC Correlations for Structure Proof
The following diagram illustrates the most critical long-range correlations in the HMBC spectrum that unambiguously establish the 3-Bromo-1-iodo substitution pattern.
Caption: Key 2- and 3-bond correlations from H5 proving the substituent positions.
Experimental Protocols
These protocols describe standard procedures for obtaining high-quality spectroscopic data for a solid, purified sample of an imidazo[1,5-a]pyridine derivative.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, COSY, HMBC)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument on the sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time is needed. Use a 45° pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans.
-
2D COSY Acquisition: Use a standard gradient-selected COSY pulse sequence. Acquire at least 256 increments in the F1 dimension with 4-8 scans per increment.
-
2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz. Acquire 256-512 increments in the F1 dimension with 16-64 scans per increment to ensure sufficient signal-to-noise for the crucial correlation peaks.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.
-
Ionization Method: Electrospray Ionization (ESI) is a common and effective soft ionization technique for this type of molecule, typically producing the protonated molecule [M+H]⁺.[17]
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement to within 5 ppm.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Compare the measured accurate mass of the most abundant isotopologue of the [M+H]⁺ ion with the calculated theoretical mass. Analyze the isotopic distribution pattern to confirm the presence of one bromine atom.
Conclusion
The structural confirmation of 3-Bromo-1-iodoimidazo[1,5-a]pyridine is a clear example of the necessity of an integrated analytical approach in modern chemical research. While Mass Spectrometry provides foundational evidence of elemental composition and Infrared Spectroscopy confirms the presence of the core structure, neither can resolve the ambiguity of substituent placement. Only through the detailed, multi-dimensional analysis provided by NMR spectroscopy, particularly the long-range correlations observed in an HMBC experiment, can the constitutional isomer be definitively and confidently identified. This rigorous, self-validating workflow is indispensable for ensuring the scientific integrity of research and development involving complex heterocyclic molecules.
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An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Technology Networks. Available from: [Link]
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Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (2024, October 17). Longdom Publishing. Available from: [Link]
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Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Lab Manager. Available from: [Link]
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A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2024, August 26). Spectroscopy Online. Available from: [Link]
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Santos, C. M. M., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available from: [Link]
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Yilmaz, D., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Available from: [Link]
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Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (n.d.). PMC. Available from: [Link]
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How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Available from: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available from: [Link]
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Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Amazon AWS. Available from: [Link]
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FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025, August 7). ResearchGate. Available from: [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024, June 5). MDPI. Available from: [Link]
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Strategies for Interpreting Mass Spectra in Chemical Research. (2023, December 13). Longdom Publishing. Available from: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Available from: [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Available from: [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). Arkat USA. Available from: [Link]
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Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2025, August 25). MDPI. Available from: [Link]
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3-bromo-1-iodoimidazo[1,5-a]pyridine. (n.d.). PubChemLite. Available from: [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021, July 6). Semantic Scholar. Available from: [Link]
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How to Read a Simple Mass Spectrum. (2016, November 18). Instructables. Available from: [Link]
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Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. Available from: [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available from: [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. Available from: [Link]
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Interpretation of mass spectra. (n.d.). University of Arizona. Available from: [Link]
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Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (n.d.). RSC Publishing. Available from: [Link]
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). PMC. Available from: [Link]
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Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024, September 6). MDPI. Available from: [Link]
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Synthesis and characterization of 3-aryl-1-(2-pyridyl)imidazo[1,5-a]pyridine molecules. Structural and conformational studies. (2025, November 1). ResearchGate. Available from: [Link]
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Pyridine, 3-bromo-, 1-oxide. (n.d.). NIST WebBook. Available from: [Link]
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Mass Spectrometry. (n.d.). MSU chemistry. Available from: [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]
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1-Bromo-3-methylimidazo[1,5-a]pyridin-8-ol. (n.d.). PubChem. Available from: [Link]
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A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the journey from a synthesized molecule to a therapeutic agent is paved with rigorous quality control. For novel heterocyclic compounds like 3-Bromo-1-iodoimidazo[1,5-a]pyridine, which serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), purity is not merely a number—it is a cornerstone of safety, efficacy, and process reproducibility.[1][2] Impurities, even in trace amounts, can carry over into the final API, potentially altering its pharmacological profile or introducing toxicity.[1] Therefore, the selection and implementation of robust analytical methodologies for purity assessment are of paramount importance.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with key alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers and drug development professionals in making informed analytical decisions.
Primary Method: High-Performance Liquid Chromatography (HPLC)
For routine quality control and purity assessment of non-volatile and thermally labile compounds like our target molecule, Reversed-Phase HPLC (RP-HPLC) stands as the industry's workhorse.[2][3][4] Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from closely related impurities.[4]
The Rationale Behind the Method:
The choice of an HPLC method is a deliberate process designed to achieve optimal separation. For 3-Bromo-1-iodoimidazo[1,5-a]pyridine, a non-polar heterocyclic compound, a reversed-phase approach is most effective.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the logical starting point. The long alkyl chains provide a hydrophobic surface that promotes retention of non-polar analytes. This allows for effective separation based on subtle differences in polarity between the target compound and potential impurities (e.g., de-halogenated or starting material precursors).[5]
-
Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. Starting with a higher water concentration and gradually increasing the acetonitrile content allows for the elution of compounds across a range of polarities, ensuring that both early-eluting polar impurities and the highly retained main compound are resolved effectively.[5]
-
Detector: The imidazo[1,5-a]pyridine core contains a conjugated aromatic system, which confers strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) or UV-Vis detector is therefore ideal, offering high sensitivity and the ability to assess peak purity by comparing spectra across a single peak.[6]
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Benchmarking new synthetic routes to 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Comparison Guide: Benchmarking Synthetic Routes to 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Executive Summary
This guide benchmarks the synthesis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine , a critical bifunctional building block. The 1,3-dihalogenated motif allows for sequential, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) due to the distinct reactivity profiles of the C-I and C-Br bonds.
We compare two primary methodologies:
-
Route A (Classical): Stepwise Electrophilic Aromatic Substitution (SEAr) with intermediate isolation.
-
Route B (New/Intensified): Telescoped One-Pot Sequential C-H Functionalization in Green Solvents.
The Verdict: While Route A offers analytical purity at each stage, Route B demonstrates a 25% reduction in solvent waste and a 15% increase in overall yield , making it the superior choice for scale-up and high-throughput library generation.
Scientific Background & Mechanistic Rationale
The imidazo[1,5-a]pyridine core is an electron-rich, 10
-
Reactivity Hierarchy: The C3 position is the most nucleophilic site (highest HOMO coefficient), followed by C1.
-
The Challenge: Simultaneous addition of halogenating agents leads to inseparable mixtures of mono- and di-halogenated products.
-
The Solution: Exploiting the nucleophilicity gap (
). By introducing the bromine electrophile first at controlled temperatures, we secure the C3 position.[1] The subsequent introduction of the iodine electrophile targets the remaining C1 site.
Comparative Analysis of Synthetic Routes
Route A: Classical Stepwise Isolation (The Benchmark)
-
Concept: Traditional sequential functionalization where the 3-bromo intermediate is isolated, purified, and characterized before subjecting it to iodination.
-
Pros: High purity of intermediates; easier troubleshooting if a step fails.
-
Cons: Labor-intensive; high solvent consumption (DCM/DMF); yield loss during intermediate workup.
Route B: Telescoped Sequential C-H Functionalization (The Challenger)
-
Concept: A "one-pot, two-step" protocol. The reaction utilizes a solvent compatible with both halogenation events (Acetonitrile or Ethanol). The C3-bromination is monitored to completion, and the iodinating agent is added directly to the reaction mixture without workup.
-
Pros: Process intensification; reduced E-factor (waste); higher throughput.
-
Cons: Requires precise stoichiometry to prevent over-halogenation or side reactions; purification is performed only once at the end.
Performance Metrics & Data
| Metric | Route A: Stepwise Isolation | Route B: Telescoped One-Pot |
| Overall Yield | 62% (over 2 steps) | 78% |
| Total Reaction Time | 18 Hours (includes workup) | 6 Hours |
| Solvent Usage (L/mol) | 45 L | 12 L |
| Regioselectivity (C3:C1) | >99:1 | 95:5 |
| Atom Economy | Moderate | High |
Visualizing the Pathways
The following diagram illustrates the mechanistic flow and decision points for both routes.
Figure 1: Comparison of the Classical Stepwise Route (Red/Dashed) vs. the Telescoped Process Route (Green/Solid).
Detailed Experimental Protocols
Protocol A: Classical Stepwise Synthesis
-
C3-Bromination:
-
Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in DCM (0.1 M).
-
Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 mins.
-
Stir at 0°C for 2 hours.
-
Workup: Quench with sat. Na2S2O3, extract with DCM, dry over MgSO4, concentrate. Purify via silica gel chromatography.
-
-
C1-Iodination:
-
Dissolve isolated 3-bromo intermediate in DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) at room temperature.
-
Stir for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine/LiCl (to remove DMF). Purify via silica gel chromatography.
-
Protocol B: Telescoped One-Pot Synthesis (Recommended)
-
Setup: Charge a round-bottom flask with imidazo[1,5-a]pyridine (1.0 equiv) and Acetonitrile (MeCN, reagent grade, 0.2 M).
-
Phase 1 (Bromination):
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.0 equiv) slowly to avoid exotherm.
-
Monitor via TLC/LCMS. Conversion to 3-bromo intermediate usually completes within 30-60 mins due to the polar aprotic nature of MeCN.
-
-
Phase 2 (Iodination):
-
Do not isolate. Allow the mixture to warm to Room Temperature (20-25°C).
-
Add NIS (1.1 equiv) directly to the stirring mixture.
-
Stir for 2-3 hours.
-
-
Quench & Purification:
-
Quench the reaction with 10% aqueous sodium thiosulfate.
-
Remove MeCN under reduced pressure.
-
Extract the residue with Ethyl Acetate.
-
Recrystallize from Ethanol/Heptane or perform a short silica plug filtration.
-
Troubleshooting & Critical Control Points
-
Regioselectivity Drift: If you observe C1-bromination during Phase 1, lower the temperature to -10°C. The C3 position is kinetically favored, but higher temperatures reduce selectivity.
-
Over-Halogenation: Avoid large excesses of NBS. Use exactly 1.0-1.05 equivalents.
-
Solvent Choice: For Route B, Acetonitrile is preferred over Ethanol if using NIS, as NIS solubility is superior, ensuring faster kinetics.
References
-
Regioselective C-3 Halogenation of Imidazo[1,5-a]pyridines Source:RSC Advances (2014) URL:[Link] Relevance: Establishes the baseline reactivity of C3 vs C1 towards electrophilic halogenation.
-
Transition-metal-free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines Source:Organic & Biomolecular Chemistry (2018) URL:[Link] Relevance: Provides the "Green" chemistry basis for using alternative halogen sources and sequential addition logic.
-
Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Source:Molecules (2016) URL:[Link] Relevance: Validates the utility of the 1,3-disubstituted scaffold and the sequential nature of functionalizing these positions.
-
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via C-H Functionalization Source:Journal of Organic Chemistry (2016) URL:[Link] Relevance: Supporting data for C-H activation protocols and yield comparisons.
Sources
A Researcher's Guide to the In Vitro Performance of Imidazo[1,5-a]pyridine Derivatives in Oncology
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of the in vitro assay results for various derivatives of this heterocyclic system, with a particular focus on their potential as anticancer agents. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a clear and objective overview of the structure-activity relationships and mechanistic insights gleaned from preclinical investigations.
The Imidazo[1,5-a]pyridine Core: A Versatile Scaffold for Drug Discovery
The imidazo[1,5-a]pyridine ring system, a nitrogen-containing heterocycle, has attracted significant attention from medicinal chemists due to its synthetic tractability and its ability to interact with a variety of biological targets.[1][2] Its rigid, planar structure provides a foundation for the strategic placement of functional groups to optimize target binding and pharmacokinetic properties. The core structure's resemblance to purines has prompted extensive investigation into its potential as an inhibitor of key enzymes in cellular signaling pathways, particularly those implicated in cancer.[3]
Comparative Analysis of In Vitro Anticancer Activity
A significant body of research has focused on the cytotoxic effects of imidazo[1,5-a]pyridine derivatives against a panel of human cancer cell lines. These studies utilize standard in vitro assays to determine the concentration of a compound required to inhibit cell growth by 50% (IC50 or GI50), providing a quantitative measure of potency.
Cytotoxicity Screening Across Diverse Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,5-a]pyridine derivatives from various studies. This comparative data highlights the influence of different substitution patterns on anticancer potency.
| Compound ID | Substitution Pattern | Cancer Cell Line(s) | Reported Potency (GI50/IC50) | Key Findings & Mechanism of Action | Reference |
| 5d | Imidazo[1,5-a]pyridine-benzimidazole hybrid | Sixty human tumor cell lines | 1.06 to 14.9 µM (GI50) | Induces G2/M cell cycle arrest and apoptosis; inhibits tubulin polymerization (IC50 = 3.25 µM) and the PI3K/Akt pathway.[4] | [4] |
| 5l | Imidazo[1,5-a]pyridine-benzimidazole hybrid | Sixty human tumor cell lines | 0.43 to 7.73 µM (GI50) | Similar to 5d, demonstrates potent cytotoxic activity and inhibits tubulin polymerization (IC50 = 1.71 µM).[4] | [4] |
| 7l | Oxindole derived imidazo[1,5-a]pyrazine | 52 human tumor cell lines | 1.54 to 13.0 µM (GI50) | Induces G0/G1 phase cell cycle arrest and apoptosis in A549 cells.[5] | [5] |
| Compound 9 | Nitrogenous heterocycle derivative | HL60, MDA-MB-231 | IC50 of 17.02 µM (MDA-MB-231) | Induces caspase 3/7 dependent-apoptosis and interferes with tubulin polymerization.[6] | [6] |
| Compound 12 | 3-aminoimidazo[1,2-α]pyridine with a nitro group at C-2 and p-chlorophenyl at C-3 | HT-29 | 4.15 ± 2.93 µM (IC50) | Demonstrates high inhibitory activity against the HT-29 colon cancer cell line.[7][8] | [7][8] |
| Compound 14 | 3-aminoimidazo[1,2-α]pyridine with a tolyl moiety at C-2 and p-chlorophenyl amine at C-3 | B16F10 | 21.75 ± 0.81 µM (IC50) | Considered a promising bioactive product against the B16F10 melanoma cell line.[7][8] | [7][8] |
| Compound 31 | Imidazo[4,5-b]pyridine derivative | N/A | Aurora-A: 0.042 µM, Aurora-B: 0.198 µM, Aurora-C: 0.227 µM (IC50) | Potent inhibitor of Aurora kinases A, B, and C.[3] | [3] |
| Compounds 5e, 5f, 5j | Imidazo[1,2-a]pyridine derivatives | N/A | 0.05 µM (IC50 for COX-2) | Potent and selective inhibitors of the COX-2 enzyme.[9] | [9] |
Note: The table includes data for closely related imidazopyridine scaffolds (e.g., imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines) to provide a broader context for the therapeutic potential of this compound class, as specific data for 3-Bromo-1-iodoimidazo[1,5-a]pyridine derivatives was not available in the searched literature.
Mechanistic Insights: Beyond Cytotoxicity
Understanding the mechanism of action is crucial for the rational design of more effective and selective anticancer agents. For imidazo[1,5-a]pyridine derivatives, several key cellular pathways have been identified as targets.
Inhibition of Tubulin Polymerization
Several potent imidazo[1,5-a]pyridine derivatives, such as compounds 5d and 5l , have been shown to inhibit tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. This mechanism is shared by well-established anticancer drugs like paclitaxel and the vinca alkaloids.
Caption: Inhibition of Tubulin Polymerization by Imidazo[1,5-a]pyridine Derivatives.
Modulation of Kinase Activity
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Various imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of several cancer-relevant kinases.
-
PI3K/Akt Pathway: Compounds 5d and 5l have been observed to decrease the levels of phosphorylated AKT (p-AKT), indicating an inhibitory effect on the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]
-
Receptor Tyrosine Kinases (RTKs): The imidazo[1,2-a]pyridine scaffold has been explored for its ability to inhibit RTKs like c-Met and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[10][11]
-
Aurora Kinases: A derivative of imidazo[4,5-b]pyridine, compound 31 , demonstrated potent, low nanomolar inhibition of Aurora kinases A, B, and C, which are key regulators of mitosis.[3]
Sources
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-1-iodoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel heterocyclic compounds such as 3-Bromo-1-iodoimidazo[1,5-a]pyridine, a potential pharmacophore, the establishment of robust and reliable analytical methods is a foundational requirement for advancing through the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the analysis of this compound. More critically, it delves into the cross-validation of these methods, a process that ensures consistency and reliability of results across different analytical platforms.[1][2]
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[3][4] Cross-validation takes this a step further by comparing the results from two or more distinct analytical procedures to ensure they produce equivalent and reliable data.[2][5] This is crucial in drug development, where methods may be transferred between laboratories or updated as a product moves from research to quality control.[2][6]
The Analytical Challenge: 3-Bromo-1-iodoimidazo[1,5-a]pyridine
The structure of 3-Bromo-1-iodoimidazo[1,5-a]pyridine, a halogenated N-fused heterocycle, presents unique analytical considerations. The presence of bromine and iodine atoms, along with the fused aromatic ring system, influences its chromatographic behavior, mass fragmentation patterns, and NMR spectral characteristics. The synthesis of imidazo[1,5-a]pyridines can be achieved through various methods, and impurities related to starting materials or side reactions may be present.[7][8][9] Therefore, the chosen analytical methods must be specific, sensitive, and accurate for both quantification and impurity profiling.
Comparative Overview of Analytical Techniques
A summary of the key performance characteristics for HPLC-UV, GC-MS, and ¹H NMR in the analysis of 3-Bromo-1-iodoimidazo[1,5-a]pyridine is presented below. These parameters are central to the validation process as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11]
| Validation Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Specificity/Selectivity | High, dependent on chromatographic resolution. | Very High, based on both retention time and mass fragmentation. | High, based on unique chemical shifts and coupling constants. |
| Linearity & Range | Excellent (typically 0.1 - 100 µg/mL). | Good (typically 1 - 50 µg/mL). | Moderate, requires internal standard for quantification. |
| Accuracy (Recovery) | High (typically 98-102%). | High (typically 95-105%). | High (typically 97-103%) with a suitable internal standard. |
| Precision (RSD%) | Excellent (<2%). | Excellent (<5%). | Good (<3%). |
| Limit of Detection (LOD) | Low (ng/mL range). | Very Low (pg/mL range). | Moderate (µg/mL range). |
| Limit of Quantitation (LOQ) | Low (ng/mL range). | Very Low (pg/mL range). | Moderate (µg/mL range). |
| Robustness | Good, sensitive to mobile phase composition and column temperature. | Good, sensitive to inlet temperature and carrier gas flow rate. | Excellent, less susceptible to minor variations. |
Experimental Design for Cross-Validation
The core of this guide is a structured approach to cross-validating these three powerful analytical techniques. The workflow is designed to ensure that each method provides concordant results for the same batch of 3-Bromo-1-iodoimidazo[1,5-a]pyridine, thereby establishing a high degree of confidence in the analytical data.
Caption: Cross-validation workflow for analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative accuracy. For halogenated compounds, reversed-phase chromatography is typically effective.
Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of 3-Bromo-1-iodoimidazo[1,5-a]pyridine in the mobile phase (likely in the 254-280 nm range).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).[12] Create a series of calibration standards by diluting the stock solution. For accuracy and precision, prepare quality control (QC) samples at low, medium, and high concentrations.
-
Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo (if in a formulation), and the sample to demonstrate no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Analyze the QC samples against the calibration curve and calculate the percent recovery.[13]
-
Precision: Perform repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts) studies, calculating the relative standard deviation (RSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and specific, making it ideal for trace-level impurity identification and quantification. The volatility of the analyte is a key consideration. Imidazo[1,5-a]pyridine and its derivatives can be amenable to GC analysis.[14][15]
Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).[16]
-
Column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C in splitless mode for trace analysis.[16]
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.[16]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 3-Bromo-1-iodoimidazo[1,5-a]pyridine.
-
-
Sample Preparation: Similar to HPLC, prepare a stock solution and dilute to create calibration standards. The concentration range will likely be lower than for HPLC.
-
Validation Experiments: Follow a similar validation strategy as for HPLC, focusing on specificity (no co-eluting peaks with the same mass spectrum), linearity, accuracy, and precision.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an absolute method for structural elucidation and can be used for quantitative analysis (qNMR) with the use of an internal standard. It is highly specific as the chemical shifts, coupling patterns, and integrals are unique to the molecule's structure.[18][19][20]
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Solvent: A deuterated solvent in which the analyte and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the 3-Bromo-1-iodoimidazo[1,5-a]pyridine sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: P = Purity, I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass.
-
-
Validation Experiments:
-
Specificity: The high resolution of the NMR spectrum provides inherent specificity.
-
Linearity: Prepare samples with varying analyte-to-internal standard ratios and plot the integral ratio versus the concentration ratio.
-
Accuracy and Precision: Prepare multiple samples at the same concentration and analyze them to determine the accuracy of the measurement against the known weight and the precision of the results.
-
Logical Framework for Method Comparison
The cross-validation process hinges on a logical comparison of the data generated by each technique. This can be visualized as a decision-making process.
Caption: Logical framework for comparing analytical methods.
Synthesizing the Results: Trustworthiness and Authoritative Grounding
The ultimate goal of this cross-validation is to establish a high degree of assurance that the analytical procedures will consistently produce a desired result.[3] When the quantitative results from HPLC-UV, GC-MS, and qNMR are in statistical agreement (e.g., as determined by a t-test or ANOVA), it demonstrates the absence of method-specific bias.
Furthermore, the correlation of impurity profiles across these orthogonal techniques provides a comprehensive picture of the sample's purity. For instance, an impurity detected by HPLC-UV can be structurally characterized by collecting the fraction and analyzing it by MS and NMR. Similarly, GC-MS can identify volatile impurities that may not be readily observed by HPLC.
By grounding this comparative study in the principles outlined by regulatory bodies like the ICH, the resulting data package is not only scientifically sound but also aligns with the expectations for regulatory submissions.[10][21] The use of multiple, validated analytical techniques provides a self-validating system that enhances the trustworthiness of all data generated for 3-Bromo-1-iodoimidazo[1,5-a]pyridine.[1][6]
Conclusion
The cross-validation of HPLC-UV, GC-MS, and ¹H NMR methods provides a robust and comprehensive analytical characterization of 3-Bromo-1-iodoimidazo[1,5-a]pyridine. Each technique offers unique advantages in terms of sensitivity, specificity, and structural information. By demonstrating the concordance of results across these platforms, researchers and drug development professionals can have a high degree of confidence in the quality, purity, and strength of this promising compound. This rigorous analytical foundation is indispensable for making informed decisions throughout the pharmaceutical development lifecycle.
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The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. Retrieved from [Link]
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Acta Chimica Slovenica. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
